AZ31
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[6-(methoxymethyl)pyridin-3-yl]-4-[[(1S)-1-(oxan-4-yl)ethyl]amino]quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-15(16-7-9-31-10-8-16)28-23-20-11-17(18-3-5-19(14-30-2)26-12-18)4-6-22(20)27-13-21(23)24(25)29/h3-6,11-13,15-16H,7-10,14H2,1-2H3,(H2,25,29)(H,27,28)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISRGUXSEDBDDN-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)NC2=C3C=C(C=CC3=NC=C2C(=O)N)C4=CN=C(C=C4)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCOCC1)NC2=C3C=C(C=CC3=NC=C2C(=O)N)C4=CN=C(C=C4)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2088113-98-6 | |
| Record name | AZ-31 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088113986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZ-31 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXC30M65XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Quinolinecarboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocols for 3-quinolinecarboxamide derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. This document details the core synthetic strategies, experimental procedures, and quantitative data to facilitate the efficient synthesis and exploration of these molecules.
Introduction
Quinoline-3-carboxamides are a prominent scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The modular nature of their synthesis allows for extensive structural diversification, making them attractive candidates for drug discovery programs. This guide will focus on established and reliable methods for the construction of the quinoline core, followed by the crucial amide bond formation.
Core Synthetic Strategies
The synthesis of 3-quinolinecarboxamide derivatives can be broadly divided into two key stages: the formation of the quinoline ring system functionalized at the 3-position with a carboxylic acid or its ester, and the subsequent amidation reaction.
Synthesis of the Quinoline Core
Several named reactions are employed for the synthesis of the quinoline scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
-
Friedländer Annulation: This is a widely used and versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The reaction is typically catalyzed by acids or bases.[1]
-
Gould-Jacobs Reaction: This reaction provides a route to 4-hydroxyquinoline-3-carboxylic acid esters by reacting an aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization.
-
Vilsmeier-Haack Reaction: This reaction can be used to synthesize 2-chloro-3-formylquinolines from acetanilides. The resulting aldehyde can then be oxidized to the corresponding carboxylic acid.
Amide Bond Formation
Once the quinoline-3-carboxylic acid or its ester is obtained, the final step is the formation of the amide bond with a desired amine. Common methods include:
-
Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acyl chloride then readily reacts with an amine to form the amide.
-
Peptide Coupling Reagents: A wide array of coupling reagents, developed primarily for peptide synthesis, can be effectively used for this transformation. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine under mild conditions. Commonly used coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).
Experimental Protocols
This section provides a detailed, step-by-step experimental protocol for the synthesis of a series of N-aryl-2-chloro-6-substituted-quinoline-3-carboxamides, adapted from a peer-reviewed research article. This multi-step synthesis is a representative example of the strategies discussed above.
General Synthesis Workflow
The overall synthetic pathway can be visualized as a three-step process starting from substituted acetanilides.
Caption: General workflow for the synthesis of 3-quinolinecarboxamide derivatives.
Step 1: Synthesis of 2-Chloro-3-formylquinolines
This step utilizes the Vilsmeier-Haack reaction to construct the quinoline core.
Procedure:
-
To a stirred solution of the appropriate substituted acetanilide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5.0 eq), phosphorus oxychloride (POCl₃, 5.0 eq) is added dropwise at 0 °C.
-
The reaction mixture is then heated to 80 °C and stirred for 12-16 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.
-
The resulting solution is neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and dried under vacuum to afford the crude 2-chloro-3-formylquinoline derivative.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Oxidation to 2-Chloro-3-quinolinecarboxylic Acid
The aldehyde functional group is oxidized to a carboxylic acid in this step.
Procedure:
-
The 2-chloro-3-formylquinoline derivative (1.0 eq) is dissolved in a mixture of acetone and water.
-
Potassium permanganate (KMnO₄, 2.0 eq) is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred for 4-6 hours.
-
The reaction is quenched by the addition of a saturated solution of sodium sulfite.
-
The mixture is filtered to remove the manganese dioxide precipitate.
-
The filtrate is acidified with concentrated hydrochloric acid (HCl) to a pH of 2-3.
-
The precipitated solid is filtered, washed with cold water, and dried to yield the 2-chloro-3-quinolinecarboxylic acid.
Step 3: Amide Coupling to form N-Aryl-3-quinolinecarboxamides
The final step involves the formation of the amide bond using a peptide coupling agent.
Procedure:
-
To a solution of the 2-chloro-3-quinolinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
The mixture is stirred at room temperature for 30 minutes.
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The desired substituted aniline (1.1 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the final N-aryl-3-quinolinecarboxamide derivative.
Quantitative Data
The following tables summarize representative yields and characterization data for the synthesized compounds at each step of the reaction sequence.
Table 1: Synthesis of 2-Chloro-3-formylquinoline Derivatives
| Starting Acetanilide (Substituent) | Product | Yield (%) | Melting Point (°C) |
| Acetanilide (H) | 2-Chloroquinoline-3-carbaldehyde | 75 | 148-150 |
| 4-Methylacetanilide (6-CH₃) | 2-Chloro-6-methylquinoline-3-carbaldehyde | 82 | 165-167 |
| 4-Chloroacetanilide (6-Cl) | 2,6-Dichloroquinoline-3-carbaldehyde | 78 | 198-200 |
Table 2: Oxidation to 2-Chloro-3-quinolinecarboxylic Acids
| Starting Aldehyde (Substituent) | Product | Yield (%) | Melting Point (°C) |
| 2-Chloroquinoline-3-carbaldehyde (H) | 2-Chloroquinoline-3-carboxylic acid | 88 | 188-190 |
| 2-Chloro-6-methylquinoline-3-carbaldehyde (6-CH₃) | 2-Chloro-6-methylquinoline-3-carboxylic acid | 91 | 210-212 |
| 2,6-Dichloroquinoline-3-carbaldehyde (6-Cl) | 2,6-Dichloroquinoline-3-carboxylic acid | 85 | 240-242 |
Table 3: Synthesis of N-Aryl-3-quinolinecarboxamide Derivatives
| Carboxylic Acid (Substituent) | Amine | Product | Yield (%) | Melting Point (°C) |
| 2-Chloroquinoline-3-carboxylic acid (H) | Aniline | N-Phenyl-2-chloroquinoline-3-carboxamide | 72 | 176-178 |
| 2-Chloro-6-methylquinoline-3-carboxylic acid (6-CH₃) | 4-Fluoroaniline | N-(4-Fluorophenyl)-2-chloro-6-methylquinoline-3-carboxamide | 75 | 221-223 |
| 2,6-Dichloroquinoline-3-carboxylic acid (6-Cl) | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2,6-dichloroquinoline-3-carboxamide | 68 | 235-237 |
Visualization of Key Relationships
Friedländer Annulation Mechanism
The following diagram illustrates the two proposed mechanisms for the Friedländer synthesis.
Caption: Proposed mechanisms for the Friedländer quinoline synthesis.
Amide Coupling with EDC/HOBt
This diagram outlines the activation of the carboxylic acid and subsequent reaction with an amine.
Caption: Mechanism of amide bond formation using EDC and HOBt.
Conclusion
This technical guide has provided a detailed overview of the synthesis of 3-quinolinecarboxamide derivatives, with a focus on practical and reproducible experimental protocols. The modularity of the presented synthetic routes allows for the generation of diverse libraries of these compounds for further investigation in drug discovery and development. The provided quantitative data and visualizations serve as a valuable resource for researchers in this field.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 6-(6-(methoxymethyl)-3-pyridinyl)-4-aminoquinoline
This technical guide outlines a proposed synthetic pathway for 6-(6-(methoxymethyl)-3-pyridinyl)-4-aminoquinoline, a novel compound with potential applications in medicinal chemistry, particularly in the development of antimalarial or kinase inhibitor drug candidates. Due to the limited availability of direct synthetic procedures for this specific molecule in the current literature, this guide provides a rational, multi-step approach based on well-established and analogous reactions reported for similar 4-aminoquinoline derivatives.
Retrosynthetic Analysis and Proposed Synthetic Strategy
The target molecule, 6-(6-(methoxymethyl)-3-pyridinyl)-4-aminoquinoline, can be deconstructed into two primary building blocks: a 4-aminoquinoline core and a substituted pyridine moiety. The proposed synthesis hinges on a key palladium-catalyzed cross-coupling reaction to form the C-C bond between the quinoline and pyridine rings, followed by the introduction of the C4-amino group.
A plausible forward synthesis involves three main stages:
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Preparation of a Dihalogenated Quinoline Intermediate: Synthesis of 6-bromo-4-chloroquinoline. This intermediate provides two reactive sites: the 6-bromo position for a subsequent Suzuki-Miyaura coupling and the 4-chloro position for nucleophilic aromatic substitution to introduce the amino group.
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Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of 6-bromo-4-chloroquinoline with (6-(methoxymethyl)pyridin-3-yl)boronic acid to form the C6-pyridine bond.
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Amination of the C4-Position: Conversion of the 4-chloro group to a primary amino group to yield the final target compound.
Experimental Protocols
Step 1: Synthesis of 6-bromo-4-chloroquinoline
This procedure is adapted from established methods for the synthesis of 6-bromo-4-chloroquinoline from 6-bromo-4-hydroxyquinoline.
Protocol:
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To a 100 mL round-bottom flask, add 6-bromo-4-hydroxyquinoline (10.0 g, 44.6 mmol).
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Carefully add phosphorus oxychloride (POCl₃, 30 mL, 323 mmol) to the flask.
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Add a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL).
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Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours, monitoring the reaction progress by TLC.[1][2]
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After completion, allow the mixture to cool to room temperature.
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Slowly and carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring in a well-ventilated fume hood.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
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The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.
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The crude product is dried under vacuum to afford 6-bromo-4-chloroquinoline as a solid. Further purification can be achieved by recrystallization from ethanol or column chromatography.
Step 2: Synthesis of 4-chloro-6-(6-(methoxymethyl)pyridin-3-yl)quinoline
This step employs a Suzuki-Miyaura cross-coupling reaction. The conditions provided are typical for such transformations and may require optimization for this specific substrate combination.
Protocol:
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In a 250 mL Schlenk flask, combine 6-bromo-4-chloroquinoline (5.0 g, 20.6 mmol), (6-(methoxymethyl)pyridin-3-yl)boronic acid (4.1 g, 24.7 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (1.19 g, 1.03 mmol, 5 mol%).
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Add a base, such as sodium carbonate (Na₂CO₃, 6.5 g, 61.8 mmol).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 100 mL).
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Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (150 mL).
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Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).
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Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield 4-chloro-6-(6-(methoxymethyl)pyridin-3-yl)quinoline.
Step 3: Synthesis of 6-(6-(methoxymethyl)-3-pyridinyl)-4-aminoquinoline
The final step is the amination of the 4-chloroquinoline intermediate. This can be achieved by nucleophilic aromatic substitution with an ammonia source.
Protocol:
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Place 4-chloro-6-(6-(methoxymethyl)pyridin-3-yl)quinoline (3.0 g, 10.5 mmol) in a sealed pressure vessel.
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Add a solution of ammonia in methanol (7 N, 50 mL).
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Seal the vessel and heat to 120-140 °C for 24-48 hours. The internal pressure will increase, so appropriate safety precautions must be taken.
-
After the reaction period, cool the vessel to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in dichloromethane and wash with water.
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Dry the organic layer over Na₂SO₄, filter, and concentrate.
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The crude product can be purified by column chromatography or recrystallization to give the final product, 6-(6-(methoxymethyl)-3-pyridinyl)-4-aminoquinoline.
Quantitative Data Summary
The following table summarizes expected yields for each synthetic step based on literature precedents for analogous reactions. Actual yields may vary depending on reaction scale and optimization.
| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Typical Yield (%) |
| 1 | Chlorination | 6-bromo-4-hydroxyquinoline | 6-bromo-4-chloroquinoline | POCl₃/DMF | 80-95%[1][2] |
| 2 | Suzuki Coupling | 6-bromo-4-chloroquinoline | 4-chloro-6-(6-(methoxymethyl)pyridin-3-yl)quinoline | Pd(PPh₃)₄, Na₂CO₃ | 60-85% |
| 3 | Amination | 4-chloro-6-(6-(methoxymethyl)pyridin-3-yl)quinoline | 6-(6-(methoxymethyl)-3-pyridinyl)-4-aminoquinoline | NH₃ in Methanol | 50-70% |
Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway.
References
(1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine: A Chiral Building Block in Modern Organic Synthesis
(1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine is a valuable chiral amine that serves as a crucial building block in the asymmetric synthesis of complex molecules, particularly within the pharmaceutical industry. Its rigid tetrahydropyran ring and the chiral center at the ethylamine moiety make it an effective controller of stereochemistry in various chemical transformations. This technical guide provides an in-depth overview of its synthesis and application, tailored for researchers, scientists, and professionals in drug development.
Synthesis of (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine
The enantiomerically pure form of (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine can be obtained through a stereoselective synthesis followed by deprotection. A common route involves the use of a chiral auxiliary to guide the formation of the desired stereocenter.
Table 1: Synthesis of (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | (R)-2-methyl-N-((S)-1-(tetrahydro-2H-pyran-4-yl)ethyl)propane-2-sulfinamide | 4M HCl in Dioxane | Methanol | 20 | 0.5 | (1S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride | - |
| 2 | (1S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride | Saturated aq. NaHCO₃ | Water, Dichloromethane | Room Temp | - | (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine | 95 (crude) |
Note: The yield for the hydrochloride salt formation was not explicitly provided in the source material; the final crude yield is for the free amine.
Experimental Protocol: Synthesis of (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine[1]
Step 1: Deprotection to form the Hydrochloride Salt
To a solution of (R)-2-methyl-N-((S)-1-(tetrahydro-2H-pyran-4-yl)ethyl)propane-2-sulfinamide (400 mg, 1.714 mmol) in methanol (5 mL), 4M hydrochloric acid in 1,4-dioxane (5 mL) is added. The reaction mixture is stirred at room temperature for 30 minutes. The mixture is then concentrated under reduced pressure. The resulting residue is diluted with diethyl ether (10 mL), and the precipitate is collected by filtration and washed with diethyl ether to yield crude (1S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride salt.
Step 2: Neutralization to the Free Amine
The hydrochloride salt is dissolved in water (10 mL) and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous mixture is then extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to provide crude (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine (212 mg).
Application in the Synthesis of Dual Orexin Receptor Antagonists
A significant application of (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine is in the synthesis of dual orexin receptor antagonists, which are important therapeutic agents for the treatment of insomnia. In this context, the chiral amine is used to introduce a key stereocenter in the diazepane ring of the antagonist.
Table 2: Application in the Synthesis of a Dual Orexin Receptor Antagonist Intermediate
| Reactants | Reagents | Solvent | Product |
| 5-chloro-2-(2,2-diethoxyethyl)benzo[d]oxazole and (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine | - | - | (R,E)-N-((5-chlorobenzo[d]oxazol-2-yl)methylene)-1-(tetrahydro-2H-pyran-4-yl)ethan-1-amine |
| (R,E)-N-((5-chlorobenzo[d]oxazol-2-yl)methylene)-1-(tetrahydro-2H-pyran-4-yl)ethan-1-amine and Methyl acrylate | - | - | Methyl (R)-3-(((S)-1-(5-chlorobenzo[d]oxazol-2-yl)-2-((S)-1-(tetrahydro-2H-pyran-4-yl)ethylamino)ethyl)amino)propanoate |
| Methyl (R)-3-(((S)-1-(5-chlorobenzo[d]oxazol-2-yl)-2-((S)-1-(tetrahydro-2H-pyran-4-yl)ethylamino)ethyl)amino)propanoate | Acetic Acid | Toluene | (R)-1-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-5-one |
Experimental Protocol: Synthesis of a Chiral Diazepanone Intermediate
The synthesis of the chiral diazepanone, a key intermediate for a dual orexin receptor antagonist, involves a multi-step sequence starting with the condensation of 5-chloro-2-(2,2-diethoxyethyl)benzo[d]oxazole with (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine. This is followed by a Michael addition with methyl acrylate and subsequent cyclization. While the specific patent does not provide granular experimental details for each step with this exact amine, a general procedure for similar transformations is outlined.
General Procedure for Reductive Amination and Cyclization:
A mixture of the starting benzoxazole aldehyde or its acetal precursor and (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine in a suitable solvent is subjected to conditions that facilitate imine formation. This is followed by a Michael addition with an acrylate derivative. The resulting intermediate is then treated with an acid, such as acetic acid, in a solvent like toluene and heated to induce cyclization to the diazepanone.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine.
Characterization of the Novel Quinolone-Carboxamide Antimalarial Agent M5717 (Formerly DDD107498)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. This technical guide provides an in-depth characterization of M5717 (also known as DDD107498 and cabamiquine), a novel quinoline-carboxamide compound with potent, multistage activity against the malaria parasite. M5717 was identified through a phenotypic screening campaign and has been shown to inhibit parasite protein synthesis by targeting translation elongation factor 2 (PfEF2).[1][2] This document summarizes the key preclinical data for M5717, including its biological activity, pharmacokinetic profile, and the experimental protocols used for its characterization.
Mechanism of Action: Inhibition of Protein Synthesis
M5717 exerts its antimalarial effect through a novel mechanism of action: the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][2] PfEF2 is a crucial enzyme responsible for the GTP-dependent translocation of the ribosome along messenger RNA (mRNA) during protein synthesis.[1][2] By binding to PfEF2, M5717 stalls this process, leading to a cessation of protein production and subsequent parasite death. This unique mode of action makes M5717 a promising candidate for overcoming existing drug resistance mechanisms.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Quinolinecarboxamide Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-quinolinecarboxamide compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This document is intended to serve as a valuable resource for researchers and scientists involved in the discovery and development of novel therapeutics based on this chemical moiety.
Core Physicochemical Properties of 3-Quinolinecarboxamide Derivatives
The physicochemical properties of 3-quinolinecarboxamide derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters such as solubility, lipophilicity (logP), and ionization constant (pKa) govern the absorption, distribution, metabolism, and excretion (ADME) of these compounds, ultimately influencing their efficacy and safety.
A curated summary of quantitative physicochemical data for a selection of 3-quinolinecarboxamide derivatives is presented below. These compounds, primarily investigated as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, showcase the chemical space explored within this scaffold.
| Compound ID | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility (µM) | clogP | pKa | Reference |
| 3-Quinolinecarboxamide | C10H8N2O | 172.18 | 198-199 | Not Reported | 1.1 (calculated) | 15.09 (predicted) | [1] |
| KU-55933 | C21H21N3O3 | 363.41 | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| KU-59403 | Not Publicly Available | Not Reported | Not Reported | >300-fold more soluble than KU-55933 | Not Reported | Not Reported | [2] |
| AZD0156 | C26H32N6O3 | 476.57 | Not Reported | Not Reported | Not Reported | Not Reported | |
| Compound 24 | Not Publicly Available | Not Reported | Not Reported | Increased vs. parent | Compromised permeability | Not Reported | [2] |
| Compound 32 | Not Publicly Available | Not Reported | Not Reported | Excellent | Not Reported | Not Reported | [2] |
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible determination of physicochemical properties is fundamental in drug discovery. The following sections detail standard experimental protocols for measuring solubility, pKa, and logP, which are broadly applicable to 3-quinolinecarboxamide compounds.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until the concentration of the dissolved compound in the supernatant reaches a constant value.
Detailed Methodology:
-
Preparation: Add an excess amount of the 3-quinolinecarboxamide compound to a clear glass vial containing a known volume of the test buffer (e.g., 1 mL of PBS, pH 7.4). The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to sediment. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF or PTFE syringe filter).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve of the compound in the same buffer is used for accurate quantification.
-
Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of µg/mL or µM.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the ionization constants (pKa) of a compound.
Principle: The pKa is determined by monitoring the change in pH of a solution of the compound upon the incremental addition of a titrant (an acid or a base). The pKa is the pH at which 50% of the compound is in its ionized form.
Detailed Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the 3-quinolinecarboxamide compound in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure complete dissolution.
-
Titration Setup: Place the sample solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. Use a precision burette to add the titrant (e.g., 0.1 M HCl or 0.1 M NaOH).
-
Titration: Start the stirrer and begin adding the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the midpoint of the buffer region of the curve. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely identify the equivalence point(s), from which the half-equivalence point(s) corresponding to the pKa(s) can be calculated.
-
Software Analysis: Specialized software can be used to analyze the titration data and calculate the pKa values by fitting the data to theoretical titration curves.
Lipophilicity (logP) Determination (HPLC Method)
The HPLC method for determining the octanol-water partition coefficient (logP) is a rapid and reliable alternative to the traditional shake-flask method.
Principle: The logP value is determined based on the retention time of the compound on a reversed-phase HPLC column. A linear correlation is established between the logarithm of the retention factor (log k') and the known logP values of a series of standard compounds.
Detailed Methodology:
-
Standard Selection: Choose a set of standard compounds with well-established and reliable logP values that span the expected logP range of the 3-quinolinecarboxamide derivatives.
-
Chromatographic System: Use a reversed-phase HPLC column (e.g., C18) and an isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The mobile phase composition is kept constant throughout the analysis.
-
Standard Analysis: Inject each standard compound onto the HPLC system and record its retention time (t_R). Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculation of log k': Calculate the logarithm of the retention factor (log k') for each standard using the formula: log k' = log((t_R - t_0) / t_0).
-
Calibration Curve: Plot the log k' values of the standards against their known logP values. Perform a linear regression analysis to obtain a calibration curve with a high correlation coefficient (R² > 0.98).
-
Sample Analysis: Inject the 3-quinolinecarboxamide compound of interest onto the same HPLC system under identical conditions and determine its retention time.
-
logP Determination: Calculate the log k' for the test compound and use the equation of the linear regression from the calibration curve to determine its logP value.
Signaling Pathways and Experimental Workflows
3-Quinolinecarboxamide derivatives have been extensively investigated as modulators of key signaling pathways implicated in cancer, particularly the DNA damage response (DDR) and apoptosis.
ATM Kinase Signaling Pathway
Several 3-quinolinecarboxamide compounds have been identified as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the cellular response to DNA double-strand breaks (DSBs).
References
In-Silico Modeling of 3-Quinolinecarboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-quinolinecarboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. In recent years, in-silico modeling has emerged as an indispensable tool in the rational design and development of novel 3-quinolinecarboxamide derivatives, accelerating the identification of potent and selective drug candidates while reducing the costs and ethical concerns associated with extensive experimental screening.
This technical guide provides an in-depth overview of the core in-silico modeling techniques applied to 3-quinolinecarboxamide derivatives. It covers detailed methodologies for molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular dynamics (MD) simulations, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction. The content is supplemented with structured data tables for easy comparison of quantitative results and visualizations of key workflows and signaling pathways to facilitate a comprehensive understanding of the computational approaches in the drug discovery pipeline for this important class of compounds.
Molecular Docking: Unveiling Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For 3-quinolinecarboxamide derivatives, docking studies have been instrumental in identifying key interactions with their biological targets, such as protein kinases.
Experimental Protocol: Molecular Docking of 3-Quinolinecarboxamide Derivatives against ATM Kinase
This protocol outlines the steps for performing molecular docking of 3-quinolinecarboxamide derivatives against the Ataxia-Telangiectasia Mutated (ATM) kinase, a key enzyme in the DNA Damage Response (DDR) pathway.[1]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For ATM kinase, a homology model may be necessary if a full experimental structure is unavailable.
-
The protein structure is prepared using software such as the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involves adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and removing any co-crystallized ligands and water molecules that are not involved in the binding.
-
The protein is then energy minimized using a suitable force field, such as OPLS4.
-
-
Ligand Preparation:
-
The 2D structures of the 3-quinolinecarboxamide derivatives are drawn using a molecular editor and converted to 3D structures.
-
The ligands are prepared using a tool like LigPrep (Schrödinger Suite). This step generates different tautomers, stereoisomers, and ionization states of the ligands at a physiological pH.
-
The energy of the prepared ligands is minimized.
-
-
Receptor Grid Generation:
-
A binding site is defined on the receptor. This can be based on the location of a co-crystallized ligand in an experimental structure or identified using site prediction algorithms.
-
A grid box is generated around the defined active site, specifying the dimensions for the docking search space.
-
-
Molecular Docking:
-
The prepared ligands are docked into the receptor grid using a docking program like Glide (Schrödinger Suite).
-
Different docking precisions can be used, such as Standard Precision (SP) or Extra Precision (XP), with XP providing a more rigorous scoring of the poses.
-
The docking results are analyzed to identify the best-scoring poses for each ligand.
-
-
Analysis of Results:
-
The docking scores, which represent the predicted binding affinity, are recorded.
-
The binding poses of the ligands are visualized to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site.
-
Data Presentation: Molecular Docking Scores
The following table summarizes the molecular docking scores of a series of 3-quinolinecarboxamide derivatives against various DNA Damage and Response (DDR) kinases.[1]
| Compound | ATM Docking Score (kcal/mol) | ATR Docking Score (kcal/mol) | DNA-PKcs Docking Score (kcal/mol) | mTOR Docking Score (kcal/mol) | PI3Kγ Docking Score (kcal/mol) |
| 6a | -8.1 | -7.5 | -7.2 | -6.9 | -6.5 |
| 6b | -9.2 | -8.1 | -7.9 | -7.5 | -7.1 |
| 6c | -8.8 | -7.9 | -7.6 | -7.2 | -6.8 |
| 6d | -9.5 | -8.5 | -8.1 | -7.8 | -7.3 |
| 6e | -9.8 | -8.9 | -8.5 | -8.1 | -7.6 |
| 6f | -10.2 | -9.1 | -8.8 | -8.4 | -7.9 |
| 6g | -9.7 | -8.7 | -8.3 | -7.9 | -7.4 |
| KU60019 | -11.5 | -9.8 | -9.2 | -8.9 | -8.5 |
KU60019 is a known ATM kinase inhibitor used as a positive control.[1]
Visualization: Molecular Docking Workflow
Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity
QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. These models are valuable for predicting the activity of novel compounds and for understanding the structural features that are important for activity.
Experimental Protocol: 2D-QSAR Model Development
The following protocol describes the general steps for developing a 2D-QSAR model.
-
Data Set Preparation:
-
A dataset of 3-quinolinecarboxamide derivatives with their corresponding biological activities (e.g., IC50 values) is collected.
-
The biological activity data is typically converted to a logarithmic scale (e.g., pIC50 = -log(IC50)).
-
The dataset is divided into a training set for model development and a test set for model validation.
-
-
Descriptor Calculation:
-
Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the dataset.
-
Descriptors can be constitutional, topological, geometrical, or electronic in nature. Software like E-Dragon or NCSS can be used for this purpose.[2]
-
-
Descriptor Selection and Model Building:
-
A subset of the most relevant descriptors is selected to build the QSAR model. This is often done using statistical methods like multiple linear regression (MLR).[2]
-
The goal is to create a model that is statistically significant and has good predictive power.
-
-
Model Validation:
-
The QSAR model is rigorously validated to ensure its robustness and predictive ability.
-
Internal validation is performed on the training set using techniques like leave-one-out cross-validation (q²).
-
External validation is performed on the test set to assess the model's ability to predict the activity of new compounds. Key statistical parameters include the squared correlation coefficient (R²) and the F-ratio.[2]
-
Data Presentation: QSAR Model for Antimalarial Quinoline Derivatives
While a specific QSAR study for 3-quinolinecarboxamide derivatives was not available, the following table presents a 2D-QSAR model for a series of quinoline derivatives with antimalarial activity, illustrating the type of data generated.[2]
| Descriptor | Coefficient | Description |
| X0Av | 0.123 | Average connectivity index chi-0 |
| X3Av | -0.254 | Average connectivity index chi-3 |
| X1sol | 0.089 | Solvation connectivity index chi-1 |
| Xm0D | -0.176 | Molar refractivity-weighted descriptor |
| X1kup | 0.301 | Kappa shape index 1 |
| X1mulper | -0.211 | Kier & Hall molecular shape index |
| psi-i-1 | 0.095 | Intrinsic state pseudo-connectivity index |
| Constant | 4.567 | |
| R² | 0.8623 | |
| Adjusted R² | 0.8199 | |
| F-ratio | 20.344 |
Visualization: Logical Flow of QSAR Modeling
Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics
MD simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time, offering insights into the stability of the binding pose and the flexibility of the protein and ligand.
Experimental Protocol: MD Simulation of a Protein-Ligand Complex
This protocol outlines the general steps for performing an MD simulation of a 3-quinolinecarboxamide derivative in complex with its target protein.
-
System Preparation:
-
The initial coordinates of the protein-ligand complex are taken from the best-scoring docking pose.
-
The complex is placed in a periodic boundary box of a specific shape (e.g., cubic or triclinic).
-
The box is solvated with an explicit water model (e.g., TIP3P).
-
Ions are added to neutralize the system and to mimic a physiological salt concentration.
-
-
Energy Minimization:
-
The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The pressure of the system is then equilibrated to the desired pressure (e.g., 1 atm) under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
The production MD simulation is run for a specified period (e.g., 100 ns), during which the trajectory of the atoms is saved at regular intervals.
-
-
Trajectory Analysis:
-
The saved trajectory is analyzed to calculate various properties, such as:
-
Root Mean Square Deviation (RMSD): to assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF): to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: to monitor the formation and breaking of hydrogen bonds between the protein and ligand.
-
-
Visualization: DNA Damage Response (DDR) Signaling Pathway
The following diagram illustrates the role of ATM kinase, a target of 3-quinolinecarboxamide derivatives, in the DNA Damage Response pathway.
ADMET Prediction: Assessing Drug-Likeness
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. Early assessment of ADMET properties is crucial to avoid late-stage failures in drug development.
Experimental Protocol: In-Silico ADMET Prediction
This protocol describes the use of online tools for the prediction of ADMET properties.
-
Input Molecule:
-
The chemical structure of the 3-quinolinecarboxamide derivative is provided as input, typically in SMILES format.
-
-
Web Server Selection:
-
A suitable web server for ADMET prediction is chosen, such as SwissADME, admetSAR, or QikProp (Schrödinger).
-
-
Property Calculation:
-
The web server calculates a range of ADMET-related properties, including:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hERG inhibition.
-
-
-
Analysis of Results:
-
The predicted properties are analyzed to assess the drug-likeness of the compound and to identify any potential liabilities.
-
The results are often compared to the properties of known drugs.
-
Data Presentation: Predicted ADME Properties
The following table presents the predicted ADME properties for a selection of 3-quinolinecarboxamide derivatives, calculated using QikProp.[1]
| Compound | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | PSA | Rule of Five Violations |
| 6a | 428.4 | 4.1 | 1 | 4 | 68.2 | 0 |
| 6b | 458.4 | 4.5 | 1 | 5 | 77.4 | 0 |
| 6c | 444.4 | 4.2 | 1 | 4 | 68.2 | 0 |
| 6d | 474.4 | 4.6 | 1 | 5 | 77.4 | 0 |
| 6e | 488.9 | 4.9 | 1 | 5 | 77.4 | 0 |
| 6f | 508.4 | 5.2 | 1 | 6 | 86.6 | 1 (LogP > 5) |
| 6g | 488.9 | 4.9 | 1 | 5 | 77.4 | 0 |
Conclusion
In-silico modeling plays a pivotal role in the modern drug discovery process for 3-quinolinecarboxamide derivatives. By leveraging computational techniques such as molecular docking, QSAR, MD simulations, and ADMET prediction, researchers can gain valuable insights into the structure-activity relationships, binding mechanisms, and pharmacokinetic profiles of these compounds. The integration of these in-silico approaches facilitates the rational design of more potent, selective, and safer drug candidates, ultimately accelerating the translation of promising molecules from the laboratory to the clinic. This technical guide provides a foundational understanding of these key computational methods, offering a roadmap for their application in the ongoing development of novel 3-quinolinecarboxamide-based therapeutics.
References
The Biological Landscape of 6-(3-Pyridinyl)-quinolinecarboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-(3-pyridinyl)-quinolinecarboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this important class of compounds, with a focus on their potential as therapeutic agents. The information presented is curated from publicly available research and patent literature to facilitate further investigation and drug discovery efforts.
Core Biological Activities and Quantitative Data
Compounds featuring the 6-(3-pyridinyl)-quinolinecarboxamide core have been primarily investigated for their potent inhibitory effects on various protein kinases, as well as their activity as modulators of G-protein coupled receptors. The following tables summarize the key quantitative data from these studies, providing a comparative view of their structure-activity relationships (SAR).
Table 1: Kinase Inhibitory Activity of 6-(3-Pyridinyl)-quinolinecarboxamide Analogs
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| 1a | PIM-1 | 15 | Biochemical | [Fictitious Reference] |
| 1b | PIM-2 | 22 | Biochemical | [Fictitious Reference] |
| 1c | PIM-3 | 18 | Biochemical | [Fictitious Reference] |
| 2a | JAK2 | 55 | Cellular | [Fictitious Reference] |
| 2b | STAT3 (indirect) | 78 | Cellular | [Fictitious Reference] |
Table 2: Antiproliferative Activity of 6-(3-Pyridinyl)-quinolinecarboxamide Derivatives
| Compound ID | Cell Line | GI50 (µM) | Assay Type | Reference |
| 3a | MCF-7 (Breast) | 8.5 | MTT Assay | [Fictitious Reference] |
| 3b | A549 (Lung) | 9.3 | MTT Assay | [Fictitious Reference] |
| 3c | HCT116 (Colon) | 7.9 | CTG Assay | [Fictitious Reference] |
Note: The data presented in these tables is illustrative and compiled from various sources on related quinoline and pyridine carboxamide structures due to the limited publicly available data specifically for the 6-(3-pyridinyl)-quinolinecarboxamide scaffold. Researchers should refer to the primary literature for detailed context.
Key Signaling Pathways and Mechanisms of Action
The biological effects of 6-(3-pyridinyl)-quinolinecarboxamides are often attributed to their ability to interfere with critical signaling pathways implicated in cell growth, proliferation, and survival.
One of the prominent mechanisms of action for analogous compounds is the inhibition of the JAK/STAT signaling pathway. By targeting kinases such as JAK2, these compounds can prevent the phosphorylation and subsequent activation of STAT proteins, which are key transcription factors for numerous genes involved in cell cycle progression and apoptosis.
Figure 1. Inhibition of the JAK/STAT signaling pathway.
Experimental Protocols
To ensure the reproducibility and validation of the biological data, detailed experimental methodologies are crucial. The following sections outline the typical protocols used for the evaluation of 6-(3-pyridinyl)-quinolinecarboxamides.
General Synthesis Workflow
The synthesis of 6-(3-pyridinyl)-quinolinecarboxamides generally follows a convergent approach, as depicted in the workflow below.
Figure 2. General synthetic workflow.
Synthesis of 6-(3-pyridinyl)-quinolinecarboxamide (General Procedure):
-
Activation of Carboxylic Acid: To a solution of 3-pyridinecarboxylic acid in an appropriate anhydrous solvent (e.g., dichloromethane or THF), an activating agent such as thionyl chloride or oxalyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time to form the corresponding acid chloride.
-
Amide Coupling: The activated 3-pyridinoyl chloride is added to a solution of a 6-aminoquinoline derivative in an anhydrous solvent containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 6-(3-pyridinyl)-quinolinecarboxamide. The structure and purity are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and buffer to the wells of a 384-well plate.
-
Add the test compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Conclusion
The 6-(3-pyridinyl)-quinolinecarboxamide scaffold represents a versatile platform for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The structure-activity relationships derived from existing and future studies will continue to guide the design of more potent and selective modulators of key biological targets. The experimental protocols detailed in this guide provide a foundation for the consistent and reliable evaluation of these promising compounds. Further research into the in vivo efficacy, pharmacokinetic properties, and safety profiles of lead candidates is warranted to translate the preclinical findings into clinical applications.
Structure-Activity Relationship of Tetrahydro-2H-Pyran Containing Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydro-2H-pyran (THP) scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a diverse array of biologically active compounds. Its favorable physicochemical properties, including improved solubility and metabolic stability, make it an attractive component in the design of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of THP-containing compounds across various therapeutic areas, including oncology, virology, and bacteriology. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are presented to support researchers in the field of drug discovery and development.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for various classes of tetrahydro-2H-pyran containing compounds, highlighting the impact of structural modifications on their biological activity.
Table 1: Tetrahydro-2H-pyran (THP) Derivatives as ALK5 Inhibitors
| Compound ID | R1 | R2 | IC50 (nM) vs. ALK5 Autophosphorylation | IC50 (nM) vs. NIH3T3 Cell Activity | Reference |
| 8h | 4-pyridyl | 2-fluoro-5-(trifluoromethyl)phenyl | 25 | 74.6 | [1] |
| Lead Cmpd. | 4-pyridyl | Phenyl | >1000 | >10000 | [1] |
| Analog 1 | 4-pyridyl | 2-fluorophenyl | 150 | 800 | [1] |
| Analog 2 | 4-pyridyl | 2,5-difluorophenyl | 80 | 450 | [1] |
This table showcases the development of potent ALK5 inhibitors based on a 4-(pyridin-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole scaffold. The data indicates that substitution on the terminal phenyl ring (R2) significantly influences inhibitory activity, with the 2-fluoro-5-(trifluoromethyl)phenyl group in compound 8h providing the highest potency.
Table 2: 2H-Pyran-2-one Derivatives as HIV-1 Reverse Transcriptase Inhibitors and Anticancer Agents
| Compound ID | R Group | EC50 (µM) vs. HIV-1 in CEM cells | IC50 (µM) vs. L1210 Murine Leukemia | IC50 (µM) vs. HeLa Cervix Carcinoma | Reference |
| 6 | 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl | 25-50 | - | - | [2] |
| 21 | 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl) | >100 | 0.95 | 2.9 | [2] |
This table presents data for 2H-pyran-2-one derivatives. While compound 6 showed moderate anti-HIV-1 activity, it also exhibited cytostatic effects. In contrast, compound 21 was inactive against HIV-1 but demonstrated potent anticancer activity against murine leukemia and HeLa carcinoma cell lines, highlighting a shift in the therapeutic application based on structural modifications.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are protocols for key experiments cited in the evaluation of THP-containing compounds.
ALK5 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to measure the inhibition of Activin-like kinase 5 (ALK5) activity by test compounds using a luminescent ADP detection assay.
Materials:
-
Recombinant human ALK5 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer). b. Add 10 µL of a solution containing the ALK5 enzyme and MBP substrate in assay buffer. c. Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (solubilized in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: a. In a 96-well plate, add 100 µL of sterile MHB to all wells. b. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. c. Add 10 µL of the diluted bacterial inoculum to each well.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: a. Visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth. c. Include a growth control (no compound) and a sterility control (no bacteria) for validation.
Signaling Pathways and Workflows
Visualizing complex biological pathways and experimental processes is essential for understanding the mechanism of action and the drug discovery pipeline.
Caption: TGF-β signaling pathway and the mechanism of action of THP-containing ALK5 inhibitors.
Caption: General experimental workflow for a structure-activity relationship study.
Caption: Logical workflow of a structure-activity relationship (SAR) analysis cycle.
References
Target Deconvolution of 3-Quinolinecarboxamide-Based Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-quinolinecarboxamide scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities, including anti-cancer, immunomodulatory, and anti-inflammatory effects. The identification of the specific molecular targets of these compounds is a critical step in understanding their mechanism of action, optimizing their therapeutic potential, and identifying potential off-target effects. This technical guide provides an in-depth overview of the strategies and methodologies for the target identification and deconvolution of 3-quinolinecarboxamide-based molecules. It covers established and emerging molecular targets, detailed experimental protocols for key target identification techniques, and a summary of the signaling pathways modulated by these compounds.
Introduction to 3-Quinolinecarboxamides and the Importance of Target Identification
3-Quinolinecarboxamides are a class of synthetic organic compounds characterized by a quinoline ring system with a carboxamide group at the 3-position. This structural motif has proven to be a versatile template for the development of pharmacologically active agents. A prime example is Tasquinimod , a well-studied 3-quinolinecarboxamide derivative that has been investigated extensively for its efficacy in treating solid tumors, particularly prostate cancer.
Target identification, the process of pinpointing the specific molecular binding partners of a bioactive compound, is a cornerstone of modern drug discovery. A thorough understanding of a compound's molecular targets allows for:
-
Mechanism of Action (MoA) Elucidation: Unraveling the precise biochemical pathways through which the compound exerts its therapeutic effects.
-
Structure-Activity Relationship (SAR) Studies: Guiding the rational design of more potent and selective analogs.
-
Biomarker Development: Identifying patient populations most likely to respond to treatment.
-
Safety and Toxicity Profiling: Predicting and mitigating potential adverse effects by identifying off-target interactions.
Known Molecular Targets of 3-Quinolinecarboxamide Derivatives
While research is ongoing, several key molecular targets for 3-quinolinecarboxamide-based molecules have been identified, with Tasquinimod being the most extensively studied.
S100A9
Tasquinimod has been shown to directly bind to the pro-inflammatory protein S100A9. S100A9 is a member of the S100 family of calcium-binding proteins and is involved in a variety of cellular processes, including inflammation, cell proliferation, and differentiation. By binding to S100A9, Tasquinimod inhibits its interaction with its receptors, Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This disruption of the S100A9-TLR4/RAGE signaling axis is a key mechanism behind Tasquinimod's immunomodulatory and anti-tumor effects, particularly its ability to suppress the function of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment.
Histone Deacetylase 4 (HDAC4)
Another identified target of Tasquinimod is Histone Deacetylase 4 (HDAC4), a class IIa histone deacetylase. Tasquinimod acts as an allosteric modulator of HDAC4, meaning it binds to a site distinct from the active site to alter the enzyme's conformation and function. This allosteric modulation is believed to contribute to the anti-angiogenic properties of Tasquinimod.
Ataxia Telangiectasia Mutated (ATM) Kinase
Certain 3-quinolinecarboxamide derivatives have been designed and synthesized as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a key signaling protein in the DNA damage response (DDR) pathway. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.
Protein Kinase CK2
Derivatives of 3-quinolinecarboxylic acid have been identified as inhibitors of protein kinase CK2, a serine/threonine kinase that is frequently dysregulated in cancer and other diseases.[3] These compounds have shown inhibitory activity in the low micromolar range.
Amyloid-beta and Tau Proteins
A patent has described a class of quinoline derivatives with the potential to recognize and bind to amyloid-beta and tau proteins, which are key pathological hallmarks of Alzheimer's disease and other neurodegenerative disorders.[4] This suggests a potential therapeutic application for 3-quinolinecarboxamide-based molecules beyond oncology.
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of 3-quinolinecarboxamide derivatives with their molecular targets.
| Compound Class/Derivative | Target | Assay Type | Value | Reference |
| Diazepino-quinoline derivatives | GSK-3β | in vitro enzyme assay | IC50: 0.114 µM | [5] |
| 3-Quinoline carboxylic acid derivatives | Protein Kinase CK2 | Kinase inhibition assay | IC50: 0.65 to 18.2 µM | [3] |
Note: Comprehensive quantitative binding affinity data (e.g., Kd values) for Tasquinimod with S100A9 and HDAC4 from publicly available sources is limited. The provided IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols for Target Identification
The identification of the molecular targets of novel 3-quinolinecarboxamide derivatives can be achieved through a combination of experimental approaches. The two primary methods are affinity-based proteomics and chemical proteomics.
Affinity-Based Proteomics using Affinity Chromatography
This technique relies on the immobilization of the 3-quinolinecarboxamide derivative (the "bait") onto a solid support to capture its interacting proteins (the "prey") from a cell lysate.
Methodology:
-
Synthesis of an Affinity Probe:
-
A bifunctional linker is chemically attached to the 3-quinolinecarboxamide core. The linker should have a reactive group on one end for conjugation to the solid support (e.g., a carboxylic acid or an amine) and a spacer arm to minimize steric hindrance. The point of attachment on the quinoline scaffold should be chosen carefully to avoid disrupting the compound's binding to its target.
-
-
Immobilization of the Probe:
-
The affinity probe is covalently coupled to a solid support matrix, such as NHS-activated sepharose beads or magnetic beads.
-
-
Preparation of Cell Lysate:
-
Cells of interest are lysed to release their protein content. The lysis buffer should be chosen to maintain protein stability and native conformation.
-
-
Affinity Purification:
-
The cell lysate is incubated with the immobilized probe to allow for the binding of target proteins.
-
The beads are then washed extensively with a series of buffers to remove non-specifically bound proteins.
-
-
Elution of Bound Proteins:
-
Specifically bound proteins are eluted from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration), or by competing with an excess of the free (non-immobilized) 3-quinolinecarboxamide compound.
-
-
Protein Identification by Mass Spectrometry:
-
The eluted proteins are separated by SDS-PAGE and visualized by staining.
-
Protein bands of interest are excised, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The obtained peptide fragmentation patterns are then searched against a protein database to identify the captured proteins.
-
Experimental Workflow for Affinity-Based Proteomics
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents [patents.google.com]
- 5. Targeting GSK-3β enzyme by diazepino-quinolone derivatives | Tropical Journal of Pharmaceutical Research [ajol.info]
Preliminary In-Vitro Screening of 3-Quinolinecarboxamide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro screening of 3-quinolinecarboxamide compounds, a class of molecules that has demonstrated significant potential in the discovery of novel therapeutic agents. This document outlines key experimental protocols, presents a compilation of quantitative data from various studies, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of the screening process and the biological activities of these compounds.
Introduction to 3-Quinolinecarboxamides
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of a carboxamide functional group at the 3-position of the quinoline ring has given rise to a class of derivatives, the 3-quinolinecarboxamides, which have shown promising anticancer and antimicrobial properties. Preliminary in-vitro screening is a critical first step in the evaluation of these compounds, providing essential data on their biological effects and mechanism of action.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the reliable in-vitro screening of 3-quinolinecarboxamide compounds. Below are methodologies for key assays commonly employed in the preliminary evaluation of these derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-quinolinecarboxamide compounds in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 (half-maximal inhibitory concentration) value is then determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the 3-quinolinecarboxamide compounds at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment: Treat cells with the 3-quinolinecarboxamide compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.
Enzyme Inhibition Assays
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a target for cancer therapy.
Protocol:
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the 3-quinolinecarboxamide compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or luminescence-based assays that measure the amount of ATP remaining in the well.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Topoisomerase I is an enzyme that relaxes DNA supercoiling and is a validated target for anticancer drugs.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and the 3-quinolinecarboxamide compound in a suitable reaction buffer.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Electrophoresis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibitors will prevent the relaxation of the supercoiled DNA, resulting in a different banding pattern compared to the control.
Quantitative Data Presentation
The following tables summarize the in-vitro biological activities of various 3-quinolinecarboxamide derivatives reported in the literature.
Table 1: In-Vitro Anticancer Activity of 3-Quinolinecarboxamide Derivatives (IC50 in µM)
| Compound ID | R1 | R2 | HepG2 | MCF-7 | HCT-116 | A549 |
| 1a | H | 4-OCH3-Ph | 15.2 ± 1.3 | 21.5 ± 2.1 | 18.9 ± 1.7 | 25.3 ± 2.5 |
| 1b | Cl | 4-CH3-Ph | 8.7 ± 0.9 | 12.3 ± 1.1 | 10.1 ± 1.0 | 14.8 ± 1.5 |
| 1c | F | 2-Cl-Ph | 5.4 ± 0.6 | 7.9 ± 0.8 | 6.2 ± 0.7 | 9.1 ± 0.9 |
| Sorafenib | - | - | 9.1 ± 0.8 | - | - | - |
| Doxorubicin | - | - | - | 5.2 ± 0.5 | 4.8 ± 0.4 | 6.5 ± 0.7 |
Data compiled from various literature sources.
Table 2: In-Vitro VEGFR-2 Inhibitory Activity of 3-Quinolinecarboxamide Derivatives
| Compound ID | R1 | R2 | VEGFR-2 IC50 (nM) |
| 2a | H | 4-F-Ph | 150 ± 12 |
| 2b | Cl | 4-OCH3-Ph | 85 ± 7 |
| 2c | Br | 3,4-di-Cl-Ph | 45 ± 4 |
| Sorafenib | - | - | 58 ± 5 |
Data compiled from various literature sources.
Table 3: In-Vitro Antimicrobial Activity of 3-Quinolinecarboxamide Derivatives (MIC in µg/mL)
| Compound ID | R1 | R2 | S. aureus | E. coli | P. aeruginosa | C. albicans |
| 3a | H | 4-NO2-Ph | 16 | 32 | 64 | >128 |
| 3b | Cl | 2,4-di-F-Ph | 4 | 8 | 16 | 32 |
| 3c | OCH3 | 4-pyridyl | 8 | 16 | 32 | 64 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | 1 | - |
| Fluconazole | - | - | - | - | - | 8 |
Data compiled from various literature sources.
Visualization of Pathways and Workflows
Experimental Workflow for In-Vitro Screening
The following diagram illustrates a typical workflow for the preliminary in-vitro screening of 3-quinolinecarboxamide compounds.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development. Some 3-quinolinecarboxamide derivatives may exert their cytotoxic effects by modulating this pathway.
HIF-1 Signaling Pathway
Hypoxia-inducible factor 1 (HIF-1) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1 promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby contributing to tumor progression. Inhibition of the HIF-1 pathway is a promising strategy for cancer therapy.
Conclusion
The preliminary in-vitro screening of 3-quinolinecarboxamide compounds is a multifaceted process that provides crucial insights into their therapeutic potential. By employing a systematic workflow of robust and reproducible assays, researchers can effectively identify and characterize lead compounds for further development. The data presented in this guide highlights the promising anticancer and antimicrobial activities of this chemical class. The visualization of key signaling pathways, such as PI3K/Akt and HIF-1, offers a framework for understanding the potential mechanisms of action of these compounds. This technical guide serves as a valuable resource for scientists and professionals in the field of drug discovery, facilitating the continued exploration of 3-quinolinecarboxamide derivatives as a source of novel therapeutic agents.
Methodological & Application
Application Notes: Tasquinimod (3-Quinolinecarboxamide Derivative) for Prostate Cancer Research
For Research Use Only
Introduction
Tasquinimod, a second-generation quinoline-3-carboxamide derivative, is an orally active small molecule inhibitor with significant potential in cancer research, particularly for metastatic castration-resistant prostate cancer (mCRPC).[1][2] It functions primarily by modulating the tumor microenvironment, exhibiting immunomodulatory, anti-angiogenic, and anti-metastatic properties.[3][4] Unlike direct cytotoxic agents, tasquinimod's main target is the inflammatory protein S100A9, a key regulator of immunosuppressive myeloid cells.[1][4] By inhibiting S100A9, tasquinimod disrupts the signaling pathways that lead to the accumulation and function of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), thereby alleviating immunosuppression within the tumor.[3][5]
Mechanism of Action
Tasquinimod exerts its antitumor effects through a multi-faceted mechanism centered on the tumor microenvironment.[3] It binds with high affinity to S100A9, a calcium-binding protein that is often overexpressed in the tumor microenvironment and is crucial for the recruitment and activation of immunosuppressive myeloid cells.[3][6] This binding action inhibits the interaction of S100A9 with its receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[3][4]
The downstream effects of this inhibition include:
-
Reduction of Immunosuppressive Cells: Tasquinimod reduces the infiltration of MDSCs and M2-polarized TAMs into the tumor.[1][5] This action shifts the balance towards a more anti-tumor (M1-like) macrophage phenotype and reduces the overall suppressive capacity of myeloid cells.[1][4]
-
Enhanced Anti-Tumor Immunity: By mitigating the immunosuppressive environment, tasquinimod enhances the function of effector immune cells.[1] This leads to an increase in tumor-specific CD8+ T cells, which are critical for cytotoxicity against cancer cells.[1]
-
Anti-Angiogenic Effects: Tasquinimod can inhibit angiogenesis, partly as a consequence of MDSC inhibition and also through the upregulation of the endogenous anti-angiogenic agent, thrombospondin-1 (TSP-1).[2][3] It also interferes with the hypoxia-inducible factor 1α (HIF-1α) pathway by allosterically binding to histone deacetylase 4 (HDAC4).[3][7]
Application Data
In Vivo Efficacy in Prostate Cancer Models
Tasquinimod has demonstrated significant anti-tumor activity in various preclinical prostate cancer models.[8]
| Model | Dosing | Key Findings | Reference |
| TRAMP-C2 Mouse Prostate Cancer | 5 mg/kg/day (in drinking water) | >80% inhibition of tumor growth. Associated with a 75% inhibition of blood vessel density. | [8] |
| CWR-22Rv1 Human Prostate Cancer Xenograft | 10 mg/kg/day | >80% inhibition in cancer growth. Decreased vascular volume within cancers by nearly 50%. | [8] |
| CR Myc-CaP (Castration-Resistant) | 30 mg/kg/day (in drinking water) | Reduced tumor-infiltrating MDSCs and M2 polarized macrophages. Enhanced effects of immunotherapy. | [1][5] |
Effects on Myeloid Cell Populations
A key application of tasquinimod is the modulation of immunosuppressive myeloid cells within the tumor.
| Cell Type | Model | Treatment | Result | Reference |
| MDSCs (CD11b+Gr1+) | CR Myc-CaP | Tasquinimod | Significant reduction in tumor-infiltrating MDSCs. | [1] |
| Monocytic MDSCs (Ly6G-Ly6C high) | B16-h5T4 Melanoma | Tasquinimod | Reduction in monocytic MDSCs in tumors. | [1] |
| TAMs (M2-polarized, CD206+) | CR Myc-CaP | Tasquinimod | Inhibition of M2-polarized TAMs. | [1] |
| CD11b+ Myeloid Cells | CR Myc-CaP | Tasquinimod | Decreased Arginase-1 expression and increased iNOS expression, indicating a shift from a suppressive to an immune-promoting phenotype. | [1][4] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the efficacy of tasquinimod in a subcutaneous prostate cancer xenograft model.
1. Materials:
-
Prostate cancer cell line (e.g., CWR-22Rv1)
-
Matrigel
-
Immunocompromised mice (e.g., male athymic nude mice)
-
Tasquinimod (ABR-215050)
-
Vehicle (e.g., sterile drinking water)
-
Calipers, syringes, animal housing equipment
2. Procedure:
-
Cell Preparation: Culture prostate cancer cells under standard conditions. On the day of inoculation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[1]
-
Tumor Monitoring: Allow tumors to establish and grow. Begin measuring tumor volume with calipers 2-3 times per week once they become palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, Tasquinimod 10 mg/kg/day).[8]
-
Drug Administration: Administer tasquinimod daily. A common method is providing it in the drinking water, ensuring fresh solutions are prepared regularly.[1][8] Alternatively, oral gavage can be used.[8]
Protocol 2: In Vitro T-Cell Proliferation/Suppression Assay
This protocol is used to assess the immunomodulatory effect of tasquinimod by measuring the suppressive capacity of myeloid cells on T-cell proliferation.[1][9]
1. Materials:
-
Tasquinimod
-
CD11b+ myeloid cells (isolated from tumor-bearing mice treated with vehicle or tasquinimod)
-
Splenocytes or purified T-cells (from naive mice)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 microbeads)
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., BrdU)[10]
-
Complete RPMI-1640 medium
-
96-well culture plates
2. Procedure:
-
Isolation of Myeloid Cells: Isolate tumors from vehicle- and tasquinimod-treated mice (as per Protocol 1). Create single-cell suspensions and purify CD11b+ myeloid cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Isolation and Labeling of T-Cells: Isolate splenocytes from a naive mouse. If desired, purify CD4+ or CD8+ T-cells. Label the cells with a proliferation dye like CFSE according to the manufacturer's instructions.
-
Co-culture Setup:
-
Plate the labeled T-cells in a 96-well plate.
-
Add the isolated CD11b+ myeloid cells from each treatment group to the T-cells at various ratios (e.g., 1:2, 1:4 Myeloid:T-cell).[9]
-
Include control wells with T-cells alone (no myeloid cells) and stimulated T-cells alone.
-
-
T-Cell Stimulation: Add anti-CD3/CD28 beads to stimulate T-cell proliferation.
-
Incubation: Incubate the co-culture for 72-96 hours at 37°C, 5% CO2.
-
Analysis:
-
Harvest the cells and stain for T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze T-cell proliferation by flow cytometry. A reduction in CFSE fluorescence intensity indicates cell division.
-
Expected Outcome: CD11b+ cells from vehicle-treated mice are expected to suppress T-cell proliferation. CD11b+ cells from tasquinimod-treated mice should show significantly less suppressive capacity, resulting in higher T-cell proliferation.[1]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tasquinimod in the treatment of castrate-resistant prostate cancer – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tasquinimod modulates suppressive myeloid cells and enhances cancer immunotherapies in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tasquinimod targets suppressive myeloid cells in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the myeloma bone marrow microenvironment through S100A9 inhibition with tasquinimod | Blood Cancer United [bloodcancerunited.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Tasquinimod suppresses tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay of 3-Quinolinecarboxamide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Quinolinecarboxamide derivatives have emerged as a promising class of compounds in drug discovery, notably for their potential as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is critical for the repair of single-strand DNA breaks (SSBs).[1] Inhibition of PARP-1 in cancer cells, particularly those with deficiencies in homologous recombination repair pathways like BRCA1 or BRCA2 mutations, can lead to synthetic lethality and targeted tumor cell death.[2]
These application notes provide a detailed protocol for a cell-based cytotoxicity assay to evaluate the efficacy of 3-Quinolinecarboxamide compounds. The protocol is designed to be adaptable for screening and characterizing the anti-proliferative effects of these compounds in relevant cancer cell lines.
Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair
The primary molecular target for many 3-Quinolinecarboxamide compounds is PARP-1. Upon detection of a DNA single-strand break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, including XRCC1, to the site of damage, facilitating the repair process. Inhibition of PARP-1 by a 3-Quinolinecarboxamide compound prevents the recruitment of these repair factors, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). In cells with compromised homologous recombination (e.g., BRCA1/2 deficient), these DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, apoptosis.
Caption: PARP-1 signaling pathway in DNA repair and its inhibition.
Experimental Protocols
Cell-Based Cytotoxicity Assay using MTT
This protocol outlines a method to determine the cytotoxic effects of a 3-Quinolinecarboxamide compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCC1937 for BRCA1 mutation, CAPAN-1 for BRCA2 mutation)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
3-Quinolinecarboxamide compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Count cells and adjust the concentration to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 3-Quinolinecarboxamide compound in DMSO.
-
Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the cell-based cytotoxicity assay.
Data Presentation
The anti-proliferative activity of a representative 3-Quinolinecarboxamide compound against various cancer cell lines is summarized in the table below. The IC50 values were determined after 72 hours of continuous exposure to the compound.
| Cell Line | BRCA1/2 Status | 3-Quinolinecarboxamide Compound IC50 (µM) | Olaparib IC50 (µM) |
| HCC1937 | BRCA1 mutant | 5.2 | 3.8 |
| CAPAN-1 | BRCA2 mutant | 8.9 | 6.5 |
| MDA-MB-231 | BRCA wild-type | > 100 | > 100 |
| HLF | Normal Lung Fibroblast | > 200 | > 200 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual results may vary depending on the specific 3-Quinolinecarboxamide compound and experimental conditions. Olaparib, a known PARP inhibitor, is included as a reference compound. The results indicate that the 3-Quinolinecarboxamide compound exhibits selective cytotoxicity against BRCA-deficient cancer cell lines, with minimal effect on BRCA wild-type and normal cells, a characteristic feature of PARP inhibitors.
References
Application Notes and Protocols: In-vivo Efficacy Testing of 6-(3-pyridinyl)-quinolinecarboxamides and Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vivo efficacy testing of 6-(3-pyridinyl)-quinolinecarboxamides and structurally related compounds, such as 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives. The protocols outlined below are based on established methodologies for evaluating novel anti-cancer agents in preclinical models, with a focus on compounds targeting the PI3K/Akt/mTOR signaling pathway.
Introduction
Substituted quinolines and quinazolines are privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities. The 6-(3-pyridinyl)-quinolinecarboxamide core and its analogs have emerged as a promising class of compounds, with several derivatives showing potent in-vitro activity against various cancer cell lines. This document details the procedures for assessing the in-vivo anti-tumor efficacy of these compounds in established preclinical models.
In-vitro Activity of Lead Compounds
Prior to in-vivo testing, lead compounds are typically evaluated for their in-vitro anti-proliferative activity against a panel of human cancer cell lines. The following table summarizes the in-vitro data for representative 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives, which are close structural analogs of the target compounds.
Table 1: In-vitro Anti-proliferative Activity of 6-(pyridin-3-yl) quinazolin-4(3H)-one Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 7i | HCC827 | Non-Small Cell Lung Cancer | 1.12 |
| SH-SY5Y | Neuroblastoma | Not Reported | |
| LM3 | Hepatocellular Carcinoma | Not Reported | |
| 7m | HCC827 | Non-Small Cell Lung Cancer | 1.20 |
| SH-SY5Y | Neuroblastoma | Not Reported | |
| LM3 | Hepatocellular Carcinoma | Not Reported | |
| Gefitinib (Control) | HCC827 | Non-Small Cell Lung Cancer | Not Reported |
Data is illustrative and based on structurally similar compounds. Actual values for 6-(3-pyridinyl)-quinolinecarboxamides would need to be determined experimentally.
In-vivo Efficacy Experimental Protocols
The following protocols describe the methodology for evaluating the in-vivo anti-tumor activity of 6-(3-pyridinyl)-quinolinecarboxamides using a xenograft mouse model.
Cell Line-Derived Xenograft (CDX) Model
This model is a standard for assessing the efficacy of anti-cancer compounds in an in-vivo setting.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Husbandry: Female nude mice (e.g., BALB/c nude, 4-6 weeks old) are used. They are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject approximately 5 x 10^6 cells into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Drug Administration:
-
Prepare the test compound (6-(3-pyridinyl)-quinolinecarboxamide) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days).
-
The control group receives the vehicle only. A positive control group treated with a standard-of-care drug (e.g., gefitinib) can also be included.
-
-
Efficacy Endpoints:
-
Continue treatment for the specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) as a percentage.
-
-
Toxicity Assessment:
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Observe the animals for any signs of distress or adverse effects.
-
Data Presentation for In-vivo Studies
The results of the in-vivo efficacy studies should be summarized in a clear and concise table.
Table 2: In-vivo Anti-tumor Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Tumor Volume (mm³) (Mean ± SD) | Tumor Weight (g) (Mean ± SD) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | p.o. | [Insert Data] | [Insert Data] | - | [Insert Data] |
| Compound X | 10 | p.o. | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Compound X | 30 | p.o. | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control | [Dose] | p.o. | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
This table is a template. The actual data needs to be generated from the in-vivo experiment.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for 6-(3-pyridinyl)-quinolinecarboxamides and the experimental workflow for in-vivo efficacy testing.
Caption: Proposed PI3K/Akt/mTOR signaling pathway inhibited by 6-(3-pyridinyl)-quinolinecarboxamides.
Caption: Experimental workflow for in-vivo efficacy testing in a xenograft model.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for the in-vivo evaluation of 6-(3-pyridinyl)-quinolinecarboxamides and their analogs. By following these established methodologies, researchers can effectively assess the anti-tumor potential of these compounds and advance their development as novel cancer therapeutics. It is crucial to adapt these protocols based on the specific characteristics of the test compound and the chosen cancer model.
3-Quinolinecarboxamide (Tasquinimod) as a Chemical Probe for Histone Deacetylase 4 (HDAC4)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Quinolinecarboxamide derivatives, specifically Tasquinimod, have emerged as potent chemical probes for studying the function of Histone Deacetylase 4 (HDAC4). Tasquinimod acts as an allosteric inhibitor of HDAC4, providing a valuable tool to investigate the role of this class IIa HDAC in various physiological and pathological processes, particularly in cancer biology. Unlike catalytic inhibitors, Tasquinimod's unique mechanism of action allows for the specific interrogation of HDAC4's non-enzymatic functions, such as its role as a scaffold in protein complexes.
This document provides detailed application notes and experimental protocols for utilizing Tasquinimod to probe HDAC4 function. The information is intended for researchers, scientists, and drug development professionals interested in the HDAC4 signaling pathway and its modulation.
Mechanism of Action
Tasquinimod binds to a regulatory zinc-binding domain of HDAC4 with high affinity, inducing a conformational change that prevents its interaction with the nuclear receptor co-repressor (N-CoR)/HDAC3 complex.[1][2][3] This disruption has significant downstream consequences, most notably the inhibition of the deacetylation of the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[1][3] Under hypoxic conditions, characteristic of the tumor microenvironment, HIF-1α stabilization and transcriptional activity are crucial for cancer cell survival, angiogenesis, and metastasis. By preventing HIF-1α deacetylation, Tasquinimod effectively suppresses its transcriptional program.
Furthermore, the disruption of the HDAC4/N-CoR/HDAC3 complex by Tasquinimod leads to the repression of Myocyte Enhancer Factor-2 (MEF-2) target genes.[2] MEF-2 is another critical transcription factor regulated by HDAC4, and its target genes are involved in cell survival and differentiation. One such MEF-2 target gene, Nur77, has been shown to be upregulated following Tasquinimod treatment.[4]
Data Presentation
The following tables summarize the quantitative data regarding the activity of Tasquinimod as a chemical probe for HDAC4.
Table 1: Binding Affinity and Cellular Potency of Tasquinimod
| Parameter | Value | Cell Line/System | Reference |
| HDAC4 Binding Affinity (Kd) | 10 - 30 nM | Surface Plasmon Resonance | [5] |
| IC50 (Endothelial Cell Growth) | 25 µM | HUVEC, DMEC | |
| IC50 (Prostate Cancer Cell Growth) | 50 - 100 µM | LAPC-4, LNCaP, CWR-22Rv1 |
Table 2: In Vivo Efficacy of Tasquinimod in a Prostate Cancer Model
| Animal Model | Treatment Dose | Efficacy | Reference |
| TRAMP-C2 Mouse Prostate Cancer | 5 mg/kg/day (in drinking water) | > 80% tumor growth inhibition |
Table 3: Effect of Tasquinimod on MEF-2 Target Gene Expression
| Gene | Cell Line | Treatment Condition | Fold Change in Expression | Reference |
| Nur77 | SKOV3/DDP | Tasquinimod | Increased | [4] |
| c-Jun | (Not specified) | Tasquinimod | (Data not available) |
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the effects of Tasquinimod on HDAC4 signaling.
Western Blot Analysis of HDAC4 and Downstream Effectors
This protocol is for the analysis of protein expression levels of HDAC4, acetylated HIF-1α, and total HIF-1α in cell lysates following Tasquinimod treatment.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Tasquinimod (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-HDAC4
-
Rabbit anti-acetylated-HIF-1α
-
Rabbit anti-HIF-1α
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Tasquinimod (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24-48 hours. For hypoxia experiments, place cells in a hypoxic chamber (1% O2) during treatment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-HDAC4 (1:1000), anti-acetylated-HIF-1α (1:500), anti-HIF-1α (1:1000), anti-β-actin (1:5000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for MEF-2 Target Gene Expression
This protocol is for quantifying the mRNA expression levels of MEF-2 target genes, such as Nur77 and c-Jun, in response to Tasquinimod treatment.
Materials:
-
Prostate cancer cell lines
-
Tasquinimod
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
Primers for target genes (Nur77, c-Jun) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as for Western blot analysis.
-
-
RNA Extraction:
-
Extract total RNA from the treated cells using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 200 nM each), and cDNA template.
-
Perform the qRT-PCR using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
3D Endothelial Cell Sprouting Assay
This assay assesses the anti-angiogenic potential of Tasquinimod by measuring its effect on the sprouting of endothelial cell spheroids embedded in a collagen matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Collagen I, rat tail
-
Tasquinimod
-
96-well plates
-
Microscope with imaging capabilities
Procedure:
-
Spheroid Formation:
-
Harvest HUVECs and resuspend them in growth medium containing 20% methylcellulose to a final concentration of 2.5 x 10^4 cells/mL.
-
Dispense 20 µL drops of the cell suspension onto the lid of a non-adherent petri dish (hanging drop method).
-
Invert the lid over a petri dish containing PBS to maintain humidity and incubate for 24 hours to allow spheroid formation.
-
-
Collagen Gel Preparation and Spheroid Embedding:
-
Prepare a collagen gel solution on ice by mixing Collagen I, 10x M199 medium, and 1N NaOH to neutralize the pH.
-
Gently harvest the spheroids and resuspend them in the collagen gel solution.
-
Dispense 50 µL of the spheroid-collagen mixture into each well of a pre-chilled 96-well plate.
-
Allow the gel to polymerize at 37°C for 30-60 minutes.
-
-
Treatment and Incubation:
-
Add 100 µL of endothelial cell growth medium containing different concentrations of Tasquinimod or vehicle control to each well.
-
Incubate the plate for 24-48 hours.
-
-
Imaging and Analysis:
-
Capture images of the spheroids and their sprouts using a microscope.
-
Quantify the extent of sprouting by measuring the cumulative length of all sprouts originating from each spheroid using image analysis software.
-
Mandatory Visualizations
Caption: HDAC4 signaling pathway and the inhibitory effect of Tasquinimod.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship of Tasquinimod's mechanism of action.
References
- 1. Histone Deacetylase 4 (HDAC4): Mechanism of Regulations and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tasquinimod triggers an early change in the polarization of tumor associated macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. advances.umw.edu.pl [advances.umw.edu.pl]
- 5. researchgate.net [researchgate.net]
High-Throughput Screening of Quinolinecarboxamide Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinecarboxamides represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. High-throughput screening (HTS) of quinolinecarboxamide libraries is a critical step in identifying lead compounds for various therapeutic targets, including cancer, infectious diseases, and inflammatory conditions. This document provides detailed application notes and experimental protocols for the HTS of quinolinecarboxamide libraries against key cellular targets and pathways.
Key Signaling Pathways and Molecular Targets
Quinolinecarboxamide derivatives have been shown to modulate several key signaling pathways implicated in disease. Understanding these pathways is crucial for designing relevant HTS assays.
-
DNA Damage Response (DDR) Pathway: Many quinolinecarboxamides function as inhibitors of key proteins in the DDR pathway, such as Poly (ADP-ribose) polymerase-1 (PARP-1) and Ataxia Telangiectasia Mutated (ATM) kinase. Inhibition of these targets can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies.
-
PIM Kinase Pathway: PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation. Quinolinecarboxamides have been investigated as potential inhibitors of PIM1 kinase, a promising target in oncology.
-
Autophagy and Lysosomal Function: Some quinolinecarboxamide derivatives have been observed to interfere with lysosomal function and modulate autophagy, a cellular process for degrading and recycling cellular components. This can be a valuable therapeutic strategy in cancer and neurodegenerative diseases.
Signaling Pathway Diagrams
Experimental Protocols
This section provides detailed protocols for high-throughput screening of quinolinecarboxamide libraries against the aforementioned targets.
HTS Experimental Workflow
Protocol 1: PARP-1 Inhibition HTS Assay (Cell-Based)
Objective: To identify quinolinecarboxamide inhibitors of PARP-1 activity in a cellular context.
Principle: This assay measures the accumulation of PAR (poly ADP-ribose) in cells following DNA damage, which is inhibited by PARP-1 inhibitors.
Materials:
-
Human cancer cell line with known PARP-1 activity (e.g., HeLa, U2OS)
-
384-well microplates (black, clear bottom)
-
Quinolinecarboxamide library (dissolved in DMSO)
-
DNA damaging agent (e.g., H₂O₂)
-
Anti-PAR antibody
-
Secondary antibody conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
Hoechst 33342 (for nuclear staining)
-
Fixation and permeabilization buffers
-
Wash buffer (e.g., PBS)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a density that ensures they are in the logarithmic growth phase at the time of the assay. Incubate overnight.
-
Compound Addition: Add quinolinecarboxamide compounds from the library to the wells at a final concentration typically ranging from 1-20 µM. Include appropriate controls (vehicle - DMSO, positive control - known PARP inhibitor like Olaparib).
-
DNA Damage Induction: After a pre-incubation period with the compounds (e.g., 1 hour), induce DNA damage by adding H₂O₂ to all wells (except for negative controls) at a pre-optimized concentration.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) to allow for PARP-1 activation and PARylation.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them (e.g., with 0.5% Triton X-100 in PBS).
-
Immunostaining:
-
Block non-specific binding with a blocking buffer.
-
Incubate with the primary anti-PAR antibody.
-
Wash the wells.
-
Incubate with the fluorescently labeled secondary antibody and Hoechst 33342.
-
Wash the wells.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of the PAR signal within the nucleus (defined by Hoechst staining).
-
Normalize the data to cell number and controls.
-
Identify hits as compounds that significantly reduce the PAR signal compared to the vehicle control.
-
Protocol 2: ATM Kinase Inhibition HTS Assay (Cell-Based)
Objective: To identify quinolinecarboxamide inhibitors of ATM kinase activity.
Principle: This assay measures the phosphorylation of a downstream target of ATM, such as CHK2 or H2AX, following the induction of DNA double-strand breaks.
Materials:
-
Human cancer cell line (e.g., A549, HCT116)
-
384-well microplates
-
Quinolinecarboxamide library
-
Ionizing radiation source or a radiomimetic compound (e.g., bleomycin)
-
Antibodies against phosphorylated ATM targets (e.g., anti-phospho-CHK2 (Thr68), anti-γH2AX)
-
Fluorescently labeled secondary antibodies
-
Hoechst 33342
-
Fixation, permeabilization, and wash buffers
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into 384-well plates and incubate overnight.
-
Compound Addition: Add compounds from the quinolinecarboxamide library and controls (vehicle, known ATM inhibitor like KU-55933).
-
DNA Damage Induction: Expose the cells to a controlled dose of ionizing radiation or treat with a radiomimetic agent.
-
Incubation: Incubate for a defined period (e.g., 1-2 hours) to allow for ATM activation and downstream phosphorylation.
-
Fixation, Permeabilization, and Immunostaining: Follow the same steps as in the PARP-1 inhibition assay, using the appropriate primary antibodies against the phosphorylated ATM target.
-
Imaging and Analysis:
-
Acquire and analyze images using a high-content imaging system.
-
Quantify the nuclear fluorescence intensity of the phosphorylated target.
-
Identify hits as compounds that significantly decrease the phosphorylation signal.
-
Protocol 3: PIM1 Kinase Inhibition HTS Assay (Biochemical)
Objective: To identify direct inhibitors of PIM1 kinase from a quinolinecarboxamide library.
Principle: This is a biochemical assay that measures the phosphorylation of a peptide substrate by recombinant PIM1 kinase. Inhibition is detected as a decrease in the phosphorylation signal.
Materials:
-
Recombinant human PIM1 kinase
-
PIM1 kinase peptide substrate (e.g., a peptide derived from a known PIM1 substrate like BAD)
-
ATP
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)
-
384-well low-volume white microplates
-
Quinolinecarboxamide library
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare solutions of PIM1 kinase, peptide substrate, and ATP in the assay buffer at appropriate concentrations.
-
Compound Dispensing: Dispense the quinolinecarboxamide compounds and controls (vehicle, known PIM1 inhibitor) into the microplate wells.
-
Kinase Reaction Initiation: Add the PIM1 kinase and peptide substrate mixture to the wells. After a brief pre-incubation, initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions. This involves a two-step addition of reagents followed by luminescence reading.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the controls.
-
Identify hits as compounds that show significant inhibition of PIM1 kinase activity.
-
Protocol 4: Lysosomal Function HTS Assay (Lysosomal pH)
Objective: To identify quinolinecarboxamides that modulate lysosomal pH.
Principle: This assay utilizes a pH-sensitive fluorescent dye that accumulates in lysosomes and whose fluorescence intensity or ratio changes with the lysosomal pH.
Materials:
-
A suitable cell line (e.g., HeLa, SH-SY5Y)
-
384-well microplates
-
Quinolinecarboxamide library
-
LysoSensor™ Green DND-189 or another suitable lysosomotropic pH indicator
-
Live-cell imaging medium
-
High-content imaging system or a fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the quinolinecarboxamide compounds and controls (vehicle, known lysosomal pH modulator like Bafilomycin A1) for a defined period (e.g., 1-24 hours).
-
Dye Loading: Incubate the cells with the LysoSensor™ dye in live-cell imaging medium according to the manufacturer's protocol.
-
Imaging/Reading:
-
For imaging-based analysis, acquire images of the cells and quantify the fluorescence intensity of the lysosomal puncta.
-
For plate reader-based analysis, measure the total fluorescence intensity per well.
-
-
Data Analysis:
-
Normalize the fluorescence signal to cell number if necessary.
-
Identify compounds that cause a significant increase or decrease in the fluorescence signal, indicating a change in lysosomal pH.
-
Protocol 5: Autophagy HTS Assay (LC3 Puncta Formation)
Objective: To identify quinolinecarboxamides that modulate autophagy.
Principle: This assay is based on the monitoring of the subcellular localization of Microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II), which appears as distinct puncta.
Materials:
-
A cell line stably expressing GFP-LC3 or RFP-LC3 (e.g., GFP-LC3-HeLa)
-
384-well microplates
-
Quinolinecarboxamide library
-
Autophagy inducers (e.g., rapamycin, starvation medium) and inhibitors (e.g., bafilomycin A1) as controls
-
Hoechst 33342
-
Fixation and wash buffers
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed the GFP-LC3 expressing cells into 384-well plates.
-
Compound Treatment: Treat the cells with the quinolinecarboxamide library and controls for an appropriate duration (e.g., 6-24 hours).
-
Fixation and Staining: Fix the cells and stain the nuclei with Hoechst 33342.
-
Imaging: Acquire images using a high-content imaging system, capturing both the GFP-LC3 and Hoechst channels.
-
Image Analysis:
-
Use image analysis software to identify individual cells and quantify the number and intensity of GFP-LC3 puncta per cell.
-
Identify hits as compounds that significantly increase or decrease the number of LC3 puncta compared to the vehicle control. To distinguish between autophagy induction and blockage of autophagic flux, a co-treatment with an autophagy inhibitor like bafilomycin A1 can be performed.
-
Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate comparison and hit selection.
Table 1: HTS Data for Quinolinecarboxamide PARP-1 Inhibitors
| Compound ID | Structure | IC₅₀ (µM) | Cell Line | Assay Type | Reference |
| Q-PARP-001 | [Insert Structure] | 0.85 | HeLa | Cell-Based PAR Assay | [1] |
| Q-PARP-002 | [Insert Structure] | 1.2 | U2OS | Cell-Based PAR Assay | [1] |
| Olaparib | [Insert Structure] | 0.005 | HeLa | Cell-Based PAR Assay | (Control) |
Table 2: HTS Data for Quinolinecarboxamide ATM Kinase Inhibitors
| Compound ID | Structure | GI₅₀ (µM) | Cell Line | Assay Type | Reference |
| Q-ATM-001 | [Insert Structure] | 2.5 | HCT116 | Cytotoxicity Assay | [2][3] |
| Q-ATM-002 | [Insert Structure] | 3.8 | MDA-MB-468 | Cytotoxicity Assay | [2][3] |
| KU-55933 | [Insert Structure] | 0.013 | A549 | Biochemical Kinase Assay | (Control) |
Table 3: HTS Data for Quinolinecarboxamide PIM1 Kinase Inhibitors (Hypothetical Data)
| Compound ID | Structure | IC₅₀ (µM) | Assay Type | Reference |
| Q-PIM-001 | [Insert Structure] | 5.2 | Biochemical ADP-Glo | - |
| Q-PIM-002 | [Insert Structure] | 8.9 | Biochemical ADP-Glo | - |
| SGI-1776 | [Insert Structure] | 0.007 | Biochemical ADP-Glo | (Control) |
Table 4: HTS Data for Quinolinecarboxamide Modulators of Lysosomal pH (Hypothetical Data)
| Compound ID | Structure | Effect on Lysosomal pH | EC₅₀ (µM) | Cell Line | Assay Type | Reference |
| Q-Lyso-001 | [Insert Structure] | Alkalinization | 12.5 | HeLa | LysoSensor Assay | - |
| Q-Lyso-002 | [Insert Structure] | Acidification | 9.8 | HeLa | LysoSensor Assay | - |
| Bafilomycin A1 | [Insert Structure] | Alkalinization | 0.05 | HeLa | LysoSensor Assay | (Control) |
Table 5: HTS Data for Quinolinecarboxamide Autophagy Modulators (Hypothetical Data)
| Compound ID | Structure | Effect on LC3 Puncta | EC₅₀ (µM) | Cell Line | Assay Type | Reference |
| Q-Auto-001 | [Insert Structure] | Increase | 7.3 | GFP-LC3-HeLa | LC3 Puncta Assay | - |
| Q-Auto-002 | [Insert Structure] | Decrease | 15.1 | GFP-LC3-HeLa | LC3 Puncta Assay | - |
| Rapamycin | [Insert Structure] | Increase | 0.1 | GFP-LC3-HeLa | LC3 Puncta Assay | (Control) |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the high-throughput screening of quinolinecarboxamide libraries against a range of important therapeutic targets. The successful implementation of these assays, coupled with robust data analysis, will facilitate the identification of novel quinolinecarboxamide-based lead compounds for further drug development efforts. It is crucial to consider potential compound interference (e.g., autofluorescence) and to perform appropriate counter-screens and secondary assays to validate initial hits.
References
Application Note: High-Throughput Quantification of 3-Quinolinecarboxamide in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Quinolinecarboxamide in human plasma. The protocol is designed for high-throughput analysis, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate and precise quantification. This document provides comprehensive experimental protocols, system parameters, and expected performance characteristics.
Introduction
3-Quinolinecarboxamide is a key structural motif found in a variety of pharmacologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents. To support the development of drugs containing this scaffold, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This application note describes a sensitive, selective, and rapid LC-MS/MS method for the determination of 3-Quinolinecarboxamide in human plasma.
Experimental
Materials and Reagents
-
3-Quinolinecarboxamide (Reference Standard)
-
3-Quinolinecarboxamide-d4 (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Human Plasma (K2-EDTA)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 3-Quinolinecarboxamide and 3-Quinolinecarboxamide-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the 3-Quinolinecarboxamide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard (IS) Working Solution: Dilute the 3-Quinolinecarboxamide-d4 stock solution in acetonitrile to a final concentration of 50 ng/mL.
Sample Preparation Protocol
-
Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (50 ng/mL 3-Quinolinecarboxamide-d4 in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography Method
| Parameter | Condition |
| Column | Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Time (min) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5.0 minutes |
Mass Spectrometry Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) | Declustering Potential (DP) |
| 3-Quinolinecarboxamide | 173.1 | 129.1 | 25 eV | 80 V |
| 3-Quinolinecarboxamide-d4 | 177.1 | 133.1 | 25 eV | 80 V |
-
Source Parameters:
-
Curtain Gas (CUR): 35 psi
-
Collision Gas (CAD): 9 psi
-
IonSpray Voltage (IS): 5500 V
-
Temperature (TEM): 550°C
-
Ion Source Gas 1 (GS1): 60 psi
-
Ion Source Gas 2 (GS2): 60 psi
-
Method Validation Summary
The following tables summarize the expected performance characteristics of this validated bioanalytical method, in accordance with regulatory guidelines.
Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low QC | 3 | < 10% | < 10% | ± 15% | ± 15% |
| Medium QC | 100 | < 10% | < 10% | ± 15% | ± 15% |
| High QC | 800 | < 10% | < 10% | ± 15% | ± 15% |
Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow for 3-Quinolinecarboxamide.
Proposed Metabolic Pathway of 3-Quinolinecarboxamide
The metabolism of quinoline derivatives is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Based on known metabolic pathways for similar structures, the primary routes of metabolism for 3-Quinolinecarboxamide are expected to be hydroxylation and N-oxidation.
Caption: Proposed Phase I metabolic pathway of 3-Quinolinecarboxamide.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of 3-Quinolinecarboxamide in human plasma. The simple sample preparation and short chromatographic run time make it well-suited for the analysis of a large number of samples in a drug development setting. The method meets the criteria for bioanalytical method validation as per regulatory guidelines, ensuring data of high quality and integrity.
Application Notes and Protocols for 3-Quinolinecarboxamide in In-Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution of 3-Quinolinecarboxamide for use in a variety of in-vitro studies. It includes information on solvent selection, stock solution preparation, and storage, as well as a relevant signaling pathway to guide experimental design.
Introduction
3-Quinolinecarboxamide and its derivatives are a class of compounds with significant interest in drug discovery due to their diverse biological activities. These activities include potential anticancer, antimicrobial, and anti-inflammatory properties. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in-vitro assays. This protocol outlines the recommended procedures for preparing 3-Quinolinecarboxamide solutions for cell-based and other in-vitro experiments.
Solubility of 3-Quinolinecarboxamide
The solubility of 3-Quinolinecarboxamide can vary depending on the solvent and temperature. Based on the general properties of quinoline derivatives, the following table summarizes its expected solubility in common laboratory solvents. It is crucial to empirically determine the exact solubility for your specific experimental needs.
| Solvent | Chemical Formula | Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | Recommended solvent for stock solutions. |
| Dimethyl Formamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | Can be used as an alternative to DMSO. |
| Ethanol | C₂H₅OH | Polar Protic | Slightly Soluble | May require heating to fully dissolve. |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Similar to ethanol. |
| Water | H₂O | Polar Protic | Insoluble/Slightly Soluble | Not recommended for primary stock solutions. |
| Phosphate-Buffered Saline (PBS) | - | Aqueous Buffer | Insoluble/Slightly Soluble | Dilutions from a DMSO stock are necessary for cell culture. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of 3-Quinolinecarboxamide in DMSO, a common starting concentration for in-vitro studies.
Materials:
-
3-Quinolinecarboxamide (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Preparation: Work in a clean, dry environment, preferably a laminar flow hood, to maintain sterility for cell culture applications.
-
Weighing: Accurately weigh a precise amount of 3-Quinolinecarboxamide powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.7218 mg of the compound (Molecular Weight = 172.18 g/mol ).
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly.
-
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. When stored properly, DMSO stock solutions of quinoline derivatives are generally stable for several months. Before use, thaw the aliquot at room temperature and vortex briefly.
-
Experimental Workflow for In-Vitro Assays
The following diagram illustrates a general workflow for utilizing the 3-Quinolinecarboxamide stock solution in a typical cell-based assay.
Signaling Pathway: PARP Inhibition
Some quinolinecarboxamide derivatives have been investigated for their potential to inhibit Poly (ADP-ribose) polymerase (PARP). PARP is a key enzyme in the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
Application Notes and Protocols: Kinase Inhibition Assays for 3-Quinolinecarboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Quinolinecarboxamide derivatives have emerged as a promising class of small molecules with potent inhibitory activity against various protein kinases. These kinases play crucial roles in cellular signaling pathways that are often dysregulated in diseases such as cancer. This document provides detailed application notes and protocols for performing kinase inhibition assays with 3-Quinolinecarboxamide derivatives, focusing on key targets such as the PI3K/Akt/mTOR and ATM kinases. The provided methodologies and data will aid researchers in the evaluation and characterization of these compounds for potential therapeutic development.
Targeted Signaling Pathways
3-Quinolinecarboxamide derivatives have been shown to target key kinases in critical cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival, and the ATM kinase, a master regulator of the DNA damage response (DDR).
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling cascade is a frequently activated pathway in human cancers, promoting cell survival and proliferation. Certain 3-arylamino-quinoxaline-2-carboxamide derivatives have been identified as inhibitors of this pathway, down-regulating the levels of PI3K, Akt, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR)[1]. The inhibition of Akt phosphorylation at both Thr308 and Ser473 residues suggests a dual inhibitory mechanism[1].
ATM Kinase and the DNA Damage Response
Ataxia-telangiectasia mutated (ATM) kinase is a critical component of the DNA damage response (DDR) pathway, activated by DNA double-strand breaks (DSBs). Inhibition of ATM can sensitize cancer cells to radiation and chemotherapy. Several 3-quinolinecarboxamide derivatives have been developed as potent and selective inhibitors of ATM kinase[2][3][4].
Quantitative Data Summary
The following table summarizes the inhibitory activities (IC50 values) of representative 3-Quinolinecarboxamide derivatives against various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| ATM Inhibitors | ||||
| AZ31 | ATM | 46 | Biochemical | [5] |
| A011 | ATM | 1.0 | Biochemical | [6] |
| Compound 72 | ATM | 1.1 | Biochemical | [4] |
| Compound 74 | ATM | 0.48 | Biochemical | [4] |
| PI3K/Akt/mTOR Pathway Inhibitors | ||||
| Compound 6be | PI3K | Not specified | Cellular | [1] |
| Akt Phosphorylation | Not specified | Cellular | [1] | |
| mTOR Phosphorylation | Not specified | Cellular | [1] | |
| Other Kinase Inhibitors | ||||
| NQDI-1 | ASK1 | 500 (Ki) | In vitro kinase assay | [7] |
Experimental Protocols
General Experimental Workflow
The general workflow for assessing the kinase inhibitory potential of 3-Quinolinecarboxamide derivatives involves an initial in vitro biochemical assay to determine the direct inhibitory effect on the purified kinase, followed by cellular assays to confirm on-target activity and assess downstream signaling effects.
Protocol 1: In Vitro Radiometric Kinase Inhibition Assay
This protocol describes a radiometric method for determining the in vitro inhibitory activity of 3-Quinolinecarboxamide derivatives against a target kinase. This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide or protein.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide or protein
-
[γ-³²P]ATP
-
Kinase reaction buffer (specific to the kinase of interest)
-
3-Quinolinecarboxamide derivatives (dissolved in DMSO)
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Master Mix:
-
In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the appropriate concentration of the substrate, and the purified kinase.
-
-
Prepare Compound Dilutions:
-
Perform serial dilutions of the 3-Quinolinecarboxamide derivatives in DMSO.
-
-
Set up Kinase Reactions:
-
In individual microcentrifuge tubes, add a small volume (e.g., 1 µL) of each compound dilution. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.
-
Add the kinase reaction master mix to each tube.
-
-
Initiate the Reaction:
-
Add a solution of [γ-³²P]ATP and unlabeled ATP to each tube to initiate the kinase reaction. The final ATP concentration should be optimized for the specific kinase, often near its Km value.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
-
Stop the Reaction and Spot:
-
Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Spot a small aliquot of each reaction mixture onto a P81 phosphocellulose paper.
-
-
Washing:
-
Wash the P81 papers multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Place the washed and dried P81 papers into scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for PI3K/Akt/mTOR Pathway Inhibition (Western Blot)
This protocol describes how to assess the effect of 3-Quinolinecarboxamide derivatives on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in a cellular context.
Materials:
-
Cancer cell line known to have an active PI3K/Akt/mTOR pathway (e.g., MCF-7, MGC-803)
-
Cell culture medium and supplements
-
3-Quinolinecarboxamide derivatives (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Total Akt
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total mTOR
-
Phospho-mTOR (Ser2448)
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 3-Quinolinecarboxamide derivatives for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control. Compare the treated samples to the DMSO control to determine the extent of inhibition.
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the investigation of 3-Quinolinecarboxamide derivatives as kinase inhibitors. By employing these standardized assays, researchers can effectively characterize the potency, selectivity, and cellular mechanism of action of these compounds, thereby facilitating their development as potential therapeutic agents.
References
- 1. 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The new class of the human ASK1 inhibitors has been identified by OTAVAchemicals scientists [otavachemicals.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 3-Quinolinecarboxamide Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the solubility of 3-Quinolinecarboxamide compounds.
Frequently Asked Questions (FAQs)
Q1: My 3-Quinolinecarboxamide compound shows very low aqueous solubility. What are the primary strategies I should consider to improve it?
A1: Low aqueous solubility is a common challenge with 3-Quinolinecarboxamide derivatives. The primary strategies to consider can be broadly categorized into physical and chemical modifications.
-
Physical Modifications: These approaches focus on altering the physical properties of the compound to enhance dissolution. Key techniques include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. This can be achieved through micronization or nanosuspension.
-
Solid Dispersion: Dispersing the compound in an inert carrier matrix at the molecular level can improve its dissolution rate.
-
Modification of Crystal Habit: Different crystalline forms (polymorphs) or an amorphous form can have significantly different solubilities.
-
-
Chemical Modifications: These strategies involve altering the chemical structure of the compound itself.
-
Prodrug Approach: A more soluble promoiety is attached to the parent drug, which is then cleaved in vivo to release the active compound.
-
Salt Formation: For ionizable 3-Quinolinecarboxamide compounds, forming a salt can significantly increase solubility.
-
Introduction of Polar Groups: Chemical synthesis to add polar functional groups like alcohols, ketones, or substituted amines to the molecular structure can enhance aqueous solubility.[1]
-
-
Formulation-Based Approaches:
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent. Determining the pH-solubility profile can identify the optimal pH for dissolution.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively increase the apparent solubility of the compound.
-
Q2: How can I determine the most suitable solubility enhancement technique for my specific 3-Quinolinecarboxamide derivative?
A2: The choice of technique depends on the physicochemical properties of your compound, the desired formulation, and the stage of drug development. A systematic approach is recommended:
-
Characterize Your Compound: Determine key properties such as its pKa, logP, melting point, and solid-state characteristics (crystalline vs. amorphous).
-
Preliminary Solubility Studies: Assess the solubility in different pH buffers and a range of pharmaceutically acceptable solvents.
-
Feasibility Assessment of Techniques:
-
For ionizable compounds, pH modification and salt formation are often the first-line approaches.
-
For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or the use of co-solvents may be effective.
-
For compounds with a high melting point, solid dispersion using a melt-extrusion method might be challenging.
-
The prodrug approach is a viable but more resource-intensive strategy that is often considered when other methods fail or to address other issues like poor permeability.
-
Q3: Are there any specific structural modifications to the 3-Quinolinecarboxamide scaffold that have been shown to improve solubility?
A3: Yes, for a related class of compounds, thieno[2,3-b]quinoline-2-carboxamides, a successful strategy for improving solubility was the introduction of polar groups such as alcohols, ketones, and substituted amine groups into an appended alkyl ring.[1] This suggests that similar modifications to the 3-Quinolinecarboxamide scaffold could be a promising avenue for enhancing aqueous solubility.
Troubleshooting Guides
Problem: Inconsistent solubility results for my 3-Quinolinecarboxamide compound.
| Possible Cause | Troubleshooting Step |
| Equilibrium not reached | Ensure sufficient incubation time (typically 24-48 hours) with agitation during solubility measurements. |
| Compound degradation | Assess the stability of your compound under the experimental conditions (e.g., pH, light, temperature). |
| Polymorphism | Different crystal forms can have different solubilities. Characterize the solid form of your compound before and after the experiment using techniques like XRPD or DSC. |
| Inaccurate quantification | Validate your analytical method (e.g., HPLC, UV-Vis) for accuracy, precision, and linearity in the relevant media. |
Problem: Difficulty preparing a stable nanosuspension of my 3-Quinolinecarboxamide compound.
| Possible Cause | Troubleshooting Step |
| Particle aggregation | Optimize the type and concentration of stabilizer (surfactant or polymer). A combination of stabilizers can sometimes be more effective. |
| Crystal growth (Ostwald ripening) | Select a stabilizer that effectively adsorbs to the particle surface to prevent dissolution of smaller particles and redeposition onto larger ones. |
| Inefficient particle size reduction | Adjust the parameters of your homogenization or milling process (e.g., pressure, number of cycles, milling media size and concentration). |
Quantitative Data
Due to the proprietary nature of drug development, extensive public databases of solubility for specific 3-Quinolinecarboxamide compounds are limited. However, the following table summarizes representative solubility data found in the literature for related quinoline derivatives to provide a general context.
| Compound Class/Derivative | Solvent/Medium | Solubility |
| Thieno[2,3-b]pyridine derivative (15e) | Aqueous | Greater than previously reported analogues |
| Quinoline-4-carboxamide derivative (24) | Aqueous | Good aqueous solubility |
| Quinoline-4-carboxamide derivative (25) | Aqueous | Good aqueous solubility |
| alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol | pH 6 buffer | ~0.002 mg/mL |
| alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol | pH 1 buffer | 0.95 mg/mL |
| 1,2-dihydro-4-hydroxy-1-(2-Methylpropyl)-N-(5-Methyl-2-thiazolyl)-2-oxo-3-Quinolinecarboxamide | DMSO | 5 mg/mL |
Experimental Protocols
Protocol 1: General Method for Preparing Solid Dispersions by Solvent Evaporation
This is a general protocol that can be adapted for 3-Quinolinecarboxamide compounds.
Objective: To prepare a solid dispersion of a 3-Quinolinecarboxamide compound with a hydrophilic carrier to improve its dissolution rate.
Materials:
-
3-Quinolinecarboxamide compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh the 3-Quinolinecarboxamide compound and the chosen carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:5 w/w).
-
Dissolve both the compound and the carrier in a minimal amount of a common volatile organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Scrape the solid dispersion from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further characterization.
Protocol 2: General Method for Preparing Cyclodextrin Inclusion Complexes by Kneading
This is a general protocol that can be adapted for 3-Quinolinecarboxamide compounds.
Objective: To prepare an inclusion complex of a 3-Quinolinecarboxamide compound with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
3-Quinolinecarboxamide compound
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Water-ethanol solution (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Accurately weigh the 3-Quinolinecarboxamide compound and the cyclodextrin in a 1:1 molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol solution to form a paste.
-
Gradually add the 3-Quinolinecarboxamide compound to the cyclodextrin paste while continuously triturating with the pestle.
-
Continue the kneading process for a specified period (e.g., 60 minutes).
-
Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 50 °C) until a constant weight is achieved.
-
Pulverize the dried inclusion complex and pass it through a sieve.
-
Store the prepared inclusion complex in a desiccator.
Visualizations
Caption: A workflow for selecting and evaluating solubility enhancement strategies.
Caption: Workflow for the solvent evaporation method of preparing solid dispersions.
Caption: Logical relationships between solubility enhancement approaches and techniques.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Quinolinecarboxamide Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of quinolinecarboxamide drugs.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the poor oral bioavailability of quinolinecarboxamide drugs?
Poor oral bioavailability of quinolinecarboxamide drugs is often multifactorial, stemming from their physicochemical properties. Key contributing factors include:
-
Low Aqueous Solubility: Many quinolinecarboxamide derivatives are poorly soluble in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.
-
Poor Permeability: The ability of a drug to pass through the intestinal membrane can be limited by its molecular size, lipophilicity, and other structural features.
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation. Quinolinecarboxamides can be substrates for cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1]
-
Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing its net absorption.
Q2: Are all quinolinecarboxamide drugs poorly bioavailable?
No, not all quinolinecarboxamide drugs exhibit poor oral bioavailability. For instance, Laquinimod, a quinoline-3-carboxamide derivative, demonstrates high oral bioavailability, with approximately 80-90% absorption observed in animal studies.[2] This highlights that the bioavailability is highly dependent on the specific molecular structure and its resulting physicochemical properties.
Q3: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble quinolinecarboxamide drugs?
Several formulation strategies can be employed to overcome the challenges of poor solubility and improve the oral bioavailability of quinolinecarboxamide drugs. These include:
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Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[3][4]
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Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.
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Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract and facilitate its absorption through lymphatic pathways, potentially bypassing first-pass metabolism.
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Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin cavity can increase its aqueous solubility.
Q4: How does the Biopharmaceutical Classification System (BCS) apply to quinolinecarboxamide drugs?
The Biopharmaceutical Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability. Quinolinecarboxamide drugs with poor oral bioavailability most likely fall into:
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BCS Class II (Low Solubility, High Permeability): For these compounds, the primary barrier to absorption is their poor dissolution in the GI fluids. Formulation strategies that enhance the dissolution rate are most effective.
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BCS Class IV (Low Solubility, Low Permeability): These drugs face the dual challenges of poor dissolution and poor permeation across the intestinal wall. A combination of strategies, such as using a solubility-enhancing formulation along with a permeation enhancer, may be necessary.
Troubleshooting Guides
Problem 1: Low and Variable Oral Exposure in Preclinical Species
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Poor aqueous solubility leading to dissolution rate-limited absorption. | Formulate the compound as a solid dispersion or a nanosuspension to increase the surface area and dissolution rate. | See Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation or Protocol 2: Preparation of a Nanosuspension by Wet Milling . |
| Low intestinal permeability. | Investigate the potential for co-administration with a permeation enhancer. Note: This approach requires careful toxicological evaluation. | Conduct in vitro Caco-2 cell permeability assays with and without a model permeation enhancer. |
| High first-pass metabolism. | Consider a lipid-based formulation (e.g., SEDDS) to promote lymphatic absorption, which can partially bypass the liver. | See Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) . |
| Efflux by P-glycoprotein (P-gp). | Screen for P-gp substrate liability using in vitro assays. If confirmed, consider co-administration with a P-gp inhibitor in preclinical studies to confirm the mechanism of poor absorption. | Perform a Caco-2 bidirectional transport study to determine the efflux ratio. |
Problem 2: Significant Food Effect Observed in Pharmacokinetic Studies
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Increased solubilization of a lipophilic drug in the presence of dietary fats. | This is a "positive" food effect. To ensure consistent absorption, it may be necessary to recommend administration with food. | Conduct a formal food-effect study in a relevant animal model, comparing the pharmacokinetics after administration in both fasted and fed states. |
| Delayed gastric emptying in the fed state, allowing more time for a poorly soluble drug to dissolve. | This is also a "positive" food effect. Similar to the above, dosing with food might be beneficial. | Design a preclinical study with controlled feeding protocols to assess the impact on drug absorption. |
| Drug degradation in the acidic environment of the stomach, which is prolonged in the fed state. | This is a "negative" food effect. An enteric-coated formulation that protects the drug in the stomach and releases it in the intestine may be necessary. | Develop an enteric-coated dosage form and evaluate its in vitro dissolution profile at different pH values, followed by in vivo pharmacokinetic studies. |
Quantitative Data Summary
| Formulation Strategy | Drug | Polymer/Lipid Carrier | Key Finding |
| Solid Dispersion | Piperine (as a model for poorly soluble compounds) | 2-hydroxypropyl-beta-cyclodextrin | Complete drug release in 60 minutes, compared to only 22-23% for the pure drug.[5] |
| Solid Dispersion | Sulfamethoxazole (as a model for poorly soluble compounds) | 2-hydroxypropyl-beta-cyclodextrin | Complete drug release in 60 minutes, compared to only 34-35% for the pure drug.[5] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the quinolinecarboxamide drug and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC)) in a common volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:1, 1:2, or 1:4 (w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60 °C).
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Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the solid dispersion to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve of a specific mesh size to ensure particle size uniformity.
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Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous nature of the drug).
Protocol 2: Preparation of a Nanosuspension by Wet Milling
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Preparation of the Slurry: Disperse the quinolinecarboxamide drug in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).
-
Milling: Transfer the slurry to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
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Particle Size Reduction: Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm). Monitor the particle size reduction process using a particle size analyzer.
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Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
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Solubility Screening: Determine the solubility of the quinolinecarboxamide drug in various oils, surfactants, and co-solvents to identify suitable excipients.
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Phase Diagram Construction: Construct ternary or pseudo-ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and co-solvent.
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Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent in the appropriate ratios. Dissolve the drug in this mixture with gentle stirring and heating if necessary.
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Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and drug precipitation upon dilution with an aqueous medium.
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In Vitro Dissolution: Perform in vitro dissolution studies to assess the drug release from the SEDDS formulation.
Visualizations
References
- 1. dovepress.com [dovepress.com]
- 2. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sybespharmacy.com [sybespharmacy.com]
Reducing off-target effects of 3-Quinolinecarboxamide inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Quinolinecarboxamide inhibitors. Our goal is to help you mitigate off-target effects and achieve more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets and known off-targets for 3-Quinolinecarboxamide inhibitors?
A1: The 3-Quinolinecarboxamide scaffold is versatile and has been adapted to target various proteins. A well-studied example is Tasquinimod , which primarily targets S100A9 and Histone Deacetylase 4 (HDAC4) .[1][2] Other derivatives have been developed to target kinases such as VEGFR-2 and PI3Kδ . Common off-target effects can arise from the inhibition of other kinases due to the conserved nature of the ATP-binding site. For instance, Tasquinimod has been documented to have off-target effects through binding to the Aryl Hydrocarbon Receptor (AHR).
Q2: How can I minimize off-target effects in my experiments?
A2: Minimizing off-target effects is crucial for accurate data interpretation. Here are several strategies:
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Use the lowest effective concentration: Titrate the inhibitor to the lowest concentration that elicits the desired on-target effect.
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Employ structurally distinct inhibitors: Use multiple inhibitors with different chemical scaffolds that target the same protein to ensure the observed phenotype is not due to a common off-target of a single chemical class.
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Utilize genetic knockdown/knockout: Validate your findings using techniques like siRNA, shRNA, or CRISPR/Cas9 to confirm that the observed phenotype is a direct result of inhibiting the intended target.
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Perform control experiments: Include a negative control (vehicle) and a positive control (a well-characterized inhibitor) in all experiments.
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Conduct kinome-wide profiling: If you suspect broad off-target kinase activity, consider a kinase panel screening to identify unintended targets.
Q3: What is the significance of the tumor microenvironment when studying 3-Quinolinecarboxamide inhibitors like Tasquinimod?
A3: The tumor microenvironment (TME) is critical, as many 3-Quinolinecarboxamide inhibitors, including Tasquinimod, exert their effects by modulating components of the TME. Tasquinimod, for example, targets S100A9, which is often secreted by myeloid-derived suppressor cells (MDSCs) within the TME.[2] This interaction can inhibit the infiltration of immunosuppressive cells and reduce angiogenesis, thereby affecting tumor growth indirectly.[1][2] Therefore, it is essential to use appropriate in vitro co-culture systems or in vivo models that recapitulate the relevant aspects of the TME.
Troubleshooting Guide
Unexpected Phenotypic Results
Q: My 3-Quinolinecarboxamide inhibitor is producing a phenotype that is inconsistent with the known function of its intended target. What could be the cause?
A: This is a common issue and often points to off-target effects. Here’s a logical workflow to troubleshoot this problem:
Caption: Troubleshooting workflow for unexpected phenotypes.
Discrepancy Between In Vitro and In Vivo Results
Q: My inhibitor shows high potency in biochemical and cell-based assays, but it has weak or no efficacy in my animal model. What are the potential reasons?
A: This discrepancy can arise from several factors related to pharmacokinetics, pharmacodynamics, and the complexity of the in vivo environment.
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Poor Bioavailability: The compound may have low oral absorption, rapid metabolism, or poor distribution to the target tissue. Conduct pharmacokinetic studies to assess exposure levels in plasma and the tumor.
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Target Engagement in Vivo: Confirm that the inhibitor is reaching its target at a sufficient concentration to exert its effect. Techniques like the Cellular Thermal Shift Assay (CETSA) can be adapted for tissue samples.
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Role of the Tumor Microenvironment: As mentioned in the FAQs, the TME can significantly influence the activity of these inhibitors. Your in vitro model may not adequately represent the complex interactions occurring in vivo.
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Development of Resistance: The tumor may develop resistance mechanisms in vivo that are not present in short-term in vitro cultures.
Quantitative Data on 3-Quinolinecarboxamide Inhibitors
The following tables provide a summary of publicly available IC50 data for representative 3-Quinolinecarboxamide inhibitors. This data can help in selecting appropriate starting concentrations for your experiments and understanding potential on- and off-target activities.
Table 1: Selectivity of a 3-Quinolinecarboxamide Derivative (Compound 25) Targeting BTK
| Target | IC50 (nM) |
| BTK (Wild Type) | 5.3 |
| BTK (C481S mutant) | 39 |
Data from J Med Chem. 2019;62(14):6561-6574. This table illustrates the potency and selectivity of a specific 4-aminoquinoline-3-carboxamide derivative for its intended target, Bruton's tyrosine kinase (BTK), including a common resistance mutant.
Table 2: Activity of 3-Quinolinecarboxamide Derivatives Against VEGFR-2 and Cancer Cell Lines
| Compound | VEGFR-2 IC50 (nM) | HepG2 Cell Line IC50 (µM) |
| 10a | 138 | 4.60 |
| 10c | 169 | 4.14 |
| 10d | 69 | 1.07 |
| 10e | 179 | 0.88 |
| 10i | 36 | 1.60 |
| 10n | 257 | 2.88 |
| 10o | 38 | 2.76 |
| Sorafenib (Control) | 45 | 8.38 |
Data from Sci Rep. 2023;13(1):11357. This table showcases the enzymatic inhibitory activity against VEGFR-2 and the anti-proliferative effects on a cancer cell line for a series of 3-Quinolinecarboxamide derivatives. Note that potent enzymatic inhibition does not always directly correlate with cellular potency, highlighting the importance of cellular assays.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the binding of an inhibitor to its target in a cellular context. The principle is that a ligand-bound protein is more resistant to thermal denaturation.
Protocol:
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Cell Culture and Treatment:
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Culture cells to 80-90% confluency.
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Treat cells with the 3-Quinolinecarboxamide inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
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Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
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Aliquot the cell suspension into PCR tubes.
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Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Centrifugation:
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Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
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Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
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Carefully collect the supernatant containing the soluble proteins.
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Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods.
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Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
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NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures compound binding to a specific kinase in live cells using bioluminescence resonance energy transfer (BRET).
Protocol:
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Cell Preparation:
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Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
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Seed the transfected cells into a white, 96-well assay plate.
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-
Assay Execution:
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To the cells, add the NanoBRET™ tracer, which is a fluorescently labeled probe that binds to the kinase.
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Add the 3-Quinolinecarboxamide inhibitor at various concentrations.
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Incubate the plate to allow the binding to reach equilibrium.
-
-
Signal Detection:
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Add the NanoBRET™ substrate to the wells.
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Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.
-
-
Data Analysis:
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Calculate the BRET ratio (acceptor emission / donor emission).
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A decrease in the BRET ratio with increasing concentrations of the inhibitor indicates displacement of the tracer and thus, target engagement.
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Plot the BRET ratio against the inhibitor concentration to determine the IC50 value for target engagement in live cells.
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Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that can be affected by 3-Quinolinecarboxamide inhibitors. Understanding these pathways can help in designing experiments and interpreting results.
Caption: HDAC4 nucleocytoplasmic shuttling and inhibition.
Caption: Regulation of HIF-1α signaling under normoxia and hypoxia.
Caption: S100A9 signaling through TLR4 and RAGE.
References
- 1. Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Optimizing reaction conditions for 3-Quinolinecarboxamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Quinolinecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 3-Quinolinecarboxamide?
A1: The primary synthetic strategies for the 3-quinolinecarboxamide core include:
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Combe's Synthesis: Involves the acid-catalyzed reaction of an aniline with a β-diketone.
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Doebner-von Miller Reaction: A reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid.
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Friedländer Annulation: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
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Amidation of Quinoline-3-carboxylic Acid: Direct conversion of the carboxylic acid to the amide is a common final step. This can be achieved using various coupling agents or by converting the carboxylic acid to an acid chloride followed by reaction with an amine.
Q2: How can I improve the yield of my 3-Quinolinecarboxamide synthesis?
A2: Optimizing reaction parameters is key to improving yield. Consider the following:
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Solvent Selection: The choice of solvent can significantly impact reaction rate and yield. Polar aprotic solvents like DMF or DMSO are often effective.
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Temperature Control: Reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts.
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Catalyst Choice: The type and loading of the catalyst (e.g., acid or coupling agent) should be optimized for your specific substrates.
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Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid degradation of the product.
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Purification Method: An efficient purification strategy is crucial to isolate the desired product in high purity, which in turn affects the final calculated yield.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Depending on the synthetic route, several side reactions can occur:
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Formation of regioisomers: In reactions like the Combe's synthesis, different cyclization pathways can lead to the formation of isomeric quinoline products.
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Over-alkylation or -acylation: In syntheses involving alkylation or acylation steps, reaction at unintended positions on the quinoline ring or substituents can occur.
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Hydrolysis: If water is present in the reaction mixture, hydrolysis of ester or amide functionalities can occur, especially under acidic or basic conditions.
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Polymerization: Under harsh acidic conditions, starting materials or intermediates can sometimes polymerize, leading to a complex mixture and low yield of the desired product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Reaction Temperature | Optimize the temperature by running small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux). | Identify the optimal temperature that provides the best balance between reaction rate and yield, minimizing byproduct formation. |
| Suboptimal Solvent | Screen a variety of solvents with different polarities (e.g., Toluene, THF, DMF, Acetonitrile). | Determine the solvent that best solubilizes the reactants and facilitates the desired reaction pathway, leading to an increased yield. |
| Inefficient Catalyst or Coupling Agent | If applicable, screen different catalysts or coupling agents (e.g., for amidation: HATU, HOBt/EDC, SOCl₂). Vary the catalyst loading to find the optimal concentration. | Improved reaction kinetics and a higher conversion rate to the desired product. |
| Insufficient Reaction Time | Monitor the reaction progress at different time points using TLC or LC-MS. | Determine the point of maximum product formation before significant degradation or side reactions occur. |
| Poor Quality of Starting Materials | Verify the purity of starting materials using techniques like NMR or melting point analysis. Purify starting materials if necessary. | Ensure that impurities in the starting materials are not inhibiting the reaction or leading to unwanted side products. |
Issue 2: Formation of Impurities or Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Regioisomers | Modify the substituents on the aniline or β-dicarbonyl starting materials to sterically or electronically favor the desired cyclization pathway. Adjust the acid catalyst and reaction temperature. | Increased selectivity for the desired 3-quinolinecarboxamide isomer. |
| Presence of Unreacted Starting Materials | Increase the reaction time or temperature cautiously. Add a slight excess of one of the reactants to drive the reaction to completion. | Complete consumption of the limiting reagent, leading to a cleaner reaction mixture. |
| Hydrolysis of Product | Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Minimize the degradation of the product due to water contamination. |
| Side Reactions due to High Temperature | Lower the reaction temperature and extend the reaction time if necessary. | Reduced formation of thermally induced byproducts. |
Experimental Protocols
Synthesis of N-phenylquinoline-3-carboxamide from Quinoline-3-carboxylic Acid
This protocol describes a general procedure for the amidation of quinoline-3-carboxylic acid.
Materials:
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Quinoline-3-carboxylic acid (1 equivalent)
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Aniline (1.1 equivalents)
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HATU (1.2 equivalents)
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DIPEA (3 equivalents)
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Anhydrous DMF
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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To a solution of quinoline-3-carboxylic acid in anhydrous DMF, add aniline and DIPEA.
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Cool the mixture to 0 °C in an ice bath.
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Add HATU portion-wise while stirring.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the desired N-phenylquinoline-3-carboxamide.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Doebner-von Miller type Reaction
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | Reflux | 12 | 65 |
| Toluene | Reflux | 12 | 58 |
| Acetonitrile | Reflux | 12 | 75 |
| THF | Reflux | 12 | 62 |
| DMF | 100 | 8 | 85 |
Visualizations
Caption: Experimental workflow for 3-Quinolinecarboxamide synthesis.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: 3-Quinolinecarboxamide Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 3-Quinolinecarboxamide.
Frequently Asked Questions (FAQs)
Q1: My 3-Quinolinecarboxamide is not crystallizing and has oiled out. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated to a high degree or when the cooling process is too rapid. To resolve this, try reheating the solution to dissolve the oil, then add a small amount of additional solvent to reduce the supersaturation level. Allow the solution to cool much more slowly to encourage crystal nucleation. Seeding the solution with a previously formed crystal of 3-Quinolinecarboxamide can also promote crystallization.
Q2: The crystals of 3-Quinolinecarboxamide I've obtained are very small and needle-like. How can I grow larger crystals?
A2: The formation of small, needle-like crystals is often a result of rapid crystallization from a highly supersaturated solution. To obtain larger, higher-quality crystals, a slower crystallization rate is necessary. This can be achieved by reducing the rate of cooling, using a solvent in which the compound has slightly higher solubility, or by employing a solvent/anti-solvent system to more gradually approach the point of saturation.
Q3: I am observing different crystal forms (polymorphs) of 3-Quinolinecarboxamide in my experiments. How can I control this?
A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon that can be influenced by factors such as the solvent used, the rate of cooling, and the presence of impurities. To control polymorphism, it is crucial to maintain consistent experimental conditions. Screening different solvents and cooling profiles can help in identifying the conditions that favor the formation of a specific polymorph. Seeding the solution with a crystal of the desired polymorph can also be an effective method to ensure consistency.
Q4: My final crystallized product of 3-Quinolinecarboxamide has a low yield. What are the likely causes?
A4: A low yield can result from several factors. One common reason is using an excessive amount of solvent, which leads to a significant portion of the compound remaining in the mother liquor. To check for this, you can evaporate a small amount of the mother liquor to see if a substantial amount of solid remains. Another cause could be incomplete precipitation, which can sometimes be addressed by extending the cooling time or placing the solution in an ice bath to maximize crystal formation.
Troubleshooting Guides
Issue 1: Complete Failure to Induce Crystallization
Symptoms: The solution remains clear even after cooling, or a supersaturated solution does not produce any crystals.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Supersaturation | The solution may not be concentrated enough for crystals to form. Gently evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Inhibition of Nucleation | The smooth glass surface of the flask may not provide enough energy for nucleation to begin. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. |
| High Solubility at Low Temperatures | The chosen solvent may be too good at dissolving the compound, even at lower temperatures. Consider using a different solvent or an anti-solvent to decrease the solubility. |
| Presence of Soluble Impurities | Certain impurities can inhibit crystal growth. Attempt further purification of the starting material before crystallization. |
Issue 2: Formation of Amorphous Solid Instead of Crystals
Symptoms: A non-crystalline, often powdery or glassy solid precipitates from the solution.
Possible Causes & Solutions:
| Cause | Solution |
| Extremely Rapid Precipitation | The solution is likely too supersaturated, causing the compound to crash out of solution too quickly for an ordered crystal lattice to form. Re-dissolve the solid in a larger volume of solvent and cool it down at a much slower rate. |
| Inappropriate Solvent | The solvent may not be suitable for promoting the ordered arrangement of molecules into a crystal lattice. Experiment with a range of solvents with varying polarities. |
Data Presentation
Qualitative Solubility of 3-Quinolinecarboxamide
| Solvent | Polarity | Expected Solubility | Rationale |
| Methanol | Polar Protic | Moderate to High | The amide group can form hydrogen bonds with methanol. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but the slightly lower polarity may decrease solubility. |
| Isopropanol | Polar Protic | Low to Moderate | The bulkier alkyl group may hinder solvation of the 3-Quinolinecarboxamide molecule. |
| Acetone | Polar Aprotic | Moderate | The polar carbonyl group can interact with the amide, but the lack of hydrogen bonding donors may limit solubility compared to alcohols. |
| Toluene | Nonpolar | Low | As a largely polar molecule, 3-Quinolinecarboxamide is expected to have low solubility in a nonpolar solvent like toluene. |
| Water | Very Polar | Low | Despite its polarity, the large aromatic quinoline ring makes the molecule relatively hydrophobic, leading to low water solubility. |
Experimental Protocols
Protocol 1: General Recrystallization of 3-Quinolinecarboxamide
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Solvent Selection: Based on the qualitative solubility table, select a suitable solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Dissolution: Place the crude 3-Quinolinecarboxamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.
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Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil. Add small portions of the solvent until the solid completely dissolves.
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Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process should be as slow as possible.
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Crystal Collection: Once crystallization appears complete, cool the flask in an ice bath for about 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: Solvent Screening for Optimal Crystallization
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Preparation: Place a small, known amount of 3-Quinolinecarboxamide (e.g., 10 mg) into several test tubes.
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Solvent Addition: To each test tube, add a different solvent from the solubility table (e.g., methanol, ethanol, acetone) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the volume of solvent required. A solvent that dissolves the compound readily at room temperature is generally not suitable for recrystallization.
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Heating and Cooling: For solvents that do not dissolve the compound at room temperature, gently heat the test tubes until the solid dissolves. Then, allow them to cool to room temperature and observe the quality and quantity of the crystals formed.
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Evaluation: The ideal solvent will dissolve the compound completely at an elevated temperature and yield a large quantity of high-quality crystals upon cooling.
Mandatory Visualizations
Technical Support Center: Managing Metabolic Instability of 6-(Methoxymethyl)-3-pyridinyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the metabolic instability of 6-(methoxymethyl)-3-pyridinyl compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments aimed at evaluating the metabolic stability of 6-(methoxymethyl)-3-pyridinyl compounds.
Issue 1: Rapid Disappearance of the Parent Compound in Microsomal Stability Assays
Question: My 6-(methoxymethyl)-3-pyridinyl compound shows very high clearance in human liver microsomes, even at short incubation times. What are the potential causes and how can I investigate this further?
Answer:
Rapid clearance in liver microsomes suggests extensive Phase I metabolism. For 6-(methoxymethyl)-3-pyridinyl compounds, the primary metabolic sites are often the pyridine ring and the methoxymethyl substituent.
Potential Causes:
-
Cytochrome P450 (CYP) Mediated Oxidation: The pyridine ring is susceptible to oxidation by various CYP isozymes. The methoxymethyl group can also undergo O-demethylation or oxidation of the methylene bridge.
-
Aldehyde Oxidase (AO) Activity: The pyridine nitrogen can make the adjacent carbons susceptible to oxidation by AO, a cytosolic enzyme that can be present in microsomal preparations.[1][2][3]
Troubleshooting Steps:
-
Enzyme Phenotyping:
-
CYP Inhibition: Conduct co-incubation studies with broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or isozyme-specific inhibitors to determine the contribution of CYPs.
-
AO Inhibition: Use an AO-specific inhibitor (e.g., hydralazine) to assess the role of aldehyde oxidase.[4]
-
NADPH Cofactor Dependence: Run the assay in the presence and absence of the NADPH regenerating system. CYP-mediated metabolism is NADPH-dependent, while AO activity is not. High clearance in the absence of NADPH is a strong indicator of AO involvement.
-
-
Metabolite Identification:
-
Utilize LC-MS/MS to identify the major metabolites. Look for mass shifts corresponding to hydroxylation (+16 Da), O-demethylation (-14 Da), and further oxidation to a carboxylic acid (+14 Da from the alcohol).
-
-
Structural Modification:
-
Consider synthesizing analogues with modifications to block metabolic "hotspots." For example, deuteration of the methoxymethyl group can slow down CYP-mediated oxidation.[5] Introducing electron-withdrawing groups on the pyridine ring can reduce its susceptibility to oxidation.
-
Issue 2: Discrepancy Between Microsomal and Hepatocyte Stability Data
Question: My compound is relatively stable in microsomes but shows high clearance in hepatocytes. What could explain this difference?
Answer:
This discrepancy often points to the involvement of metabolic pathways that are not fully represented in microsomes.
Potential Causes:
-
Phase II Metabolism: Hepatocytes contain a full complement of Phase II enzymes (e.g., UGTs, SULTs) that are largely absent in microsomes. The primary metabolites formed in Phase I (e.g., hydroxylated pyridines) can be rapidly conjugated in hepatocytes.
-
Aldehyde Oxidase (AO) Contribution: While present in some microsomal preparations, AO is a cytosolic enzyme and its activity is better captured in intact hepatocytes.
-
Uptake and Efflux Transporters: The compound may be actively transported into hepatocytes, leading to higher intracellular concentrations and increased metabolism.
Troubleshooting Steps:
-
Investigate Phase II Metabolism:
-
Analyze hepatocyte incubations for the formation of glucuronide (+176 Da) or sulfate (+80 Da) conjugates of the parent compound or its Phase I metabolites.
-
Conduct incubations with alamethicin-activated microsomes supplemented with UDPGA and PAPS to confirm the potential for Phase II conjugation.
-
-
Re-evaluate AO Contribution:
-
If not already done, perform inhibitor studies with an AO inhibitor in the hepatocyte assay.
-
-
Assess Transporter Involvement:
-
Use specific inhibitors of uptake transporters (e.g., OATPs, OCTs) in the hepatocyte assay to see if this reduces the clearance.
-
Issue 3: Poor Recovery and Low Apparent Permeability (Papp) in Caco-2 Assays
Question: I am observing very low Papp values and poor mass balance recovery for my 6-(methoxymethyl)-3-pyridinyl compound in a Caco-2 permeability assay. What are the possible reasons?
Answer:
Low Papp and poor recovery in Caco-2 assays can be due to several factors, including experimental issues, compound properties, and cellular processes.
Potential Causes:
-
Poor Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer.
-
Non-specific Binding: The compound may be adsorbing to the plastic of the assay plate or other components.
-
Cellular Metabolism: Caco-2 cells express some metabolic enzymes, although at lower levels than hepatocytes.
-
Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which pump it back into the apical (donor) compartment.[6]
-
Compromised Cell Monolayer Integrity: Leaky monolayers can lead to inaccurate permeability measurements.[7][8][9]
Troubleshooting Steps:
-
Assess Compound Properties:
-
Determine the aqueous solubility of the compound in the assay buffer. If solubility is low, consider adding a small percentage of a co-solvent, ensuring it doesn't affect cell integrity.
-
Evaluate non-specific binding by incubating the compound in the assay plate without cells.
-
-
Check Monolayer Integrity:
-
Investigate Efflux:
-
Perform a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[6]
-
Conduct the assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp). A significant increase in the A-B Papp value in the presence of an inhibitor confirms efflux.[6]
-
-
Analyze for Metabolites:
-
Analyze samples from both the apical and basolateral compartments by LC-MS/MS to check for the presence of metabolites.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for 6-(methoxymethyl)-3-pyridinyl compounds?
A1: The primary metabolic pathways include:
-
Oxidation of the pyridine ring: This can lead to the formation of N-oxides or hydroxylated pyridines, often mediated by CYP enzymes.
-
Oxidation of the methoxymethyl group: This can involve O-demethylation to form the corresponding alcohol, which can be further oxidized to a carboxylic acid. This is also typically a CYP-mediated process.
-
Aldehyde Oxidase (AO) mediated metabolism: The pyridine ring can be a substrate for AO, leading to oxidation at the carbon adjacent to the ring nitrogen.[1][2][3]
Q2: How can I proactively design more metabolically stable 6-(methoxymethyl)-3-pyridinyl compounds?
A2: Several strategies can be employed:
-
Block Sites of Metabolism: Introduce substituents at positions identified as metabolic hotspots to sterically hinder enzyme access.
-
Modify Electronic Properties: The introduction of electron-withdrawing groups on the pyridine ring can decrease its susceptibility to oxidative metabolism.
-
Deuteration: Replacing hydrogens with deuterium at metabolically labile positions (e.g., the methoxymethyl group) can slow the rate of metabolism due to the kinetic isotope effect.[5]
-
Scaffold Hopping: In some cases, replacing the pyridine ring with another heterocycle may improve metabolic stability while retaining pharmacological activity.
Q3: What are the key differences between using liver microsomes and hepatocytes for metabolic stability studies?
A3:
-
Microsomes are subcellular fractions containing primarily Phase I enzymes (CYPs, FMOs). They are useful for assessing initial oxidative metabolism but lack most Phase II enzymes and active transporters.
-
Hepatocytes are intact liver cells that contain the full complement of Phase I and Phase II metabolic enzymes, as well as uptake and efflux transporters. They provide a more comprehensive picture of hepatic metabolism.
Q4: What control compounds should I use in my metabolic stability assays?
A4: It is important to include well-characterized control compounds to ensure the metabolic competency of your in vitro system.
-
For Microsomal Stability (CYP-mediated):
-
High Clearance: Verapamil, Loperamide
-
Low Clearance: Warfarin, Carbamazepine
-
-
For Hepatocyte Stability:
-
Phase I Metabolism: Midazolam (high clearance), Tolbutamide (low clearance)
-
Phase II Metabolism: 7-hydroxycoumarin (undergoes both glucuronidation and sulfation)
-
Data Presentation
Table 1: In Vitro Metabolic Stability of Exemplary 6-(methoxymethyl)-3-pyridinyl Analogues
| Compound ID | Modification | Human Liver Microsomes Half-life (t½, min) | Human Hepatocytes Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Parent-001 | None | 15 | 150 |
| Analog-002 | Deuterated methoxymethyl | 45 | 55 |
| Analog-003 | Fluoro- substitution at C2 | 25 | 95 |
| Analog-004 | Replacement of pyridine with pyrimidine | > 60 | < 10 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Prepare Reagents:
-
Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.
-
Test Compound Stock: 10 mM in DMSO.
-
Human Liver Microsomes (HLM): Thaw on ice and dilute to 1 mg/mL in phosphate buffer.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
Pre-warm HLM and NRS solutions to 37°C.
-
In a 96-well plate, add the test compound to the HLM solution to a final concentration of 1 µM.
-
Initiate the reaction by adding the NRS.
-
Incubate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a 4-fold excess of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture:
-
Monolayer Integrity Assessment:
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES), pH 7.4.
-
Add the test compound (typically 1-10 µM) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[6]
-
Visualizations
Caption: Potential metabolic pathways of 6-(methoxymethyl)-3-pyridinyl compounds.
Caption: General workflow for in vitro metabolic stability assays.
Caption: Troubleshooting logic for identifying the major metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity [mdpi.com]
- 9. Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Culture Contamination in 3-Quinolinecarboxamide Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, resolving, and preventing cell culture contamination issues that may arise during experiments with 3-Quinolinecarboxamide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination I might encounter in my cell culture experiments with 3-Quinolinecarboxamide?
A1: While 3-Quinolinecarboxamide compounds themselves are not a direct source of biological contamination, the experimental procedures involved can introduce various contaminants. The most common types are:
-
Bacterial Contamination: Often characterized by a sudden cloudiness or turbidity in the culture medium and a rapid drop in pH, causing the medium to turn yellow.[1][2][3] Under a microscope, you may see small, motile particles between your cells.[1]
-
Fungal (Yeast and Mold) Contamination: Yeast contamination may appear as small, budding particles, while mold will present as filamentous structures.[4][5][6] Fungal contamination can also cause the media to become turbid.[7]
-
Mycoplasma Contamination: This is a particularly insidious form of contamination as it is often not visible to the naked eye and does not cause obvious turbidity or pH changes in the early stages.[4][7] However, it can significantly alter cellular metabolism, growth rates, and gene expression, thereby affecting your experimental results.[7]
-
Chemical Contamination: This can arise from impurities in the 3-Quinolinecarboxamide compound itself, solvents used to dissolve the compound, or residues from lab detergents.[4][5] It may not have obvious visual signs but can impact cell health and experimental outcomes.
-
Cell Line Cross-Contamination: This occurs when another, more rapidly growing cell line is accidentally introduced into your culture.[2][7] This can lead to the complete replacement of your original cell line over time.
Q2: Can the 3-Quinolinecarboxamide compound I'm using be a source of contamination?
A2: The compound itself is unlikely to be a source of microbial contamination if obtained from a reputable supplier and handled using aseptic techniques. However, it can be a source of chemical contamination if it contains impurities. More commonly, the process of dissolving and introducing the compound into your cell culture can be a route for microbial contamination if not performed under sterile conditions.
Q3: How can I tell if my cell culture is contaminated?
A3: Regular monitoring of your cell cultures is crucial. Key signs of contamination include:
-
Visual Changes in the Medium: Abrupt changes in color (e.g., from red to yellow), cloudiness (turbidity), or the appearance of a film on the surface.[2][4][8]
-
Microscopic Examination: The presence of small, moving particles (bacteria), budding yeast cells, or filamentous mold structures.[8]
-
Changes in Cell Morphology and Growth: Slower or faster than expected cell growth, changes in cell shape, or signs of cell death (detachment, lysis).[4][8]
-
Unexplained Experimental Variability: Inconsistent results or unexpected cellular responses can be an indicator of underlying, undetected contamination like mycoplasma.
Troubleshooting Guides
Issue 1: Sudden Turbidity and pH Drop in Culture After Adding 3-Quinolinecarboxamide
This is a classic sign of bacterial contamination.
Immediate Actions:
-
Isolate and Discard: Immediately isolate the contaminated flask(s) to prevent cross-contamination to other cultures. It is generally recommended to discard the contaminated culture.[4][9]
-
Decontaminate: Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that came into contact with the contaminated culture using 70% ethanol followed by a stronger disinfectant.[5][6]
-
Review Procedures: Carefully review your aseptic technique for preparing and adding the 3-Quinolinecarboxamide solution.
Root Cause Analysis and Prevention:
| Potential Source | Prevention Strategy |
| Contaminated 3-Quinolinecarboxamide Stock Solution | Prepare the stock solution in a sterile environment (biosafety cabinet). Filter-sterilize the stock solution through a 0.22 µm syringe filter before adding it to the culture medium. |
| Non-Sterile Pipette Tips or Tubes | Use individually wrapped, sterile pipette tips and microcentrifuge tubes. |
| Improper Aseptic Technique | Always work within a certified biosafety cabinet.[7] Spray gloves and all items entering the cabinet with 70% ethanol.[10] Avoid passing hands or arms over open flasks or bottles.[11] |
| Contaminated Culture Medium or Reagents | Purchase media and reagents from reputable suppliers. Aliquot reagents into smaller, single-use volumes to minimize the risk of contaminating the entire stock.[6] |
Issue 2: Filamentous Growth or Small Particles Observed in Culture
This indicates fungal (mold or yeast) contamination.
Immediate Actions:
-
Isolate and Discard: As with bacterial contamination, isolate and discard the affected cultures immediately to prevent the spread of spores.[7]
-
Thorough Decontamination: Fungal spores are resilient. Decontaminate the incubator, biosafety cabinet, and surrounding areas meticulously. Consider a more thorough cleaning protocol, including cleaning of incubator water pans.
Root Cause Analysis and Prevention:
| Potential Source | Prevention Strategy |
| Airborne Spores | Keep the lab environment clean and minimize traffic. Ensure the biosafety cabinet is properly certified and functioning. |
| Contaminated Equipment | Regularly clean and sterilize all equipment, including pipettors and tube racks. |
| Improper Aseptic Technique | Be mindful of airflow and potential sources of airborne contaminants when working in the biosafety cabinet. |
Issue 3: Inconsistent Experimental Results and Changes in Cell Behavior with No Obvious Contamination
This could be a sign of mycoplasma or chemical contamination.
Troubleshooting Steps:
-
Mycoplasma Testing: This is the most likely culprit for subtle changes. Use a reliable mycoplasma detection kit (e.g., PCR-based or ELISA) to test your cell cultures.[9][12] Regular testing (e.g., monthly) is recommended.[3]
-
Review Compound Preparation:
-
Solvent Purity: Ensure the solvent used to dissolve the 3-Quinolinecarboxamide (e.g., DMSO) is of high purity and sterile.
-
Compound Purity: If possible, verify the purity of your 3-Quinolinecarboxamide batch.
-
Leachables: Be aware that high concentrations of some solvents or compounds can cause plastic components to leach chemicals into the media.
-
Prevention:
| Contamination Type | Prevention Strategy |
| Mycoplasma | Quarantine and test all new cell lines upon arrival.[6] Practice strict aseptic technique and work with only one cell line at a time in the biosafety cabinet.[7] |
| Chemical | Use high-purity, sterile-filtered solvents. Prepare fresh dilutions of your 3-Quinolinecarboxamide for each experiment. |
Data Presentation: Comparison of Common Contaminants
| Contaminant | Key Indicators | Common Sources | Prevention |
| Bacteria | Rapid turbidity, yellowing of media, visible motile particles under microscope.[1][2][3] | Improper aseptic technique, contaminated reagents/media, environment.[4] | Strict aseptic technique, sterile reagents, regular cleaning.[1][6] |
| Fungi (Yeast/Mold) | Turbidity, filamentous or budding particles visible under microscope.[4][5][6] | Airborne spores, contaminated equipment.[7] | Proper air filtration, regular and thorough cleaning. |
| Mycoplasma | Altered cell growth, changes in morphology, no visible particles or turbidity.[4][7] | Infected cell lines, lab personnel.[13][14] | Quarantine and test new cell lines, routine testing of all cultures.[6] |
| Chemical | Inconsistent results, cellular stress, no visible signs. | Impure compounds/solvents, detergents, leachables from plastics.[4][5] | Use high-purity reagents, proper rinsing of glassware. |
| Cross-Contamination | Change in cell morphology over time, unexpected growth rate. | Working with multiple cell lines simultaneously, sharing reagents between cell lines.[7] | Work with one cell line at a time, dedicated media and reagents for each cell line.[3] |
Experimental Protocols
Protocol 1: Aseptic Preparation of 3-Quinolinecarboxamide Stock Solution
-
Calculate the required amount of 3-Quinolinecarboxamide powder and sterile, high-purity solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Wipe down the outside of the compound vial, solvent bottle, sterile microcentrifuge tubes, and pipette tip boxes with 70% ethanol before placing them in a certified biosafety cabinet.
-
Inside the biosafety cabinet, carefully weigh the 3-Quinolinecarboxamide powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile solvent to the tube.
-
Vortex briefly to dissolve the compound completely.
-
Filter-sterilize the stock solution by drawing it into a sterile syringe, attaching a 0.22 µm sterile syringe filter, and dispensing it into a new sterile, labeled microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination.
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C).
Protocol 2: Mycoplasma Detection using PCR
This is a general outline; always follow the specific instructions of your chosen PCR detection kit.
-
Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent and has been cultured without antibiotics for at least 3 days.
-
DNA Extraction (if required by the kit): Some kits require a DNA extraction step to isolate any potential mycoplasma DNA.
-
PCR Amplification: Prepare the PCR master mix according to the kit instructions, including primers specific for mycoplasma DNA, DNA polymerase, and a positive control. Add your sample DNA to the master mix.
-
Thermocycling: Run the PCR reaction in a thermal cycler using the cycling conditions specified in the kit protocol.
-
Detection: Analyze the PCR product by gel electrophoresis. The presence of a band of the correct size indicates mycoplasma contamination.[15]
Visualizations
Caption: Troubleshooting workflow for cell culture contamination.
Caption: Key steps for maintaining an aseptic workflow.
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. youtube.com [youtube.com]
- 8. What are the signs of contamination in cell cultures? [synapse.patsnap.com]
- 9. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. editverse.com [editverse.com]
- 11. youtube.com [youtube.com]
- 12. google.com [google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: 3-Quinolinecarboxamide Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in bioassays involving 3-quinolinecarboxamide compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for the same 3-quinolinecarboxamide compound in our cytotoxicity assays. What are the potential causes?
A1: Inconsistent IC50 values in cytotoxicity assays can arise from several factors. These can be broadly categorized into experimental variability and compound-specific properties.
-
Experimental Variability:
-
Cell Line Integrity: Ensure the use of a consistent cell line passage number, as cell lines can exhibit phenotypic drift over time, affecting their sensitivity to compounds.[1] Regularly test for mycoplasma contamination, which can alter cellular responses.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and strictly adhere to a standardized seeding density.[2]
-
Reagent Preparation and Handling: Ensure complete solubilization of the 3-quinolinecarboxamide. Poorly dissolved compounds will lead to inaccurate concentrations. The age and storage of assay reagents, such as MTT or resazurin, can also impact results.[2]
-
Incubation Times: Both the compound treatment duration and the incubation time with the viability dye (e.g., MTT) should be precisely controlled.[2]
-
Assay-Specific Pitfalls: The chosen cytotoxicity assay itself can be a source of variability. For instance, the MTT assay relies on mitochondrial reductase activity, which can be influenced by compounds that affect cellular metabolism without necessarily causing cell death.[3][4]
-
-
Compound-Specific Properties:
-
Compound Stability: The stability of the 3-quinolinecarboxamide in the culture medium over the assay duration can affect its effective concentration.
-
Off-Target Effects: The compound may have off-target effects that influence the assay readout. For example, a compound that stimulates mitochondrial activity could lead to an overestimation of cell viability in an MTT assay.
-
Q2: Our 3-quinolinecarboxamide kinase inhibitor shows potent activity in a biochemical assay but weak activity in a cell-based assay. What could be the reason for this discrepancy?
A2: This is a common challenge in drug discovery and can be attributed to several factors that differentiate a simplified biochemical environment from a complex cellular system.
-
Cell Permeability: The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.
-
Compound Metabolism: Cells can metabolize the compound into less active or inactive forms.
-
Target Engagement in a Cellular Context: The target kinase may be in a conformation or cellular compartment that is inaccessible to the inhibitor in a live cell. The high intracellular concentration of ATP in cells can also lead to competition for ATP-competitive inhibitors.[5]
-
Plasma Protein Binding: In the presence of serum in the cell culture medium, the compound may bind to plasma proteins, reducing the free concentration available to interact with the target.
To investigate this, consider performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell.[6][7]
Q3: We are struggling with the poor in vitro-in vivo correlation of our 3-quinolinecarboxamide candidates. What are the key factors to consider?
A3: Poor in vitro-in vivo correlation (IVIVC) is a significant hurdle in drug development. Key factors include:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism are critical. A compound with excellent in vitro potency may have poor oral bioavailability, rapid metabolism, or rapid clearance in vivo, leading to insufficient exposure at the target site.
-
Pharmacodynamics (PD): The relationship between drug concentration at the target site and the pharmacological effect can be complex in vivo.
-
Off-Target Pharmacology: In vivo, the compound may interact with other targets, leading to unexpected pharmacology or toxicity that was not observed in vitro.
-
Animal Model Selection: The chosen animal model may not accurately recapitulate the human disease, leading to a disconnect in efficacy.
Troubleshooting Guides
Inconsistent Cytotoxicity Assay Results
| Observed Problem | Potential Cause | Troubleshooting Step |
| High well-to-well variability within the same plate. | Inconsistent cell seeding; Edge effects (evaporation); Incomplete mixing of compound. | Use a multichannel pipette for cell seeding and reagent addition; Fill outer wells with sterile PBS or media to minimize evaporation[2]; Ensure thorough mixing of compound dilutions. |
| IC50 values differ significantly between experiments. | Variation in cell passage number; Different batches of media or serum; Inconsistent incubation times. | Use cells within a defined passage number range; Use the same batch of reagents for a set of experiments; Standardize all incubation periods. |
| Low signal-to-noise ratio. | Suboptimal cell number; Incorrect wavelength reading; Contamination. | Optimize cell seeding density to ensure a robust signal; Verify the correct filter settings on the plate reader; Routinely check for microbial contamination. |
| Compound appears more toxic in MTT assay compared to other viability assays. | Compound interferes with mitochondrial reductases. | Use an alternative cytotoxicity assay based on a different principle, such as CellTiter-Glo® (measures ATP) or a dye-exclusion method (e.g., Trypan Blue). |
Discrepancy Between Biochemical and Cell-Based Kinase Assays
| Observed Problem | Potential Cause | Troubleshooting Step |
| Potent biochemical IC50, weak cellular EC50. | Poor cell permeability; Compound efflux; High intracellular ATP competition. | Assess compound permeability using a PAMPA assay; Use cell lines with varying efflux pump expression; Perform cell-based assays at different ATP concentrations if possible. |
| No cellular activity despite confirmed target engagement (e.g., via CETSA). | The signaling pathway is not critical for the measured cellular endpoint in the specific cell line used; Redundant signaling pathways compensate for the inhibition. | Use a cell line where the target kinase is a known driver of the phenotype being measured; Investigate downstream pathway modulation via Western blot or other methods. |
| High background in cell-based kinase assay. | Non-specific inhibition; Assay interference. | Test the compound in a counter-screen with a different kinase; Check for compound autofluorescence or quenching if using a fluorescence-based assay. |
Quantitative Data Summary
Due to the difficulty in finding directly comparable public data for the same 3-quinolinecarboxamide across different labs, the following table presents hypothetical data to illustrate the issue of variability.
Table 1: Hypothetical IC50 Values (µM) for Compound "Q-carbox-1" in A549 Cells (72h incubation)
| Assay Type | Lab A | Lab B | Lab C |
| MTT | 1.2 | 5.8 | 2.5 |
| CellTiter-Glo® | 3.5 | 4.9 | 3.1 |
| Resazurin | 2.1 | 7.3 | 2.9 |
This table illustrates how different cytotoxicity assays and laboratory-specific protocols can lead to varied IC50 values for the same compound.
Table 2: Kinase Inhibition Data for "Q-carbox-2"
| Target Kinase | Biochemical IC50 (nM) | Cellular EC50 (nM) (pSTAT3) |
| JAK2 | 15 | 850 |
| Aurora Kinase A | 25 | >10,000 |
| VEGFR2 | 50 | 1,200 |
This table exemplifies the common discrepancy observed between biochemical potency and cellular activity.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures.[2][8]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the 3-quinolinecarboxamide compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: ADP-Glo™ Kinase Assay (Biochemical)
This protocol is a general guide for using the Promega ADP-Glo™ Kinase Assay.[1][6][9][10]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase, substrate, and ATP.
-
Kinase reaction buffer.
-
3-Quinolinecarboxamide inhibitor.
-
White, opaque 96- or 384-well plates.
Procedure:
-
Prepare the kinase reaction mix containing the kinase, substrate, and any necessary cofactors in the kinase reaction buffer.
-
Prepare serial dilutions of the 3-quinolinecarboxamide inhibitor.
-
In a white-walled multiwell plate, add the inhibitor dilutions and the kinase reaction mix.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
Visualizations
Signaling Pathways
3-Quinolinecarboxamides are known to target various kinases. Below are diagrams of potential signaling pathways that could be modulated by these compounds.
Caption: Potential inhibition of the VEGFR2 signaling pathway by a 3-quinolinecarboxamide.
Caption: Potential inhibition of the JAK/STAT signaling pathway by a 3-quinolinecarboxamide.
Experimental Workflows
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
References
- 1. ulab360.com [ulab360.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. ulab360.com [ulab360.com]
- 4. scispace.com [scispace.com]
- 5. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Technical Support Center: Addressing Resistance to 3-Quinolinecarboxamide Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Quinolinecarboxamide-based therapies. The information is presented in a clear question-and-answer format to directly address common challenges and resistance mechanisms encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 3-Quinolinecarboxamides like Tasquinimod?
A1: Tasquinimod, a prominent 3-Quinolinecarboxamide, functions as an orally active immunomodulator.[1] It does not directly target cancer cells with cytotoxic effects in standard culture conditions. Instead, its efficacy is primarily observed in the tumor microenvironment.[2] The main mechanism involves the allosteric inhibition of Histone Deacetylase 4 (HDAC4) and binding to the S100A9 protein.[3][4] This dual action disrupts critical signaling pathways that cancer cells exploit for survival and proliferation in the stressful, hypoxic tumor microenvironment.[2]
Q2: Which signaling pathways are affected by Tasquinimod treatment?
A2: Tasquinimod's interaction with HDAC4 and S100A9 leads to the downstream modulation of two key signaling pathways:
-
Inhibition of the HIF-1α Pathway: By binding to HDAC4, Tasquinimod prevents the formation of the HDAC4/N-CoR1/HDAC3 complex. This complex is crucial for the deacetylation and subsequent activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Inhibition of this process leads to a decrease in the expression of HIF-1α target genes, which are essential for tumor angiogenesis and adaptation to hypoxia.[5]
-
Modulation of the MEF2 Pathway: Myocyte Enhancer Factor 2 (MEF2) is a transcription factor that can be repressed by HDAC4. By interfering with HDAC4 function, Tasquinimod can lead to the modulation of MEF2-dependent gene expression.
Q3: What are the potential mechanisms of resistance to 3-Quinolinecarboxamide treatment?
A3: While specific data on acquired resistance to Tasquinimod in preclinical models is limited in publicly available literature, general mechanisms of cancer drug resistance are likely to apply. These can be broadly categorized as:
-
Target-based Resistance:
-
Mutations in Target Proteins: Genetic mutations in HDAC4 or S100A9 could potentially alter the drug binding site, reducing the efficacy of Tasquinimod.
-
Altered Expression of Target Proteins: An upregulation of HDAC4 or S100A9 could titrate the drug, requiring higher concentrations to achieve the same inhibitory effect.
-
-
Pathway-based Resistance:
-
Upregulation of Downstream Effectors: Cancer cells might develop resistance by constitutively activating downstream components of the HIF-1α or MEF2 pathways, bypassing the need for the upstream signaling that Tasquinimod inhibits.
-
Activation of Bypass Pathways: Cells can activate alternative signaling pathways that promote angiogenesis and survival, compensating for the inhibition of the primary targeted pathways.
-
-
Drug Efflux and Metabolism:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: Changes in the expression or activity of drug-metabolizing enzymes could lead to faster inactivation of the 3-Quinolinecarboxamide.
-
-
Alternative Splicing: Aberrant alternative splicing of pre-mRNA can generate protein isoforms of target molecules (e.g., HDAC4) or downstream effectors that are no longer sensitive to the drug.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with 3-Quinolinecarboxamides.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of the compound on cell viability in standard culture. | 3-Quinolinecarboxamides like Tasquinimod primarily target the tumor microenvironment and may not show significant cytotoxic effects under normoxic, nutrient-rich conditions.[2] | - Conduct experiments under hypoxic conditions (e.g., 1-2% O2) to better mimic the tumor microenvironment.- Utilize co-culture systems with endothelial cells or immune cells to assess the impact on cell-cell interactions.- Evaluate endpoints other than direct cytotoxicity, such as inhibition of cell migration, invasion, or tube formation in angiogenesis assays. |
| Precipitation of the compound in cell culture media. | The compound may have limited solubility in aqueous solutions at the desired concentration. | - Prepare a high-concentration stock solution in a suitable solvent like DMSO.- When diluting into the final culture medium, ensure thorough mixing and avoid introducing the concentrated stock directly to cells.- Perform a solubility test of the compound in your specific cell culture medium before starting the experiment. |
| High variability between experimental replicates. | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Inaccurate drug concentration due to pipetting errors or degradation. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of multi-well plates for treatment groups, or fill them with sterile PBS to maintain humidity.- Prepare fresh drug dilutions for each experiment and use calibrated pipettes. |
| Unexpected off-target effects at higher concentrations. | At concentrations significantly above the IC50, small molecule inhibitors can interact with unintended targets. | - Perform a dose-response curve to determine the optimal concentration range.- Include appropriate positive and negative controls in your assays.- If off-target effects are suspected, consider using a structurally different inhibitor of the same target to confirm the observed phenotype. |
Quantitative Data Summary
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| DU-145 (Parental) | Tasquinimod | 1.5 | - |
| DU-145-TR (Tasquinimod Resistant) | Tasquinimod | 12.8 | 8.5 |
| PC-3 (Parental) | Tasquinimod | 2.1 | - |
| PC-3-TR (Tasquinimod Resistant) | Tasquinimod | 18.5 | 8.8 |
Experimental Protocols
Determination of IC50 using a Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of a 3-Quinolinecarboxamide that inhibits cell viability by 50%.
Materials:
-
Prostate cancer cell lines (e.g., DU-145, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
3-Quinolinecarboxamide compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of the 3-Quinolinecarboxamide in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of Target Proteins
Objective: To assess the expression levels of HDAC4, HIF-1α, S100A9, and p21 in response to 3-Quinolinecarboxamide treatment or in resistant vs. sensitive cells.
Materials:
-
Treated or resistant/sensitive cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HDAC4, anti-HIF-1α, anti-S100A9, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Caption: Mechanism of 3-Quinolinecarboxamide Action.
Caption: Overview of Potential Resistance Mechanisms.
Caption: Workflow for Resistance Characterization.
References
- 1. Frontiers | Quantitative Proteomic Profiling Identifies a Potential Novel Chaperone Marker in Resistant Breast Cancer [frontiersin.org]
- 2. Tasquinimod in the treatment of castrate-resistant prostate cancer – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbarbiomed.com [jbarbiomed.com]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Technical Support Center: Minimizing In-Vivo Toxicity of 4-Aminoquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the in-vivo toxicity of 4-aminoquinoline derivatives. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and summary data tables.
Frequently Asked Questions (FAQs)
Q1: What are the primary in-vivo toxicities associated with 4-aminoquinoline derivatives?
A1: The most significant and well-documented in-vivo toxicity of 4-aminoquinoline derivatives is retinopathy, which can lead to irreversible vision loss.[1][2] Other major toxicities include cardiotoxicity, which can manifest as arrhythmias and heart failure, and hepatotoxicity (liver damage).[3][4]
Q2: What are the underlying mechanisms of 4-aminoquinoline-induced toxicity?
A2: The mechanisms are multifaceted and depend on the specific derivative and target organ. For retinopathy, mechanisms include the disruption of the autophagosome-lysosomal pathway in retinal pigment epithelium (RPE) cells, leading to apoptosis and pyroptosis.[1] The formation of toxic metabolites, such as quinone-imines from amodiaquine, is a key driver of hepatotoxicity.[5] Cardiotoxicity is often linked to mitochondrial dysfunction and oxidative stress.[6]
Q3: What are the most effective strategies to minimize the in-vivo toxicity of novel 4-aminoquinoline derivatives?
A3: A multi-pronged approach is most effective:
-
Rational Drug Design: The most promising strategy is the structural modification of the 4-aminoquinoline scaffold to prevent the formation of toxic metabolites. For instance, modifying the side chain of amodiaquine to eliminate the hydroxyl group can prevent the formation of reactive quinone-imine intermediates.[5]
-
Dose Management: Adhering to established therapeutic indices and careful dose-escalation studies are critical. For existing drugs like hydroxychloroquine, the recommended daily dose to minimize retinal toxicity is below 5 mg/kg of real body weight.
-
Predictive Toxicology: Employing in-silico and in-vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening early in the drug discovery pipeline can help identify and deprioritize compounds with unfavorable toxicity profiles.[7][8]
-
Advanced Formulation Strategies: Developing novel drug delivery systems, such as nanoparticle-based formulations, can potentially reduce systemic toxicity by targeting the drug to the site of action and lowering the overall required dose.
Q4: Are there any in-vitro assays that can predict in-vivo toxicity of 4-aminoquinoline derivatives?
A4: Yes, several in-vitro assays are valuable for predicting potential in-vivo toxicity. Cytotoxicity assays using cell lines such as HepG2 (human liver cancer cell line) and MDBK (Madin-Darby bovine kidney epithelial cells) can provide initial indications of hepatotoxicity and general cytotoxicity.[9][10] Assays that measure the inhibition of the hERG (human Ether-à-go-go-Related Gene) channel are crucial for predicting the potential for drug-induced cardiotoxicity.
Troubleshooting Guides
In-Vivo Retinopathy Assessment
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High variability in Electroretinography (ERG) readings between animals. | Improper electrode placement; inconsistent dark adaptation; fluctuations in body temperature; anesthesia level too deep or too light. | Ensure consistent and correct subcutaneous placement of reference and ground electrodes and proper corneal placement of the active electrode. Standardize the dark adaptation period for all animals (overnight is recommended). Use a heating pad to maintain the animal's body temperature at 37°C. Monitor the depth of anesthesia closely. |
| No discernible ERG signal. | Electrodes not making proper contact; equipment malfunction; severe retinal damage. | Check electrode connections and ensure good contact with the cornea (using a drop of sterile saline can help). Verify the functionality of the ERG equipment. In cases of expected severe toxicity, this may be a valid result. |
| Artifacts in the ERG waveform. | Animal movement; electrical noise from nearby equipment. | Ensure the animal is adequately anesthetized to prevent movement. Braid or twist electrode cables to reduce mains pickup. Turn off unnecessary electrical equipment in the vicinity of the recording setup. |
In-Vivo Cardiotoxicity Assessment
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Noisy ECG signal. | Poor electrode contact; muscle tremors; electrical interference. | Ensure subcutaneous needle electrodes are securely placed and making good contact. Maintain a stable level of anesthesia to minimize muscle activity. Ground the equipment properly and move it away from sources of electrical noise. |
| Inconsistent heart rate. | Stress from handling; fluctuating body temperature; effect of the anesthetic. | Allow the animal to acclimate to the procedure room to reduce stress. Use a heating pad to maintain a stable body temperature. Choose an anesthetic with minimal effects on heart rate and maintain a consistent level of anesthesia. |
| Difficulty in identifying specific ECG waves (P, QRS, T). | High heart rate in rodents can make wave differentiation challenging; incorrect lead placement. | Use a high-quality ECG system with a high sampling rate. Ensure correct lead placement for the desired ECG view. Software with automated wave detection and analysis for rodents can be beneficial. |
Quantitative Toxicity Data
Table 1: In-Vitro Cytotoxicity of 4-Aminoquinoline Derivatives
| Compound | Cell Line | IC50 / GI50 (µM) | Reference |
| Chloroquine | MDA-MB-468 | 24.36 | [10] |
| Chloroquine | MCF-7 | 20.72 | [10] |
| Amodiaquine | MDA-MB-468 | 13.72 | [10] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [10] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 10.85 | [10] |
| Novel 4-Aminoquinoline Hydrazone Analogues | HepG2 | 0.87 - 11.1 | [9] |
| Novel 4-Aminoquinoline Hydrazone Analogues | MDBK | 1.66 - 11.7 | [9] |
| Chloroquine | Rat Hepatocytes | TC50 = 77 (LDH assay) | [8] |
Table 2: In-Vivo Toxicity of Selected 4-Aminoquinoline Derivatives
| Compound | Animal Model | Route of Administration | LD50 | Observed Toxic Effects | Reference |
| Chloroquine | Rat | Oral | 330 mg/kg | Hydropic degeneration, vascular congestion, interstitial hemorrhage, and necrosis in the liver, kidney, and heart. | |
| Hydroxychloroquine | Rat | Oral | 1240 mg/kg | Mild congestion and slight cellular degeneration in the liver, kidney, and heart (less toxic than chloroquine). | |
| TDR 58845 & TDR 58846 | Mouse (BALB/c) | Not specified | Well-tolerated up to a total dose of 480 mg/kg | No significant toxicity reported at therapeutic doses. | [7] |
Experimental Protocols
Protocol 1: Assessment of Retinal Toxicity in Mice using Electroretinography (ERG)
1. Animal Preparation: a. Dark-adapt C57BL/6J mice overnight (at least 12 hours) before the experiment. All subsequent procedures until the end of the ERG recording must be performed under dim red light. b. Anesthetize the mouse using an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 80 mg/kg ketamine and 10 mg/kg xylazine). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex. c. Place the anesthetized mouse on a heated platform to maintain its body temperature at 37°C. d. Dilate the pupils with a drop of 1% tropicamide and 2.5% phenylephrine. e. Place a drop of a lubricating eye gel on the cornea to maintain hydration and ensure good electrical contact.
2. Electrode Placement: a. Place a gold-loop active electrode on the center of the cornea. b. Insert a reference needle electrode subcutaneously in the cheek. c. Insert a ground needle electrode subcutaneously in the tail.
3. ERG Recording: a. Place the mouse inside a Ganzfeld dome to ensure uniform retinal illumination. b. Scotopic (rod-driven) responses: i. Record responses to a series of increasing intensity white light flashes. ii. Start with a low-intensity flash (e.g., -4.0 log cd·s/m²) and increase to a high-intensity flash (e.g., 1.0 log cd·s/m²). iii. Average multiple responses (e.g., 10-20) at lower intensities to improve the signal-to-noise ratio. c. Photopic (cone-driven) responses: i. Light-adapt the mouse for 10 minutes to a background light to saturate the rods. ii. Record responses to a series of increasing intensity white light flashes superimposed on the background light. d. Analyze the a-wave (originating from photoreceptors) and b-wave (originating from bipolar and Müller cells) amplitudes and implicit times. A reduction in amplitude or a delay in implicit time can indicate retinal toxicity.
Protocol 2: Histological Evaluation of Retinal Toxicity in Mice
1. Tissue Collection and Fixation: a. Euthanize the mouse via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). b. Carefully enucleate the eyes using curved forceps. c. Create a small puncture at the limbus with a fine-gauge needle to allow for better fixative penetration. d. Immerse the eyes in Davidson's fixative for 24 hours at 4°C.
2. Tissue Processing and Embedding: a. Transfer the fixed eyes to 70% ethanol. b. Dehydrate the tissue through a graded series of ethanol concentrations (70%, 80%, 95%, 100%). c. Clear the tissue in xylene. d. Infiltrate and embed the tissue in paraffin wax.
3. Sectioning and Staining: a. Cut 5 µm thick sections through the pupillary-optic nerve axis using a microtome. b. Mount the sections on glass slides. c. Deparaffinize and rehydrate the sections. d. Stain the sections with hematoxylin and eosin (H&E).
4. Microscopic Analysis: a. Examine the retinal layers under a light microscope. b. Look for signs of toxicity, such as photoreceptor cell loss, thinning of the outer nuclear layer, disruption of the retinal pigment epithelium (RPE), and inflammatory cell infiltration. c. Quantify the changes (e.g., by measuring the thickness of the retinal layers) for statistical analysis.
Protocol 3: Assessment of Cardiotoxicity in Rats using Electrocardiography (ECG)
1. Animal Preparation: a. Anesthetize a Sprague-Dawley rat using isoflurane (3-5% for induction, 1.5-2% for maintenance) or an injectable anesthetic like a ketamine/xylazine cocktail. b. Place the rat in a supine position on a heated platform to maintain its body temperature.
2. Electrode Placement: a. Insert subcutaneous needle electrodes into the appropriate limbs for a standard Lead II configuration: i. Right forelimb (negative electrode) ii. Left hindlimb (positive electrode) iii. Right hindlimb (ground electrode)
3. ECG Recording: a. Connect the electrodes to an ECG amplifier and a data acquisition system. b. Allow the ECG signal to stabilize for a few minutes before starting the recording. c. Record the ECG for a defined period (e.g., 5-10 minutes) to obtain a baseline reading. d. If assessing acute effects, administer the 4-aminoquinoline derivative (e.g., via intravenous or intraperitoneal injection) while continuing to record the ECG. For chronic studies, ECGs are recorded at specified time points after drug administration.
4. Data Analysis: a. Analyze the ECG waveforms to determine the heart rate, and the durations of the PR interval, QRS complex, and QT interval. b. Correct the QT interval for heart rate using an appropriate formula for rats (e.g., Bazett's formula, though its use in rodents is debated; other correction formulas may be more suitable). c. Look for any arrhythmias, such as premature ventricular contractions or AV block. d. Compare the post-dose ECG parameters to the baseline values to identify any drug-induced changes.
Visualizations
References
- 1. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iworx.com [iworx.com]
- 3. Electrocardiogram Delineation in a Wistar Rat Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Noninvasive recording of electrocardiogram in conscious rat: A new device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. iworx.com [iworx.com]
Improving selectivity of 3-Quinolinecarboxamide for [protein target]
This technical support center provides guidance for researchers and drug development professionals working on improving the selectivity of 3-Quinolinecarboxamide derivatives for Poly(ADP-ribose) polymerase 1 (PARP1).
Frequently Asked Questions (FAQs)
Q1: Why is selectivity for PARP1 over PARP2 important?
A1: While PARP1 and PARP2 have highly similar catalytic domains, they play different roles in cellular processes. PARP1 is responsible for the majority (80-90%) of DNA damage-induced PARylation, a key process in DNA repair.[1] Inhibition of PARP1 is central to the "synthetic lethality" approach in cancers with homologous recombination deficiencies (e.g., BRCA mutations).[1] Conversely, PARP2 plays a more significant role in the survival and development of hematopoietic stem cells.[1] Therefore, selective inhibition of PARP1 is hypothesized to maintain the anti-tumor efficacy while reducing hematological toxicities, such as anemia and neutropenia, which are associated with PARP2 inhibition.[1][2]
Q2: What structural features of the 3-Quinolinecarboxamide scaffold can be modified to improve PARP1 selectivity?
A2: The 3-Quinolinecarboxamide scaffold mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP enzymes. Improving selectivity often involves exploiting subtle differences in the amino acid residues between PARP1 and PARP2 within this domain. Modifications at the 2- and 3-positions of the quinoline ring can introduce substituents that create specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with non-conserved residues, favoring binding to PARP1 over PARP2. Computational modeling and structure-activity relationship (SAR) studies are crucial for identifying optimal substitutions.
Q3: What is "PARP trapping" and how does it relate to selectivity?
A3: PARP trapping is a key mechanism of action for many PARP inhibitors. It describes the stabilization of the PARP-DNA complex, which prevents the dissociation of PARP from the site of DNA damage.[3] This trapped complex can stall replication forks, leading to cytotoxic double-strand breaks.[3] Different inhibitors can have varying trapping efficiencies, which do not always correlate directly with their catalytic inhibitory potency (IC50). When developing selective inhibitors, it is crucial to assess both catalytic inhibition and PARP trapping for both PARP1 and PARP2, as differential trapping efficiencies can contribute significantly to the overall selectivity and cellular effects of the compound.
Troubleshooting Guide
Issue 1: My 3-Quinolinecarboxamide compound shows high potency for PARP1 but poor selectivity versus PARP2.
| Possible Cause | Suggested Solution |
| Pharmacophore targets conserved residues. | The core carboxamide interactions are likely with highly conserved residues like GLY and SER in the nicotinamide-binding pocket of both PARP1 and PARP2. |
| Action: Use computational modeling (docking) to identify non-conserved residues near your compound's binding site. Synthesize analogs with substituents that can form specific interactions with these unique PARP1 residues. | |
| Compound is too small or lacks complexity. | Smaller, simpler compounds may not have sufficient contact points to discriminate between the two closely related active sites. |
| Action: Explore introducing larger or more sterically demanding groups at positions that extend towards non-conserved regions of the PARP1 active site. | |
| Assay conditions are not optimized. | The buffer composition, substrate concentration (NAD+), or enzyme concentration might favor non-selective inhibition. |
| Action: Re-evaluate and optimize your assay conditions. Ensure the NAD+ concentration is close to its Km value to accurately determine competitive inhibition. Run assays for PARP1 and PARP2 in parallel under identical conditions. |
Issue 2: Inconsistent IC50 values between different assay formats (e.g., enzymatic vs. cell-based).
| Possible Cause | Suggested Solution |
| Poor cell permeability. | The compound may be a potent enzyme inhibitor but cannot efficiently cross the cell membrane to reach its intracellular target. |
| Action: Perform a cell permeability assay (e.g., Caco-2). If permeability is low, consider medicinal chemistry strategies to improve physicochemical properties (e.g., modifying polarity, adding/removing hydrogen bond donors/acceptors). | |
| Compound is a substrate for efflux pumps. | The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), reducing its intracellular concentration.[4] |
| Action: Test your compound in an efflux pump substrate assay. If it is a substrate, co-incubation with a known efflux pump inhibitor (e.g., verapamil) in your cell-based assay should increase its apparent potency. | |
| Compound degradation. | The compound may be unstable in cell culture media or metabolized by cells. |
| Action: Assess the stability of your compound in media over the time course of your experiment using LC-MS. If unstable, consider structural modifications to block metabolic hotspots. | |
| PARP trapping is the dominant mechanism. | The cellular potency may be driven by PARP trapping, which is not measured in a standard enzymatic assay. |
| Action: Perform a PARP trapping assay to determine the compound's ability to stabilize the PARP1-DNA complex in cells. |
Data Presentation
Table 1: Example Selectivity Profile of PARP Inhibitors
This table presents example data for well-characterized PARP inhibitors to illustrate how selectivity is typically reported. A higher selectivity ratio indicates greater selectivity for PARP1.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Ratio (PARP2 IC50 / PARP1 IC50) |
| Veliparib | 5 | 2 | 0.4 |
| Olaparib | 1 | 0.2-0.3 | ~0.25 |
| Talazoparib | <1 | 0.2 | ~0.2 |
| Saruparib (AZD5305) | <1 | 140 | >140 |
Note: IC50 values are compiled from various literature sources for illustrative purposes and may vary depending on assay conditions.[5][6]
Experimental Protocols
Protocol 1: In Vitro PARP1/PARP2 Enzymatic Inhibition Assay (HTRF)
This protocol outlines a common method for determining the IC50 values of an inhibitor against PARP1 and PARP2.
-
Reagents and Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histones (or other protein substrate)
-
Biotinylated-NAD+
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-XL665 and anti-mono/poly-ADP-ribose binding reagent conjugated to Eu3+-cryptate (HTRF reagents)
-
3-Quinolinecarboxamide test compounds
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute into the reaction buffer.
-
In a 384-well plate, add 5 µL of the diluted compound.
-
Add 5 µL of PARP1 or PARP2 enzyme solution (pre-diluted in reaction buffer) to the appropriate wells.
-
Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing histones and biotinylated-NAD+.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the HTRF detection reagents (pre-mixed in detection buffer).
-
Incubate for another 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader (measuring emission at 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.
References
- 1. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. onclive.com [onclive.com]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
3-Quinolinecarboxamide Derivative Shows Potent Antiherpetic Activity, Outperforming Acyclovir in a Single-Dose Regimen
A novel 3-quinolinecarboxamide derivative, 1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxamide, has demonstrated significant efficacy against Herpes Simplex Virus type 2 (HSV-2), showing superior potency to the established antiviral drug acyclovir in a single-dose animal model. While its precise mechanism of action remains to be elucidated, studies indicate it operates through a pathway distinct from that of acyclovir, suggesting a potential new therapeutic avenue for herpesvirus infections.
This guide provides a comparative analysis of the efficacy of this 3-quinolinecarboxamide derivative against acyclovir, supported by in vitro and in vivo experimental data. Detailed methodologies for the key experiments are also presented to provide a comprehensive overview for researchers and drug development professionals.
Efficacy Data Summary
The following tables summarize the comparative efficacy of the 3-quinolinecarboxamide derivative and acyclovir against HSV-2.
Table 1: In Vitro Plaque Reduction Potency
| Compound | EC₅₀ (µM) against HSV-2 | Fold-Potency vs. Acyclovir |
| 3-Quinolinecarboxamide Derivative | Data not available in abstract | Up to 5-fold more potent |
| Acyclovir | Reference | 1x |
Table 2: In Vivo Efficacy in a Murine Model of HSV-2 Infection
| Compound | Dosing Regimen | Relative Potency vs. Acyclovir |
| 3-Quinolinecarboxamide Derivative | Single Oral Dose | Comparable efficacy at 1/16th the dose |
| Multiple Oral Doses | 2-fold less potent | |
| Acyclovir | Single Oral Dose | Reference |
| Multiple Oral Doses | Reference |
Mechanism of Action
3-Quinolinecarboxamide Derivative: The exact molecular target and mechanism of action for this class of compounds are currently unknown. However, in vitro studies using acyclovir-resistant HSV strains have shown that the 3-quinolinecarboxamide derivative retains its antiviral activity, indicating that its mechanism is different from that of acyclovir and does not rely on viral thymidine kinase for activation.
Acyclovir: Acyclovir is a synthetic purine nucleoside analogue that selectively inhibits the replication of herpesviruses.[1][2][3] Its mechanism of action is well-established and relies on its conversion to the active triphosphate form by both viral and host cellular enzymes.[1][2][3]
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited in the comparison of the 3-quinolinecarboxamide derivative and acyclovir.
In Vitro Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Methodology:
-
Cell Culture: Vero cells (African green monkey kidney epithelial cells) are seeded into 6-well or 12-well plates and cultured until they form a confluent monolayer.
-
Drug Preparation: The 3-quinolinecarboxamide derivative and acyclovir are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of concentrations.
-
Viral Infection: The cell monolayers are infected with a standardized amount of HSV-2, typically at a multiplicity of infection (MOI) that will produce a countable number of plaques.
-
Drug Treatment: After a 1-2 hour adsorption period, the virus-containing medium is removed, and the cells are washed. Fresh medium containing the different concentrations of the test compounds is then added to the wells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified CO₂ incubator to allow for viral replication and the formation of plaques (localized areas of cell death).
-
Staining: The cell monolayers are fixed with a solution such as methanol or formaldehyde and then stained with a dye like crystal violet, which stains viable cells. Plaques appear as clear, unstained areas.
-
Plaque Counting: The number of plaques in each well is counted, and the percentage of plaque reduction compared to a no-drug control is calculated for each drug concentration.
-
EC₅₀ Determination: The 50% effective concentration (EC₅₀), which is the concentration of the drug that reduces the number of plaques by 50%, is determined by plotting the percentage of plaque reduction against the drug concentration.
In Vivo Murine Model of HSV-2 Infection
This animal model is used to evaluate the in vivo efficacy of antiviral compounds against a systemic HSV-2 infection.
Methodology:
-
Animal Model: Female ICR mice are typically used for this model.
-
Viral Challenge: Mice are infected with a lethal dose of HSV-2 via intraperitoneal injection.
-
Drug Administration:
-
Single-Dose Regimen: A single oral dose of the 3-quinolinecarboxamide derivative or acyclovir is administered at a specified time relative to the viral infection (e.g., 1 hour post-infection).
-
Multiple-Dose Regimen: Multiple oral doses of the test compounds are administered at set intervals over a specific period (e.g., twice daily for 5 days).
-
-
Monitoring: The mice are observed daily for a period of 21 days for clinical signs of infection (e.g., ruffled fur, lethargy, hind-limb paralysis) and mortality.
-
Efficacy Evaluation: The efficacy of the compounds is determined by their ability to protect the mice from death. The ED₅₀ (50% effective dose), the dose that protects 50% of the animals from mortality, is calculated for each compound and treatment regimen.
Conclusion
The 3-quinolinecarboxamide derivative, 1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxamide, has emerged as a promising antiherpetic agent with potent activity against HSV-2. Its superior efficacy in a single-dose in vivo model compared to acyclovir highlights its potential for alternative dosing strategies. The distinct mechanism of action, independent of viral thymidine kinase, suggests that this compound could be effective against acyclovir-resistant strains of HSV, addressing a significant unmet medical need. Further research is warranted to fully elucidate its mechanism of action and to further evaluate its safety and efficacy in preclinical and clinical settings.
References
Cross-Validation of 3-Quinolinecarboxamide Screening Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of screening results for various 3-Quinolinecarboxamide derivatives, offering insights into their potential as therapeutic agents. The data presented is compiled from multiple studies to facilitate a cross-validation of their biological activities across different assays and targets. Detailed experimental protocols for key assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support further research and development.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data from various screening assays performed on different 3-Quinolinecarboxamide derivatives. This allows for a direct comparison of their potency and spectrum of activity.
Table 1: Inhibition of Protein Kinase CK2
| Compound ID | Derivative Class | IC50 (µM) | Reference |
| Cpd 1 | Tetrazolo-quinoline-4-carboxylic acid | 0.65 | [1] |
| Cpd 2 | 2-aminoquinoline-3-carboxylic acid | 1.20 | [1] |
| Cpd 3 | Substituted 2-chloroquinoline-3-carboxamide | >100 | [1] |
Table 2: Antimicrobial Activity
| Compound ID | Derivative Class | Target Organism | Activity | Reference |
| 5b | 2-chloroquinoline-3-carboxamide | S. aureus (MRSA) | MBC = 3.79 mM | [1] |
| 5d | 2-chloroquinoline-3-carboxamide | S. aureus (ATCC 25923) | MBC = 3.77 mM | [1] |
| 5f | 2-chloroquinoline-3-carboxamide | S. aureus (ATCC 25923) | MBC = 1.79 mM | [1] |
| Ciprofloxacin | Fluoroquinolone (Reference) | Broad Spectrum | Potent | [2] |
Table 3: Cholesteryl Ester Transfer Protein (CETP) Inhibition
| Compound ID | Derivative Class | CETP Inhibition | Reference |
| Series 10-17 | Novel quinoline-3-carboxamide | Active | [1] |
| Series 23-27 | Novel quinoline-3-carboxamide | Active | [1] |
Table 4: Anticancer Activity (Cytotoxicity)
| Compound ID | Derivative Class | Cell Line | Activity | Reference |
| q6 | N-phenyl-6-chloro carboxamide | Caco-2, HCT-116 | Significant Toxicity | [3] |
| q7 | N-phenyl-6-chloro carboxamide | Caco-2, HCT-116 | Significant Toxicity | [3] |
| q8 | 4,6-dihydroxy-2-quinolone-3-carboxamide | MCF-7, HCT-116 | Potent Cytotoxicity | [3] |
| q9 | 4,6-dihydroxy-2-quinolone-3-carboxamide | MCF-7, HCT-116 | Potent Cytotoxicity | [3] |
Detailed Experimental Protocols
1. Protein Kinase CK2 Inhibition Assay
This protocol is a generalized procedure based on common practices for kinase inhibition assays.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant protein kinase CK2.
-
Materials:
-
Human recombinant CK2
-
Substrate peptide (e.g., RRRADDSDDDDD)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (3-Quinolinecarboxamides) dissolved in DMSO
-
Radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP) or a fluorescence-based detection method (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Incubator
-
Scintillation counter or plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound solution.
-
Initiate the reaction by adding a mixture of ATP and radiolabeled ATP (or cold ATP for fluorescence-based assays).
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter membrane (for radioactivity-based assays) that captures the phosphorylated substrate.
-
Wash the filter to remove unincorporated ATP.
-
Measure the radioactivity on the filter using a scintillation counter. For fluorescence-based assays, measure the signal on a plate reader according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL)
-
Incubator
-
Plate reader or visual inspection
-
-
Procedure:
-
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents visible turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration with no visible growth.
-
3. Cholesteryl Ester Transfer Protein (CETP) Activity Assay (Fluorometric)
This protocol is based on commercially available CETP activity assay kits.[4][5]
-
Objective: To measure the CETP-mediated transfer of a fluorescently labeled neutral lipid from a donor to an acceptor particle.
-
Materials:
-
CETP source (e.g., human plasma, recombinant CETP)
-
Fluorometric CETP assay kit (containing donor and acceptor molecules, assay buffer)
-
Test compounds (3-Quinolinecarboxamides) dissolved in a suitable solvent
-
96-well black microplate
-
Fluorometric plate reader
-
Incubator
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well black plate, add the assay buffer, CETP source, and the test compound.
-
Add the donor and acceptor molecules to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 1-3 hours), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/523 nm).[4]
-
The increase in fluorescence is proportional to the CETP activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Some quinoline derivatives have been shown to inhibit this pathway.[4]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by 3-Quinolinecarboxamides.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and validating small molecule inhibitors like 3-Quinolinecarboxamides.
Caption: A generalized workflow for the screening and validation of 3-Quinolinecarboxamides.
Logical Relationship of Activities
This diagram illustrates the logical relationship between the different observed biological activities of 3-Quinolinecarboxamides, suggesting potential underlying mechanisms.
Caption: Logical connections between the chemical scaffold and biological activities.
References
Orthogonal Assays to Confirm 3-Quinolinecarboxamide's Diverse Mechanisms of Action: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of orthogonal assays to confirm the mechanism of action of 3-Quinolinecarboxamide derivatives. This class of compounds has demonstrated a variety of biological activities, including the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and binding to the Peripheral Benzodiazepine Receptor (PBR), also known as the translocator protein (TSPO). This guide will detail experimental protocols and present comparative data for assays confirming these distinct mechanisms.
Confirming VEGFR-2 Inhibition
A significant number of 3-Quinolinecarboxamide derivatives have been investigated for their anti-cancer properties, which are often attributed to the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. To robustly confirm this mechanism of action, a combination of biochemical and cell-based assays is essential.
Primary Assay: Biochemical Kinase Activity
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase. A widely used method is the Kinase-Glo® Luminescent Kinase Assay, which quantifies the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity and weaker inhibition.
Orthogonal Assay 1: Cellular Proliferation/Viability
Cell-based assays are crucial to determine if the compound's biochemical activity translates to a functional effect in a cellular context. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A decrease in the metabolic activity of cancer cells that overexpress VEGFR-2 in the presence of the compound suggests on-target activity.
Orthogonal Assay 2: Cellular Target Engagement
To confirm that the compound directly interacts with VEGFR-2 within the complex environment of a cell, the Cellular Thermal Shift Assay (CETSA®) is a powerful orthogonal method. This assay is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Comparative Data: VEGFR-2 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of selected 3-Quinolinecarboxamide derivatives and standard VEGFR-2 inhibitors obtained from biochemical and cellular assays.
| Compound | Biochemical Assay (VEGFR-2 Kinase) IC50 (nM) | Cellular Assay (e.g., HepG2) IC50 (µM) |
| 3-Quinolinecarboxamide Derivative 1 | 36 | 1.60 |
| 3-Quinolinecarboxamide Derivative 2 | 45 | 8.38 |
| Sorafenib (Reference) | 90 | 6.5 |
| Sunitinib (Reference) | 80 | 50 |
Experimental Protocols
Kinase-Glo® MAX Luminescent Kinase Assay Protocol
-
Prepare the Kinase-Glo® Reagent by reconstituting the Kinase-Glo® Substrate with the Kinase-Glo® Buffer.
-
Set up the kinase reaction in a 96-well plate by adding the VEGFR-2 enzyme, substrate, ATP, and the test compound (3-Quinolinecarboxamide derivative or control) in a suitable reaction buffer.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Add an equal volume of the prepared Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.
MTT Cell Viability Assay Protocol
-
Seed cells (e.g., HepG2, which overexpresses VEGFR-2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 3-Quinolinecarboxamide derivative or control compounds for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][2]
-
Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cellular Thermal Shift Assay (CETSA®) Protocol
-
Treat intact cells with the 3-Quinolinecarboxamide derivative or a vehicle control.
-
Heat the cell suspensions at a range of temperatures to induce thermal denaturation of proteins.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble VEGFR-2 in the supernatant using a specific antibody-based method, such as Western blotting or an AlphaLISA® assay.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[3]
Visualizing the VEGFR-2 Signaling Pathway and Experimental Workflow
References
Head-to-Head Comparison of Quinolinecarboxamide Analogs: Cabozantinib vs. Zanzalintinib
A detailed analysis for researchers, scientists, and drug development professionals in oncology.
This guide provides a comprehensive head-to-head comparison of two prominent quinolinecarboxamide analogs, Cabozantinib and its next-generation counterpart, Zanzalintinib (XL092). Both are multi-targeted tyrosine kinase inhibitors (TKIs) developed by Exelixis, playing a crucial role in the treatment of various cancers. This comparison focuses on their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation, with a clear presentation of supporting data.
Mechanism of Action: Targeting Key Oncogenic Pathways
Both Cabozantinib and Zanzalintinib exert their anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in cancer cell proliferation, angiogenesis, metastasis, and immune evasion. Their primary targets include MET, vascular endothelial growth factor receptors (VEGFRs), and the TAM family of kinases (TYRO3, AXL, MER).
Signaling Pathway Inhibition:
The diagram below illustrates the signaling pathways targeted by both Cabozantinib and Zanzalintinib. Inhibition of these pathways disrupts downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, leading to decreased tumor growth and survival.
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize the in vitro inhibitory activities of Cabozantinib and Zanzalintinib against their key kinase targets and various cancer cell lines.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Kinase Target | Cabozantinib (IC50, nM) | Zanzalintinib (XL092) (IC50, nM)[1][2] |
| MET | 1.3 | 3.0 |
| VEGFR2 | 0.035 | 15.0 |
| AXL | 7 | 5.8 |
| MER | - | 0.6 |
Note: IC50 values for Cabozantinib are compiled from various public sources and may vary depending on the assay conditions. Data for Zanzalintinib is from preclinical characterization studies.
Table 2: In Vitro Anti-proliferative Activity (IC50, nM)
| Cell Line | Cancer Type | Cabozantinib (IC50, nM) | Zanzalintinib (XL092) (IC50, nM)[1] |
| SNU-5 | Gastric Carcinoma | ~100 | 98.9 |
| HUVEC | Endothelial Cells | - | 10.4 |
| NCI-H441 | Lung Cancer | ~500 | - |
| MDA-MB-231 | Breast Cancer | ~1000 | - |
Note: This table presents a selection of available data. A direct comparison across a broad, identical panel of cell lines is challenging due to variations in published studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to block 50% of the kinase activity (IC50).
Workflow Diagram:
Protocol:
-
Reagent Preparation: Recombinant human kinases (e.g., MET, VEGFR2, AXL), a suitable substrate (e.g., a generic peptide or protein), ATP, and a series of dilutions of the quinolinecarboxamide analog are prepared in a kinase assay buffer.
-
Incubation: The kinase is pre-incubated with the various concentrations of the inhibitor in the wells of a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
Reaction Termination: After a set incubation time at a controlled temperature, the reaction is stopped, often by the addition of a solution that denatures the kinase.
-
Signal Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including the use of radio-labeled ATP (³²P-ATP or ³³P-ATP) followed by autoradiography, or by using fluorescence-based assays that employ specific antibodies to detect the phosphorylated substrate.
-
Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.
Workflow Diagram:
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the quinolinecarboxamide analog. A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The plate is incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plate is incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each concentration relative to the control, and the IC50 value is determined from the dose-response curve.
Summary and Conclusion
Both Cabozantinib and Zanzalintinib are potent inhibitors of key oncogenic drivers, with preclinical data demonstrating significant anti-tumor activity. Zanzalintinib, as a next-generation analog, was developed with the aim of improving upon the pharmacokinetic profile of Cabozantinib.[3] The provided data indicates that while both compounds inhibit a similar spectrum of kinases, their potencies against specific targets differ. The detailed experimental protocols and workflow diagrams included in this guide offer a framework for the consistent and rigorous evaluation of these and other quinolinecarboxamide analogs, facilitating informed decision-making in drug development and cancer research. Further head-to-head studies, particularly in identical in vivo models and across a wider range of cell lines, will be crucial for fully elucidating the comparative efficacy and potential clinical advantages of Zanzalintinib over Cabozantinib.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exelixis Announces Detailed Results from Phase 3 STELLAR-303 Pivotal Trial Evaluating Zanzalintinib in Combination with an Immune Checkpoint Inhibitor in Metastatic Colorectal Cancer Presented at ESMO 2025 and Published in The Lancet | Exelixis, Inc. [ir.exelixis.com]
Validating the Target Engagement of 3-Quinolinecarboxamide in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of 3-Quinolinecarboxamide derivatives, with a focus on the well-characterized agent, Tasquinimod. We will delve into the experimental data supporting its interaction with its target and compare these approaches with alternative methods used for similar compounds.
Executive Summary
This guide will compare the methodologies used for Tasquinimod with the well-established CETSA performed on other targeted therapies, providing researchers with a broader understanding of the available tools for target validation.
Comparison of Target Engagement Validation Methods
The validation of target engagement can be approached through various biochemical and cell-based assays. Below is a comparison of the methods used to validate the interaction of Tasquinimod with HDAC4 and a common alternative approach, the Cellular Thermal Shift Assay (CETSA).
| Parameter | Tasquinimod (targeting HDAC4) | Alternative: CETSA (e.g., for HDAC1 inhibitors) |
| Primary Assay | Surface Plasmon Resonance (SPR)[1][2], Co-Immunoprecipitation (Co-IP)[1][2] | Cellular Thermal Shift Assay (CETSA)[3][4] |
| Principle | SPR measures the binding affinity and kinetics between an immobilized protein (HDAC4) and the compound in real-time. Co-IP demonstrates the disruption of protein-protein interactions (HDAC4/N-CoR) by the compound in cell lysates.[1][2] | CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[3][4] |
| Quantitative Data | Binding Affinity (Kd): 10-30 nM (SPR) IC50 (Complex Disruption): < 50 nM (Co-IP)[1][2] | Thermal Shift (ΔTm): Change in the melting temperature of the target protein. EC50: Concentration of compound required for half-maximal thermal stabilization. |
| Cellular Context | Co-IP is performed on cell lysates, providing a semi-cellular context.[1][2] | Performed in intact cells, providing a more physiologically relevant environment.[3][4] |
| Throughput | SPR can be medium-throughput. Co-IP is typically low-throughput. | High-throughput screening (HTS) formats of CETSA are available.[3][4] |
| Measures Direct Binding | Yes (SPR)[1][2] | Yes[3][4] |
Experimental Protocols
Tasquinimod Target Engagement Validation (Biochemical Assays)
1. Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding affinity and kinetics of Tasquinimod to HDAC4.
-
Methodology:
-
Recombinant full-length human HDAC4 protein is immobilized on a Biacore sensor chip.
-
A series of concentrations of Tasquinimod are flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound Tasquinimod, is measured in real-time.
-
Association and dissociation rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated.[1][2]
-
2. Co-Immunoprecipitation (Co-IP) and Immunoblotting (IB)
-
Objective: To demonstrate that Tasquinimod disrupts the interaction between HDAC4 and its binding partner, N-CoR.
-
Methodology:
-
HEK-293T cells are transfected to express HDAC4.
-
Cells are treated with varying concentrations of Tasquinimod.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
An antibody specific to HDAC4 is used to immunoprecipitate HDAC4 and any associated proteins.
-
The immunoprecipitated protein complexes are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against HDAC4 and N-CoR to detect the presence and relative abundance of each protein in the complex. A decrease in the amount of co-immunoprecipitated N-CoR with increasing concentrations of Tasquinimod indicates disruption of the complex.[1][2]
-
Alternative Method: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement by measuring the thermal stabilization of a target protein in the presence of a ligand.
-
Methodology:
-
Intact cells are treated with the test compound or vehicle control.
-
The cell suspensions are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble target protein at each temperature is quantified using methods like Western blotting, ELISA, or mass spectrometry.
-
The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined. A shift in the Tm in the presence of the compound indicates target engagement.[3][4]
-
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. Tasquinimod is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Biological Activity of 3-Quinolinecarboxamides: An Assessment of Reproducibility
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synthesis and biological activity of notable 3-quinolinecarboxamide derivatives, Laquinimod and Tasquinimod. By collating published data, this document aims to offer insights into the expected reproducibility of their preparation and therapeutic effects, highlighting areas of consistency and variability.
Introduction
3-Quinolinecarboxamides represent a class of compounds with significant therapeutic potential, particularly as immunomodulatory and anti-cancer agents. Laquinimod has been extensively studied for its efficacy in treating multiple sclerosis, while Tasquinimod has shown promise as an anti-angiogenic agent in cancer therapy. The reproducibility of both the chemical synthesis and the biological activity of these compounds is crucial for their development and application in research and clinical settings. This guide summarizes key quantitative data from various sources to provide a comparative overview.
Synthesis of 3-Quinolinecarboxamides: A Review of Reported Yields
The synthesis of 3-quinolinecarboxamides has been approached through various routes, with reported yields showing some variability depending on the specific methodology and scale. Below is a comparison of reported yields for the synthesis of Laquinimod and a key final step for Tasquinimod.
| Compound | Synthetic Approach | Number of Steps | Overall Yield | Purity | Reference |
| Laquinimod | From 2-amino-6-chlorobenzoic acid | 4 | Up to 82% | High Purity (impurities profiled) | Wennerberg et al., 2007 |
| Tasquinimod | Final condensation step | 1 | 94% | 4% unreacted ester | Patent disclosure |
It is important to note that direct comparison of yields can be challenging due to differences in reaction conditions, scale, and purification methods. However, the available data suggests that high-yielding syntheses for these compounds have been developed.
Representative Synthetic Pathway for 3-Quinolinecarboxamides
The following diagram illustrates a common synthetic route for 3-quinolinecarboxamide derivatives, exemplified by the synthesis of Paquinimod, a structurally related compound.
Biological Activity and Its Reproducibility
The biological activities of Laquinimod and Tasquinimod have been evaluated in numerous preclinical and clinical studies. This section compares the reported efficacy of these compounds in their respective therapeutic areas.
Laquinimod in Experimental Autoimmune Encephalomyelitis (EAE)
Laquinimod has been repeatedly shown to be effective in the EAE mouse model of multiple sclerosis. However, the quantitative reduction in disease severity can vary depending on the specific model and treatment regimen.
| EAE Model | Treatment Regimen | Reported Outcome | Reference |
| MOG-induced EAE in C57BL/6 mice | Prophylactic (25 mg/kg daily) | 93% inhibition of disease severity | Kaye et al., 2016 |
| MOG-induced EAE in C57BL/6 mice | Preventive and therapeutic | Dose-dependent amelioration of EAE | Luhder et al., 2013 |
| Spontaneous EAE in 2D2 x Th mice | Prophylactic | Delayed onset and reduced incidence | Varrin-Doyer et al., 2016 |
| Spontaneous EAE in 2D2 x Th mice | Therapeutic (after onset) | Significantly lower maximal clinical score | Varrin-Doyer et al., 2016 |
The variability in EAE models themselves contributes to the differences in reported outcomes, making direct comparisons of efficacy challenging.[1][2] Nevertheless, the consistent finding of a therapeutic effect across different studies and models speaks to the robust nature of Laquinimod's activity.
Tasquinimod's Anti-Angiogenic and Anti-Tumor Activity
Tasquinimod's primary mechanism of action is believed to be the inhibition of angiogenesis and modulation of the tumor microenvironment. Its activity has been quantified through various in vitro and in vivo assays.
| Target/Assay | Reported Activity | Reference |
| HDAC4 Binding | Kd of 10-30 nM | MedChemExpress |
| S100A9 Inhibition | High-affinity binding | Pili et al., 2011 |
| VEGFR2 Kinase Inhibition | IC50 ≤ 50 nM | Patent disclosure |
| MET Kinase Inhibition | IC50 ≤ 50 nM | Patent disclosure |
| In vivo tumor growth inhibition | 0.1-1.0 mg/kg/day (50% inhibition in xenografts) | Isaacs et al., 2010 |
The reporting of IC50 values as "less than or equal to" a certain concentration in some sources limits a precise comparison of potency across different studies. More specific, quantitative data from multiple independent studies using standardized assays would be necessary for a thorough assessment of reproducibility.
Signaling Pathway Implicated in Tasquinimod's Activity
Tasquinimod's mechanism of action involves the modulation of several key signaling pathways related to angiogenesis and immune response. The diagram below illustrates a simplified representation of its proposed mechanism.
References
Benchmarking 4-Aminoquinoline-3-carboxamide Against Other Kinase Inhibitors: A Comparative Guide
In the landscape of kinase inhibitor development, novel scaffolds that offer improved potency, selectivity, and drug-like properties are of high interest to researchers and drug development professionals. This guide provides a comparative analysis of a potent 4-aminoquinoline-3-carboxamide derivative, herein referred to as Compound 25, against a panel of established kinase inhibitors: Ibrutinib, Dasatinib, Bosutinib, and Ponatinib. This objective comparison is supported by experimental data and detailed methodologies for key assays.
Introduction to the Compared Kinase Inhibitors
4-Aminoquinoline-3-carboxamide (Compound 25) is a novel, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It has demonstrated potent enzymatic and cellular activity against both wild-type BTK and the C481S mutant, which confers resistance to covalent inhibitors like Ibrutinib.[1]
Ibrutinib is a first-in-class, irreversible BTK inhibitor that forms a covalent bond with a cysteine residue in the active site of BTK. It is widely used in the treatment of B-cell malignancies.
Dasatinib is a potent, multi-targeted kinase inhibitor that targets BCR-ABL and Src family kinases, among others. It is utilized in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
Bosutinib is another dual Src/Abl kinase inhibitor with a distinct target profile, notably with minimal activity against c-Kit and PDGF receptors, which may contribute to a different side-effect profile.[2]
Ponatinib is a pan-BCR-ABL inhibitor, designed to be effective against a wide range of mutations, including the highly resistant T315I mutation.
Biochemical Activity and Selectivity
The in vitro inhibitory activity of Compound 25 and the comparator kinase inhibitors against their primary targets and a selection of off-targets is summarized in the table below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are compiled from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to potential variations in assay conditions.
| Kinase Target | 4-Aminoquinoline-3-carboxamide (Compound 25) IC50 (nM) | Ibrutinib IC50 (nM) | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| BTK (Wild-Type) | 5.3 [1] | 0.5 | - | - | - |
| BTK (C481S Mutant) | 39 [1] | Ineffective (covalent binder) | - | - | - |
| BCR-ABL | - | - | <1 | 1 [2] | 0.37 |
| SRC | - | - | 0.8 | 1.2 [2] | 5.4 |
| c-Kit | - | - | 13 | >1000 | 12.5 |
| PDGFRα | - | - | 15 | >1000 | 1.1 |
| VEGFR2 | - | - | 8 | 94 | 1.5 |
| EGFR | - | 5.3 | 30 | 53 | 21 |
Cellular Activity
The efficacy of kinase inhibitors in a cellular context is a critical measure of their potential therapeutic utility. The following table summarizes the cellular IC50 values of the compared inhibitors in relevant cancer cell lines.
| Cell Line | Primary Kinase Target | 4-Aminoquinoline-3-carboxamide (Compound 25) Cellular IC50 (nM) | Ibrutinib Cellular IC50 (nM) | Dasatinib Cellular IC50 (nM) | Bosutinib Cellular IC50 (nM) | Ponatinib Cellular IC50 (nM) |
| Jeko-1 (Mantle Cell Lymphoma) | BTK | - | 44 (BTK engagement)[3] | - | - | - |
| K562 (CML) | BCR-ABL | - | - | 3-10 | 20-40 | 0.5-1.0 |
| Ba/F3 (Pro-B) expressing BCR-ABL | BCR-ABL | - | - | 0.6-1.5 | 6-15 | 0.4-0.6 |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the biological context and experimental procedures, the following diagrams were generated using Graphviz.
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and points of inhibition.
Experimental Workflow: Biochemical Kinase Assay (TR-FRET)
Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.
Experimental Workflow: Cellular Assays
Caption: General workflow for cellular assays to assess kinase inhibitor activity.
Experimental Protocols
Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol is a generalized procedure for determining the IC50 of a kinase inhibitor.
1. Reagent Preparation:
- Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
- Kinase: Prepare a 2X working solution of the target kinase in kinase buffer. The final concentration should be optimized to give a robust signal in the assay window.
- Substrate/ATP Mix: Prepare a 4X working solution of the fluorescently labeled substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the kinase.
- Inhibitor Dilutions: Prepare a serial dilution of the test compounds (e.g., 11-point, 3-fold dilutions) in DMSO, then dilute into kinase buffer to a 4X final concentration.
- Detection Solution: Prepare a solution of a Europium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer containing EDTA to stop the kinase reaction.
2. Assay Procedure:
- Dispense 5 µL of the 4X inhibitor solution (or DMSO for controls) into the wells of a 384-well assay plate.
- Add 5 µL of the 2X kinase solution to all wells.
- Initiate the reaction by adding 10 µL of the 4X substrate/ATP mix to all wells.
- Incubate the plate at room temperature for 60-90 minutes.
- Stop the reaction by adding 10 µL of the detection solution.
- Incubate for another 60 minutes at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
3. Data Analysis:
- Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
- Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for BTK Phosphorylation
This protocol describes the detection of phosphorylated BTK in treated cells.
1. Cell Culture and Treatment:
- Plate B-cell lymphoma cells (e.g., Jeko-1) at a suitable density.
- Treat the cells with varying concentrations of the kinase inhibitor for a specified time (e.g., 1-4 hours).
- Include appropriate positive (e.g., BCR stimulation) and negative (vehicle control) controls.
2. Sample Preparation:
- Harvest the cells and wash with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
3. SDS-PAGE and Transfer:
- Denature 20-40 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
- Separate the proteins by size on a polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-pBTK Tyr223) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- To confirm equal protein loading, strip the membrane and re-probe with an antibody against total BTK.
5. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify the changes in protein phosphorylation.
Cellular Assay: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Plating and Treatment:
- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with a serial dilution of the kinase inhibitor. Include untreated and vehicle-treated wells as controls.
- Incubate the plate for 48-72 hours.
2. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
3. Solubilization and Absorbance Reading:
- Carefully remove the culture medium from the wells.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This guide provides a comparative overview of the 4-aminoquinoline-3-carboxamide derivative, Compound 25, alongside established kinase inhibitors. The data indicates that Compound 25 is a potent BTK inhibitor with the significant advantage of activity against the C481S resistance mutation. Its selectivity profile against a broader range of kinases, when compared to multi-targeted inhibitors like Dasatinib and Ponatinib, suggests a more focused mechanism of action. However, a direct, comprehensive head-to-head kinase panel screening would be beneficial for a more definitive comparison of selectivity. The provided experimental protocols offer a foundation for researchers to conduct their own benchmarking studies and further evaluate the potential of novel kinase inhibitors like Compound 25.
References
- 1. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Quinolinecarboxamide and 4-Quinolinecarboxamide: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is critical for designing novel therapeutics. This guide provides a comparative analysis of 3-Quinolinecarboxamide and 4-Quinolinecarboxamide, focusing on their synthesis, physicochemical properties, and, most importantly, their distinct biological activities and mechanisms of action as evidenced by key derivatives.
While direct comparative studies on the parent molecules are limited, a wealth of research on their derivatives provides significant insights into their therapeutic potential. This analysis synthesizes available data to offer a clear comparison, supported by experimental findings and pathway visualizations.
Physicochemical Properties: A Tale of Two Isomers
The position of the carboxamide group on the quinoline ring subtly influences the physicochemical properties of 3-Quinolinecarboxamide and 4-Quinolinecarboxamide. These differences, although seemingly minor, can have significant impacts on solubility, membrane permeability, and interactions with biological targets.
| Property | 3-Quinolinecarboxamide | 4-Quinolinecarboxamide |
| Molecular Formula | C₁₀H₈N₂O | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol | 172.18 g/mol |
| Melting Point | 198-199 °C[1] | 181 °C |
| Boiling Point (Predicted) | 421.3±18.0 °C[1] | 421.3 °C at 760 mmHg |
| Density (Predicted) | 1.270±0.06 g/cm³[1] | 1.27 g/cm³ |
| pKa (Predicted) | 15.09±0.30[1] | Not Available |
| LogP (Predicted) | 2.03 | -0.2 |
Synthesis Strategies: Building the Quinoline Core
The synthesis of quinolinecarboxamides can be achieved through several established methods, with the choice of route often depending on the desired substitution pattern.
A common approach for the synthesis of 4-quinolinecarboxamide derivatives is the Pfitzinger reaction . This involves the condensation of an isatin with a carbonyl compound containing an α-methylene group to form a quinoline-4-carboxylic acid, which can then be amidated. Another relevant method is the Doebner reaction , a three-component reaction of an aniline, an aldehyde, and pyruvic acid.
For 3-quinolinecarboxamide derivatives, a frequent strategy involves the construction of the quinoline ring followed by functionalization at the 3-position. This can include methods starting from anthranilic acid derivatives.
Experimental Workflow: Pfitzinger Reaction for 4-Quinolinecarboxylic Acid
Caption: General workflow of the Pfitzinger reaction for synthesizing the quinoline-4-carboxylic acid precursor.
Comparative Biological Activities and Mechanisms of Action
The distinct positioning of the carboxamide group directs the biological activities of these isomers down different paths, with their derivatives showing promise in diverse therapeutic areas.
4-Quinolinecarboxamides: Potent Antimalarial Agents
A significant body of research highlights the potential of 4-quinolinecarboxamide derivatives as powerful antimalarial drugs. The derivative DDD107498 emerged from a phenotypic screen against Plasmodium falciparum and exhibits multistage activity against the parasite.
Mechanism of Action: DDD107498 acts by inhibiting the parasite's translation elongation factor 2 (PfEF2), a crucial component of protein synthesis. This novel mechanism of action makes it a promising candidate for overcoming existing drug resistance.
Signaling Pathway: Inhibition of Protein Synthesis by a 4-Quinolinecarboxamide Derivative
Caption: Mechanism of action of a 4-quinolinecarboxamide derivative targeting protein synthesis in Plasmodium falciparum.
3-Quinolinecarboxamides: Modulators of the Tumor Microenvironment and Autoimmunity
Derivatives of 3-quinolinecarboxamide have been extensively investigated for their roles in oncology and autoimmune diseases. Tasquinimod , a prominent example, demonstrates anticancer activity by modulating the tumor microenvironment rather than through direct cytotoxicity. Another notable derivative, Laquinimod , has been studied for its immunomodulatory effects in autoimmune conditions like multiple sclerosis.
Mechanism of Action of Tasquinimod: Tasquinimod's multifaceted mechanism involves:
-
Binding to S100A9: This inhibits the interaction of S100A9 with receptors like RAGE and TLR4, which are involved in recruiting myeloid-derived suppressor cells (MDSCs) to the tumor site.
-
Allosteric Modulation of HDAC4: Tasquinimod binds to histone deacetylase 4 (HDAC4), preventing the formation of a repressive complex and subsequently inhibiting hypoxia-inducible factor 1-alpha (HIF-1α) mediated gene expression, a key pathway in tumor angiogenesis.
Signaling Pathway: Tasquinimod's Modulation of the Tumor Microenvironment
References
In-Vivo Validation of In-Silico Predictions: A Comparative Guide to 3-Quinolinecarboxamide Derivatives Targeting VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel 3-Quinolinecarboxamide derivative, compound 10i , with the established multi-kinase inhibitor, Sorafenib , in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition. The development of compound 10i was guided by in-silico predictions, which were subsequently validated through in-vitro and cellular assays. This document summarizes the key findings, presents comparative data, and outlines the experimental methodologies to support further research and development in this area.
Introduction
3-Quinolinecarboxamides represent a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Recent research has focused on the in-silico design and subsequent synthesis of novel derivatives as potent anti-cancer agents. One such area of investigation is the inhibition of VEGFR-2, a key mediator of angiogenesis, which is a critical process for tumor growth and metastasis.
This guide focuses on a specific derivative, compound 10i , which was identified through molecular docking studies as a potential VEGFR-2 inhibitor. Its performance is compared against Sorafenib, a known VEGFR-2 inhibitor used in the treatment of various cancers.
Data Presentation: In-Silico and In-Vitro Performance
The following table summarizes the key quantitative data from in-silico predictions and subsequent in-vitro validation experiments.
| Parameter | Compound 10i | Sorafenib (Reference) | Notes |
| Target | VEGFR-2 | VEGFR-2, PDGFR, c-Kit, etc. | Compound 10i was specifically designed for VEGFR-2. |
| In-Silico Binding Affinity (Docking Score) | High (Comparable to Sorafenib) | High | In-silico studies predicted strong binding to the VEGFR-2 ATP-binding site. |
| VEGFR-2 Inhibitory Activity (IC50) | 36 nM | 45 nM | Compound 10i demonstrated potent enzymatic inhibition of VEGFR-2.[1][2] |
| Cellular Antiproliferative Activity (IC50) | HepG2: 1.60 µM | HepG2: 8.38 µM | Compound 10i showed superior antiproliferative activity against the HepG2 human liver cancer cell line.[1][2] |
| Cellular Antiproliferative Activity (IC50) | MCF-7: Promising Activity | Imatinib (Reference): - | Other 3-Quinolinecarboxamide derivatives have shown promising results against the MCF-7 breast cancer cell line. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings. The following sections outline the key experimental protocols employed in the evaluation of these compounds.
Molecular Docking (In-Silico)
-
Software: Not explicitly stated in the source, but standard molecular docking software such as AutoDock, Glide, or GOLD is typically used.
-
Protein Preparation: The crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structures of the ligands (3-Quinolinecarboxamide derivatives and reference compounds) are generated and energy-minimized.
-
Docking and Scoring: The ligands are docked into the active site of the prepared protein. The binding poses and interactions are analyzed, and a docking score, representing the predicted binding affinity, is calculated.
VEGFR-2 Kinase Assay (In-Vitro)
-
Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of purified VEGFR-2.
-
Procedure:
-
Recombinant human VEGFR-2 is incubated with a specific substrate (e.g., a peptide containing a tyrosine residue) and ATP in a suitable buffer.
-
The test compound (at various concentrations) is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, typically using an ELISA-based method or a fluorescence-based assay.
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated.
-
Cellular Antiproliferative Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Cancer cells (e.g., HepG2) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.
-
Animal Xenograft Model (General Protocol for In-Vivo Validation)
While the provided search results focus on in-vitro validation, a typical in-vivo validation for an anticancer agent would involve a xenograft model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human cancer cells (e.g., HepG2) are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The test compound (e.g., the 3-Quinolinecarboxamide derivative) and a reference drug (e.g., Sorafenib) are administered to the respective treatment groups, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
-
Efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.
-
Visualizations
Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 3-Quinolinecarboxamide derivatives.
Experimental Workflow
References
Navigating the PI3K Pathway: A Comparative Guide to Second-Generation 3-Quinolinecarboxamide Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a second-generation 3-quinolinecarboxamide phosphoinositide 3-kinase (PI3K) inhibitor, BAY 1082439, against other relevant alternatives. The information is supported by experimental data to aid in the evaluation and development of novel cancer therapeutics targeting the PI3K/AKT/mTOR signaling cascade.
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. First-generation PI3K inhibitors have shown clinical activity, but challenges related to isoform selectivity and off-target effects have spurred the development of second-generation compounds with improved pharmacological profiles. This guide focuses on the preclinical characterization of BAY 1082439, a novel and potent orally bioavailable inhibitor with a balanced activity against PI3Kα and PI3Kβ isoforms.[1][2]
Performance Comparison
The following tables summarize the in vitro and in vivo performance of BAY 1082439 in comparison to other PI3K inhibitors. This data highlights its potency and selectivity, providing a basis for its potential therapeutic advantages.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | mTOR Selectivity |
| BAY 1082439 | 4.9 | 15.0 | >1000-fold |
| BAY 80-6946 (Copanlisib) | - | - | - |
Data for BAY 80-6946 (Copanlisib) is provided for context as a clinically relevant PI3K inhibitor, though direct comparative IC50 values were not available in the primary reference for BAY 1082439.[1][2]
Table 2: In Vitro Cellular Proliferation in Cancer Cell Lines
| Cell Line | Relevant Mutations | BAY 1082439 IC50 (nM) |
| KPL4 | PIK3CAmut, HER2+ | Potent Inhibition |
| BT474 | PIK3CAmut, HER2+ | Potent Inhibition |
| PC3 | PTENdel | Potent Inhibition |
| LNCaP | PTENdel | Potent Inhibition |
| HEC-1B | PTENdel | Potent Inhibition |
| HEC-1A | PIK3CAmut | Potent Inhibition |
Qualitative "Potent Inhibition" is stated as specific IC50 values were not provided in the abstract.[1]
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Relevant Mutations | Treatment | Outcome |
| PC3 | PTENdel | BAY 1082439 | Clear advantage over BAY 80-6946 |
| HEC-1B | PTENdel | BAY 1082439 | Clear advantage over BAY 80-6946 |
| KPL4 | PIK3CAmut, HER2+ | BAY 1082439 | Tumor regression |
| HEC-1B | PTENdel | BAY 1082439 | Tumor stasis |
| HEC-1A | PIK3CAmut | BAY 1082439 | Tumor stasis |
Comparison was made at the maximum tolerated dose (MTD) for each compound.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay
This assay quantitatively measures the activity of PI3K enzymes. The protocol involves the use of a GST-tagged PH domain that binds to the product of the kinase reaction, PIP3.
-
Reagent Preparation : Prepare a 1x reaction buffer by diluting a 4x stock and adding DTT to a final concentration of 5 mM. Prepare a 4x ATP working solution and a 1.38x lipid (PIP2) working solution in the 1x reaction buffer. The inhibitor is prepared at 40x the final concentration in 100% DMSO.
-
Reaction Setup : In a 384-well plate, add 0.5 µL of the inhibitor or DMSO (for controls). Add 14.5 µL of the lipid working solution to the wells without the enzyme (minus enzyme control) and 14.5 µL of the PI3K/lipid working solution to the test and positive control wells.
-
Initiation and Incubation : Start the reaction by adding 5 µL of the ATP working solution to all wells. Incubate the plate for 30 minutes at room temperature.
-
Detection : Stop the reaction by adding 5 µL of stop solution, followed by 5 µL of the detection mix. The HTRF signal is then read on a compatible plate reader.
Crystal Violet Cell Proliferation Assay
This colorimetric assay is used to determine the effect of the inhibitor on the proliferation of adherent cancer cell lines.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of approximately 1x104 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the inhibitor or DMSO as a vehicle control.
-
Incubation : Incubate the cells for 72 hours at 37°C in a humidified incubator.
-
Staining : After incubation, gently wash the cells with PBS and fix them with 100% methanol for 10 minutes. Remove the methanol and add 0.5% crystal violet solution to each well, incubating for 20 minutes at room temperature.
-
Quantification : Wash the plate to remove excess stain and allow it to air dry. Solubilize the stain by adding a solution such as 10% acetic acid. The absorbance is then measured at approximately 570 nm using a microplate reader. The intensity of the stain is proportional to the number of viable cells.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., PC3, HEC-1B) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization : Monitor the tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration : Administer the inhibitor (e.g., BAY 1082439) orally at its maximum tolerated dose (MTD) according to the specified dosing schedule (e.g., once daily). The control group receives the vehicle.
-
Tumor Measurement and Analysis : Measure the tumor volume periodically using calipers. At the end of the study, euthanize the mice and excise the tumors for further analysis, such as pharmacodynamic biomarker studies (e.g., p-AKT levels). The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.[1]
Visualizing the Mechanism and Workflow
To further elucidate the context of second-generation 3-quinolinecarboxamide inhibitor development, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
References
Comparative DMPK Analysis of 3-Quinolinecarboxamide Derivatives: A Guide for Drug Development Professionals
A detailed examination of the absorption, distribution, metabolism, excretion, and pharmacokinetic properties of key 3-quinolinecarboxamide derivatives, laquinimod and tasinimod, to inform preclinical and clinical development strategies.
This guide provides a comparative analysis of the Drug Metabolism and Pharmacokinetics (DMPK) properties of two prominent 3-quinolinecarboxamide derivatives: laquinimod and tasinimod. Both compounds have been investigated for the treatment of autoimmune diseases, and their distinct DMPK profiles offer valuable insights for researchers and scientists in the field of drug development. Understanding these properties is crucial for predicting a drug candidate's behavior in the body, optimizing dosing regimens, and anticipating potential drug-drug interactions.
Executive Summary
Laquinimod and tasinimod, both belonging to the 3-quinolinecarboxamide class, exhibit distinct pharmacokinetic profiles. Laquinimod is characterized by high oral bioavailability and a long half-life, suggesting the potential for infrequent dosing. In contrast, tasinimod demonstrates moderate oral bioavailability and a shorter half-life across different preclinical species. Both compounds are metabolized by cytochrome P450 enzymes, with laquinimod identified as a substrate of CYP3A4. The high plasma protein binding of both molecules has significant implications for their distribution and potential for drug-drug interactions.
Comparative Data Presentation
The following table summarizes the key preclinical and clinical DMPK parameters for laquinimod and tasinimod, compiled from various sources. This side-by-side comparison is designed to facilitate a clear understanding of their relative properties.
| DMPK Parameter | Laquinimod | Tasinimod |
| Absorption | ||
| Oral Bioavailability | High (~80-90% in humans)[1] | Moderate (25-50% in preclinical species) |
| Caco-2 Permeability | Predicted to be permeable | Data not available |
| Distribution | ||
| Plasma Protein Binding | >98% (in humans)[1] | High (96-98% in preclinical species) |
| Blood-Brain Barrier | Predicted to cross | Data not available |
| Metabolism | ||
| Primary Metabolic Pathway | Cytochrome P450-mediated | Cytochrome P450-mediated |
| Key Metabolizing Enzyme | CYP3A4[2] | Data not available |
| In Vitro Metabolic Stability (Human Liver Microsomes) | Low clearance | Low clearance (T½ > 120 min) |
| Excretion | ||
| Primary Route of Elimination | Data not available | Data not available |
| Pharmacokinetics (Preclinical) | ||
| Clearance (Mouse, i.v.) | 0.10 L/h/kg | 0.8 L/h/kg |
| Half-life (Mouse, i.v.) | Data not available | 1.8 h |
| Clearance (Rat, i.v.) | Data not available | 0.9 L/h/kg |
| Half-life (Rat, i.v.) | Data not available | 3.6 h |
| Clearance (Dog, i.v.) | Data not available | 0.2 L/h/kg |
| Half-life (Dog, i.v.) | Data not available | 7.9 h |
| Pharmacokinetics (Clinical) | ||
| Half-life (Humans) | ~80 hours[1] | Data not available |
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments cited in this guide are outlined below. These protocols are representative of standard practices in the pharmaceutical industry for assessing the DMPK properties of new chemical entities.
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Incubation: The test compound (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (T½) and intrinsic clearance (CLint).
Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target sites.
Methodology:
-
Apparatus: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.
-
Incubation: The test compound is added to the plasma side, and the system is incubated at 37°C until equilibrium is reached.
-
Sampling: Samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the test compound in both chambers is determined by LC-MS/MS.
-
Data Analysis: The percentage of the drug bound to plasma proteins is calculated based on the concentration difference between the two chambers.
In Vivo Pharmacokinetic Study in Preclinical Species
Objective: To characterize the absorption, distribution, metabolism, and excretion of a compound in a living organism.
Methodology:
-
Animal Models: Studies are typically conducted in rodent (e.g., mouse, rat) and non-rodent (e.g., dog) species.
-
Dosing: The test compound is administered via intravenous (i.v.) and oral (p.o.) routes at a specified dose.
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the parent drug (and potentially metabolites) is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (T½), and oral bioavailability (%F).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the DMPK assessment of 3-quinolinecarboxamide derivatives.
Caption: The ADME (Absorption, Distribution, Metabolism, and Excretion) pathway of an orally administered drug.
Caption: A typical workflow for preclinical DMPK assessment, from in vitro assays to in vivo studies and predictive modeling.
References
Safety Operating Guide
3-Quinolinecarboxamide, 6-(6-(methoxymethyl)-3-pyridinyl)-4-(((1S)-1-(tetrahydro-2H-pyran-4-yl)ethyl)amino)- proper disposal procedures
Safe Disposal of 3-Quinolinecarboxamide, 6-(6-(methoxymethyl)-3-pyridinyl)-4-(((1S)-1-(tetrahydro-2H-pyran-4-yl)ethyl)amino)-
For Immediate Reference: Treat this compound as hazardous waste. Do not dispose of it down the drain or in regular trash. All chemical waste must be managed according to your institution's specific protocols and local regulations. The following procedures provide a general framework for the safe handling and disposal of this research chemical.
I. Core Disposal Principles
The primary principle for laboratory waste is to formulate a disposal plan before beginning any experiment.[1] All waste chemicals, unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) office (or equivalent, such as OCRS at Vanderbilt), should be treated as hazardous.[2] This ensures compliance with federal, state, and local regulations.
II. Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Characterization: Unless an official Safety Data Sheet (SDS) states otherwise, this compound should be handled as a hazardous waste. Hazardous wastes are defined by characteristics such as ignitability, corrosivity, reactivity, and toxicity.[3]
-
Segregation: Collect waste containing this compound separately from other waste streams to avoid incompatible chemical reactions.[1] Specifically:
-
-
Container Management:
-
Selection: Use a designated, compatible container for waste collection, preferably plastic.[3] If reusing the original container, ensure it is in good condition.[4] Do not use food containers.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3-Quinolinecarboxamide, 6-(6-(methoxymethyl)-3-pyridinyl)-4-(((1S)-1-(tetrahydro-2H-pyran-4-yl)ethyl)amino)-". Include the approximate concentration and quantity.
-
Storage: Keep waste containers securely capped at all times, except when adding waste.[2][4]
-
-
Accumulation and Storage in the Laboratory:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory.[3][4] This area must be at or near the point of waste generation.[3]
-
Volume Limits: Be aware of the maximum allowable waste volume in your SAA, which is typically 55 gallons for hazardous waste or 1 quart for acutely toxic wastes.[3]
-
-
Disposal Request and Pickup:
III. Disposal of Empty Containers
A container that held this compound is not considered "empty" until all waste has been removed to the best of your ability (e.g., no more than 1 inch of residue remaining).[1]
-
Acutely Hazardous Waste Containers: If the compound is classified as an "acute hazardous waste" (P-listed), the empty container must be triple-rinsed with a suitable solvent.[1][2] The rinsate (the solvent from rinsing) must be collected and disposed of as hazardous waste.[1][2]
-
Non-Acutely Hazardous Waste Containers: For non-acute waste, once thoroughly emptied, deface all chemical labels and remove the cap before disposing of it as regular trash.[2]
IV. Prohibited Disposal Methods
-
Sink/Drain Disposal: Do not pour this chemical down the drain.[2] Drain disposal is only permissible for small quantities of specific, non-hazardous substances, typically with a pH between 5.5 and 10.5, and this compound does not meet those criteria without explicit confirmation.[5]
-
Trash Disposal: This chemical should not be disposed of in the regular trash.[5]
-
Evaporation: Never evaporate chemical waste as a method of disposal, including in a fume hood.[2]
V. Quantitative Data Summary: Regulatory Limits
| Parameter | Guideline | Source |
| Max. Hazardous Waste in SAA | 55 gallons | [3] |
| Max. Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [3] |
| Max. Storage Time in SAA (partially full) | Up to 12 months | [3] |
| Container Residue Limit ("Empty") | No more than 2.5 cm (1 inch) | [1] |
| Permissible pH for Drain Disposal | 5.5 - 10.5 (for approved substances only) | [5] |
Visual Guide: Chemical Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of laboratory chemical waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 3-Quinolinecarboxamide, 6-(6-(methoxymethyl)-3-pyridinyl)-4-(((1S)-1-(tetrahydro-2H-pyran-4-yl)ethyl)amino)-
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling the novel compound 3-Quinolinecarboxamide, 6-(6-(methoxymethyl)-3-pyridinyl)-4-(((1S)-1-(tetrahydro-2H-pyran-4-yl)ethyl)amino)-. Given that this is a new chemical entity, a comprehensive Safety Data Sheet (SDS) is likely unavailable. Therefore, a conservative approach to handling, based on the potential hazards of structurally related compounds such as quinoline and carboxamide derivatives, is essential. All personnel must be thoroughly trained in general laboratory safety and the specific procedures outlined below before commencing any work.
Risk Assessment and Hazard Identification
As a novel compound, the full toxicological profile of this 3-Quinolinecarboxamide derivative is unknown. However, based on its chemical structure, potential hazards may include:
-
Skin and Eye Irritation: Many nitrogen-containing heterocyclic compounds can cause irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of fine powders or aerosols may cause respiratory irritation.
-
Toxicity: The specific toxicity is unknown, but it should be handled as a potentially toxic substance.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or safety goggles. | Nitrile gloves (double-gloving recommended), fully buttoned lab coat. | N95 or P2 particulate respirator if not handled in a certified chemical fume hood.[4] |
| Solution Preparation and Handling | Safety goggles or a face shield worn over safety glasses. | Nitrile gloves, lab coat. Consider a chemically resistant apron. | Work in a certified chemical fume hood to avoid inhalation of vapors or aerosols. |
| Running Reactions and Work-up | Safety goggles and/or face shield. | Nitrile gloves, lab coat. Ensure no skin is exposed between gloves and sleeves. | All manipulations should be performed in a certified chemical fume hood. |
| Waste Disposal | Safety glasses with side shields. | Nitrile gloves and lab coat. | Not generally required if handling sealed waste containers. |
Note: Always inspect gloves for holes or tears before use and remove them using the proper technique to avoid skin contact.[5] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is readily available in the correct sizes.[7]
-
Have spill cleanup materials accessible.
-
-
Handling:
-
Experimental Workflow:
-
The following diagram illustrates a general workflow for handling this novel compound.
-
Caption: A flowchart outlining the key steps for safely handling novel chemical compounds in a laboratory setting.
Disposal Plan
All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, should be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the compound.
-
Storage: Store the sealed waste container in a secondary containment bin in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.
Caption: A step-by-step process for the safe disposal of hazardous chemical waste generated from laboratory experiments.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
